L-655708
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (7S)-15-methoxy-12-oxo-2,4,11-triazatetracyclo[11.4.0.02,6.07,11]heptadeca-1(17),3,5,13,15-pentaene-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-3-25-18(23)15-16-14-5-4-8-20(14)17(22)12-9-11(24-2)6-7-13(12)21(16)10-19-15/h6-7,9-10,14H,3-5,8H2,1-2H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYOQIXTECBVBB-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C3CCCN3C(=O)C4=C(N2C=N1)C=CC(=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C2[C@@H]3CCCN3C(=O)C4=C(N2C=N1)C=CC(=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017625 | |
| Record name | (13aS)-11,12,13,13a-Tetrahydro-7-methoxy-9-oxo-9H-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130477-52-0 | |
| Record name | L-655,708 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130477520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (13aS)-11,12,13,13a-Tetrahydro-7-methoxy-9-oxo-9H-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-655,708 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4BX842T8C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
L-655,708: A Technical Guide to its Mechanism of Action at the GABA-A α5 Subunit
Abstract
L-655,708 is a pioneering pharmacological tool and nootropic agent that exhibits high selectivity as a partial inverse agonist for the benzodiazepine binding site on γ-aminobutyric acid type A (GABA-A) receptors containing the α5 subunit. This subunit is predominantly expressed in the hippocampus, a brain region critical for learning and memory. L-655,708's mechanism of action involves the reduction of tonic inhibition mediated by extrasynaptic α5-containing GABA-A receptors, thereby enhancing neuronal excitability and facilitating long-term potentiation (LTP), a cellular correlate of memory formation. This document provides an in-depth examination of its binding profile, functional activity, the signaling pathways it modulates, and the experimental protocols used to characterize its effects.
Introduction: The Significance of L-655,708 and the GABA-A α5 Subunit
The GABA-A receptor, a pentameric ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. The receptor's subunit composition dictates its pharmacological properties and anatomical location. Receptors containing the α5 subunit are of particular interest as they are heavily concentrated in the hippocampus.[1][2] These α5-GABA-A receptors are typically located extrasynaptically, where they are activated by ambient levels of GABA, generating a persistent "tonic" inhibitory current.[2] This tonic inhibition is believed to play a crucial role in regulating neuronal excitability and synaptic plasticity.
L-655,708, developed by Merck, Sharp and Dohme in 1996, was the first compound to demonstrate significant subtype selectivity for the α5 subunit.[1] It acts as a partial inverse agonist, meaning it binds to the benzodiazepine site and reduces the constitutive activity of the receptor, thereby decreasing the inhibitory chloride ion flow. This selective action has made L-655,708 an invaluable tool for elucidating the role of α5-GABA-A receptors in cognitive processes and has spurred interest in this subunit as a target for novel cognition-enhancing drugs.[3][4]
Core Mechanism of Action
L-655,708 exerts its effects through a precise interaction with the α5-GABA-A receptor complex. Its mechanism can be broken down into two key aspects: selective binding and functional modulation.
Subtype-Selective Binding
The defining characteristic of L-655,708 is its high affinity and selectivity for the α5 subunit over other α subunits (α1, α2, α3, α6).[5] This selectivity is not due to a difference in its functional effect (efficacy) at the various subtypes, but rather a significantly higher binding affinity for the α5-containing receptors.[1][2] Studies have identified two specific amino acid residues in the α5 subunit—Threonine 208 (α5Thr208) and Isoleucine 215 (α5Ile215)—that are responsible for this high-affinity binding.[6] Together, these residues account for the approximately 50- to 100-fold increase in affinity compared to other subunits.[6]
Functional Modulation: Partial Inverse Agonism
Functionally, L-655,708 is a weak partial inverse agonist.[3][4] Unlike a full inverse agonist which would completely abolish the receptor's function and potentially lead to proconvulsant activity, L-655,708 subtly reduces the GABA-activated chloride current.[3][7] By targeting the extrasynaptic α5-GABA-A receptors that mediate tonic inhibition, L-655,708 effectively "lifts the brakes" on hippocampal pyramidal neurons. This disinhibition leads to:
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Increased Neuronal Excitability: A reduction in tonic inhibition lowers the threshold for firing action potentials.[2]
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Enhanced Synaptic Plasticity: The compound has been shown to enhance long-term potentiation (LTP) in hippocampal slices, a key cellular mechanism underlying learning and memory.[3][4]
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Improved Cognitive Performance: In animal models, L-655,708 improves performance in spatial learning tasks, such as the Morris water maze.[3][4]
It is important to note that while selective for the α5 subunit, at higher doses L-655,708 can exhibit inverse agonist activity at other subtypes (e.g., α2, α3), which may contribute to anxiogenic-like effects observed in some behavioral paradigms.[1][8]
Quantitative Data
The pharmacological profile of L-655,708 has been extensively characterized. The following tables summarize key quantitative data.
Table 1: Binding Affinity of L-655,708 at Human Recombinant GABA-A Receptors
| Receptor Subtype Composition | Binding Affinity (Ki, nM) | Selectivity Ratio (Ki αx / Ki α5) | Reference |
| α5 β3γ2 | 0.45 | - | [9] |
| α1β3γ2 | ~22.5 - 45 | ~50 - 100 fold | [5] |
| α2β3γ2 | ~22.5 - 45 | ~50 - 100 fold | [5] |
| α3β3γ2 | ~22.5 - 45 | ~50 - 100 fold | [5] |
| α6β3γ2 | ~22.5 - 45 | ~50 - 100 fold | [5] |
Data represents typical values reported in the literature. Actual values may vary slightly between studies.
Table 2: In Vivo Receptor Occupancy in Rats
| L-655,708 Dose/Formulation | Target Plasma Concentration | α5 Subunit Occupancy (%) | α1, α2, α3 Subunit Occupancy (%) | Outcome | Reference |
| Subcutaneous Implantation | ~100 ng/mL | 75 ± 4% | 22 ± 10% | Cognition enhancement without proconvulsant activity | [3][4] |
| 0.7 mg/kg, i.p. | Not specified | ~60 - 70% | Limited | Used for behavioral memory studies | [9][10] |
Key Experimental Protocols
The characterization of L-655,708's mechanism of action relies on a combination of biochemical, electrophysiological, and behavioral assays.
Radioligand Binding Assay (Competition Assay)
This protocol is used to determine the binding affinity (Ki) of L-655,708 for different GABA-A receptor subtypes.
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Objective: To calculate the Ki of L-655,708 by measuring its ability to displace a known radioligand from the benzodiazepine binding site.
-
Materials:
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Cell membranes from HEK293 cells stably expressing specific human GABA-A receptor subunit combinations (e.g., α1β3γ2, α5β3γ2).
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Radioligand: [3H]L-655,708 or a non-selective ligand like [3H]Flumazenil.[11]
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Unlabeled L-655,708 at various concentrations.
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Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[12]
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Non-specific binding control: A high concentration of a non-radiolabeled benzodiazepine site ligand (e.g., 100 µM Diazepam).[13]
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Glass fiber filters (GF/C) and a cell harvester.
-
Scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Homogenize cells in cold lysis buffer and pellet the membranes via centrifugation (e.g., 20,000 x g for 10 minutes at 4°C). Wash and resuspend the final pellet in the assay buffer.[12][13]
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Assay Setup: In a 96-well plate, combine the prepared cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled L-655,708.
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to reach binding equilibrium.[12]
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Termination: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.[12]
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Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity (counts per minute) using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of L-655,708. Use non-linear regression to determine the IC50 value (the concentration of L-655,708 that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.[12]
-
Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This method assesses the functional effect of L-655,708 on GABA-A receptors expressed in a controlled system.
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Objective: To measure the modulatory effect of L-655,708 on GABA-evoked currents.
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Materials:
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Xenopus laevis oocytes.
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cRNAs encoding the desired GABA-A receptor subunits (e.g., α5, β3, γ2).
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TEVC setup including amplifier, headstages, microelectrodes, and perfusion system.[14]
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Recording solution (e.g., standard frog Ringer's solution).
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GABA solutions at various concentrations (e.g., EC20 concentration).
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L-655,708 solutions.
-
-
Procedure:
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Expression: Inject the cRNA mixture into the cytoplasm of Stage V-VI Xenopus oocytes. Incubate oocytes for 2-5 days to allow for receptor expression.
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Recording Setup: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).
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Voltage Clamp: Clamp the oocyte's membrane potential at a holding potential (e.g., -60 mV).
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GABA Application: Apply a submaximal (e.g., EC20) concentration of GABA to elicit an inward chloride current.
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Drug Application: After establishing a stable baseline GABA response, co-apply L-655,708 with GABA.
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Data Acquisition: Record the GABA-evoked current before and during the application of L-655,708. An inverse agonist will cause a reduction in the amplitude of the GABA-evoked current.
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Analysis: Quantify the percentage inhibition of the GABA-evoked current by L-655,708.
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Behavioral Assay: Morris Water Maze
This protocol evaluates the effect of L-655,708 on spatial learning and memory in rodents.
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Objective: To determine if L-655,708 enhances cognitive performance.
-
Materials:
-
A circular pool (water maze) filled with opaque water.
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A hidden escape platform submerged just below the water surface.
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Visual cues placed around the room.
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Video tracking system.
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Rodents (rats or mice).
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L-655,708 solution for injection (e.g., intraperitoneal, i.p.).
-
-
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room.
-
Drug Administration: Administer L-655,708 or vehicle to the animals at a predetermined time before testing (e.g., 30 minutes prior).[10]
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Acquisition Phase (Learning):
-
Conduct several trials per day for multiple consecutive days.
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For each trial, place the animal in the pool from one of several start locations.
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Allow the animal to swim and find the hidden platform. If it fails to find it within a set time (e.g., 60 seconds), guide it to the platform.
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Record the time taken to find the platform (escape latency) and the path length.
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-
Probe Trial (Memory):
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24 hours after the final acquisition trial, remove the platform from the pool.
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Place the animal in the pool for a single trial (e.g., 60 seconds).
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Record the time spent swimming in the target quadrant (where the platform used to be).
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-
Data Analysis: Compare the escape latencies during acquisition and the time spent in the target quadrant during the probe trial between the L-655,708-treated group and the vehicle-treated control group. A significant reduction in escape latency and an increase in time spent in the target quadrant indicate enhanced spatial learning and memory.[3][4]
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Visualizations: Pathways and Workflows
Signaling Pathway of L-655,708 Action
Caption: L-655,708 binds to α5-GABA-A receptors, reducing tonic inhibition and enhancing LTP.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining the binding affinity (Ki) of L-655,708.
Experimental Workflow: Electrophysiology (TEVC)
Caption: Workflow for measuring the functional effect of L-655,708 on GABA-A receptors.
Conclusion
L-655,708 is a potent and selective partial inverse agonist at the benzodiazepine site of GABA-A receptors containing the α5 subunit. Its mechanism of action is centered on its high-affinity binding to these receptors, which are densely expressed extrasynaptically in the hippocampus. By attenuating the tonic inhibitory currents generated by these receptors, L-655,708 enhances neuronal excitability and facilitates synaptic plasticity, leading to pro-cognitive effects. The detailed understanding of its binding, function, and in vivo activity, elucidated through the experimental protocols described herein, solidifies its status as a critical tool for neuroscience research and validates the α5-GABA-A receptor as a promising target for the development of novel therapies for cognitive disorders.
References
- 1. L-655,708 - Wikipedia [en.wikipedia.org]
- 2. Mechanisms associated with the antidepressant-like effects of L-655,708 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-655,708 enhances cognition in rats but is not proconvulsant at a dose selective for alpha5-containing GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rndsystems.com [rndsystems.com]
- 6. Identification of amino acid residues responsible for the alpha5 subunit binding selectivity of L-655,708, a benzodiazepine binding site ligand at the GABA(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 9. medchemexpress.com [medchemexpress.com]
- 10. jneurosci.org [jneurosci.org]
- 11. [3H]L-655,708, a novel ligand selective for the benzodiazepine site of GABAA receptors which contain the alpha 5 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
The Pharmacological Profile of L-655,708: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-655,708 is a potent and selective inverse agonist for the α5 subunit-containing γ-aminobutyric acid type A (GABAA) receptor. This document provides a comprehensive overview of its pharmacological profile, including its binding affinity, selectivity, and functional activity. Detailed methodologies for key in vitro and in vivo experiments are presented, along with a summary of its effects on synaptic plasticity, cognition, and affective behaviors. This guide is intended to serve as a technical resource for researchers and professionals in the fields of neuroscience and drug development.
Introduction
L-655,708, developed by Merck, Sharp and Dohme in 1996, was the first compound identified as a subtype-selective inverse agonist for the α5 subunit of the GABAA receptor benzodiazepine binding site[1]. GABAA receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system. The α5 subunit is highly expressed in the hippocampus, a brain region critical for learning and memory[1]. This localization has led to the investigation of L-655,708 as a potential cognitive enhancer and as a tool to probe the role of α5-containing GABAA receptors in various physiological and pathological processes.
Binding Affinity and Selectivity
L-655,708 exhibits high affinity for the benzodiazepine site of GABAA receptors containing the α5 subunit. Its selectivity is conferred by a significantly higher binding affinity for the α5 subtype compared to other α subunits, while its efficacy as a partial inverse agonist is similar across the subtypes it binds to[1].
Table 1: Binding Affinity (Ki) of L-655,708 for Human GABAA Receptor Subtypes
| GABAA Receptor Subtype | Ki (nM) | Reference |
| α5β3γ2 | 0.45 | [2][3][4][5] |
| α1β3γ2 | >50-100 fold lower affinity | [2][3][5] |
| α2β3γ2 | >50-100 fold lower affinity | [2][3][5] |
| α3β3γ2 | >50-100 fold lower affinity | [2][3][5] |
| α6β3γ2 | >50-100 fold lower affinity | [2][3][5] |
Table 2: Radioligand Binding Parameters for [³H]L-655,708 in Rat Hippocampus
| Parameter | Value | Reference |
| Kd | 2.4 ± 0.7 nM | [6] |
| Bmax | 256 ± 42 fmol/mg protein | [6] |
Functional Activity
L-655,708 acts as a partial inverse agonist at the benzodiazepine site of α5-containing GABAA receptors. This means it reduces the constitutive activity of the receptor, thereby decreasing the GABA-ergic inhibitory tone.
Electrophysiological Effects
-
In Vitro: In mouse hippocampal slices, L-655,708 enhances long-term potentiation (LTP), a cellular correlate of learning and memory[3][7][8]. Whole-cell patch-clamp recordings from ventral CA1 pyramidal neurons 24 hours after systemic administration of L-655,708 in rats revealed a significant increase in input resistance and a nearly two-fold increase in action potential frequency[7]. The drug also causes changes in GABAA receptor gating properties in the ventral hippocampus, leading to an indirect increase in neuronal excitability[7].
-
In Vivo: In vivo electrophysiological recordings in the ventral tegmental area (VTA) of rats showed that a single administration of L-655,708 (3 mg/kg, i.p.) led to a robust enhancement in the number of spontaneously active dopamine neurons 24 hours later.
Signaling Pathway
The primary mechanism of action of L-655,708 involves the modulation of GABAergic inhibition, which in turn affects glutamatergic signaling and synaptic plasticity.
Caption: L-655,708 signaling at the α5-GABA(A) receptor.
Behavioral Pharmacology
Cognition Enhancement
In the Morris water maze, a test of spatial learning and memory, L-655,708 has been shown to enhance performance in rats during both the acquisition and probe trials, indicating improved learning and memory[3][7][8].
Anxiogenic-like Effects
In the elevated plus-maze test in mice, L-655,708 (0.625-5 mg/kg, i.p.) induced an anxiogenic-like profile, characterized by a decrease in the time spent and entries into the open arms[9].
Antidepressant-like Effects
Similar to ketamine, L-655,708 has demonstrated rapid and sustained antidepressant-like effects in animal models of depression, such as the forced swim test[7]. These effects are associated with plasticity of GluA1 glutamate receptors in the medial prefrontal cortex (mPFC)[7].
Experimental Protocols
Radioligand Binding Assay ([³H]L-655,708)
-
Tissue Preparation: Rat hippocampus is homogenized in cold buffer and centrifuged to prepare a membrane fraction.
-
Assay Conditions: Membranes are incubated with [³H]L-655,708 in a buffer solution. Non-specific binding is determined in the presence of an excess of a non-labeled competing ligand.
-
Data Analysis: The binding data are analyzed using Scatchard analysis to determine the Kd and Bmax values[6].
Caption: Workflow for a [³H]L-655,708 radioligand binding assay.
Whole-Cell Patch-Clamp Electrophysiology
-
Slice Preparation: Acute brain slices containing the hippocampus are prepared from rats.
-
Recording: Whole-cell patch-clamp recordings are made from CA1 pyramidal neurons.
-
Solutions: The extracellular solution typically contains (in mM): 124 NaCl, 2 KCl, 2 MgSO4, 1.25 NaH2PO4, 2 CaCl2, 26 NaHCO3, 10 Dextrose, and 0.4 Vitamin C. The intracellular solution is formulated to study specific currents[7].
-
Drug Application: L-655,708 is applied to the bath to observe its effects on neuronal properties.
Morris Water Maze
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Procedure: Rats are trained over several days to find the hidden platform using distal cues in the room.
-
Measures: Latency to find the platform, path length, and time spent in the target quadrant during a probe trial (platform removed) are recorded.
-
Drug Administration: L-655,708 is administered prior to the training sessions[8].
Elevated Plus-Maze
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure: Mice are placed in the center of the maze and allowed to explore for a set time.
-
Measures: The time spent and the number of entries into the open and closed arms are recorded[9].
-
Drug Administration: L-655,708 is administered intraperitoneally prior to the test[9].
Caption: Experimental workflow for the elevated plus-maze test.
Forced Swim Test
-
Apparatus: A cylinder filled with water from which the animal cannot escape.
-
Procedure: Rats or mice are placed in the water for a specific duration.
-
Measures: The duration of immobility is recorded as a measure of depressive-like behavior.
-
Drug Administration: L-655,708 is administered prior to the test.
Conclusion
L-655,708 is a valuable pharmacological tool for studying the role of α5-containing GABAA receptors in the central nervous system. Its high affinity and selectivity make it a precise probe for investigating the involvement of this receptor subtype in cognitive processes, anxiety, and mood regulation. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the therapeutic potential and neurobiological functions of modulating α5-GABAA receptor activity.
References
- 1. α5GABAA Receptor Activity Sets the Threshold for Long-Term Potentiation and Constrains Hippocampus-Dependent Memory | Journal of Neuroscience [jneurosci.org]
- 2. researchgate.net [researchgate.net]
- 3. Whole Cell Patch Clamp Protocol [protocols.io]
- 4. Mechanisms associated with the antidepressant-like effects of L-655,708 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-655,708 | GABAA Receptors | Tocris Bioscience [tocris.com]
- 6. [3H]L-655,708, a novel ligand selective for the benzodiazepine site of GABAA receptors which contain the alpha 5 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms associated with the antidepressant-like effects of L-655,708 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-655,708 enhances cognition in rats but is not proconvulsant at a dose selective for alpha5-containing GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anxiogenic-like activity of L-655,708, a selective ligand for the benzodiazepine site of GABA(A) receptors which contain the alpha-5 subunit, in the elevated plus-maze test - PubMed [pubmed.ncbi.nlm.nih.gov]
L-655,708 as a Nootropic Agent: A Technical Guide for Cognitive Enhancement Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-655,708 is a potent and selective inverse agonist for the α5 subunit-containing γ-aminobutyric acid type A (GABAA) receptor.[1][2] This technical guide provides an in-depth overview of its mechanism of action, preclinical evidence supporting its nootropic effects, and detailed experimental protocols for its evaluation. L-655,708 has demonstrated pro-cognitive effects in various animal models by modulating synaptic plasticity, specifically by enhancing long-term potentiation (LTP), a cellular correlate of learning and memory.[3][4] This document consolidates key quantitative data, outlines methodologies for critical experiments, and visualizes the underlying signaling pathways and experimental workflows to facilitate further research and development in the field of cognitive enhancement.
Introduction
L-655,708, developed by Merck, Sharp and Dohme in 1996, was the first compound identified as a subtype-selective inverse agonist for the α5 subunit of the GABAA receptor.[5] The α5 subunit-containing GABAA receptors are highly expressed in the hippocampus, a brain region crucial for learning and memory.[5][6] These receptors are typically located extrasynaptically and are thought to mediate tonic inhibition, which can constrain synaptic plasticity.[6] By acting as an inverse agonist at these specific receptors, L-655,708 reduces their inhibitory function, thereby lowering the threshold for inducing LTP and enhancing cognitive performance.[7] This selective action presents a promising therapeutic avenue for cognitive enhancement with a potentially favorable side-effect profile compared to non-selective GABAA receptor modulators. However, it is important to note that at higher doses, L-655,708 can exhibit anxiogenic-like effects.[5][8]
Mechanism of Action
L-655,708 exerts its nootropic effects by selectively binding to the benzodiazepine site of GABAA receptors that contain the α5 subunit.[2][5] It functions as a weak partial inverse agonist, meaning it reduces the constitutive activity of the receptor, thereby decreasing the flow of chloride ions into the neuron in response to GABA.[3][4] This reduction in tonic inhibition makes hippocampal pyramidal neurons more excitable and facilitates the induction of LTP, a key cellular mechanism for memory formation.[3][7]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for L-655,708's cognitive-enhancing effects.
Quantitative Data
The following tables summarize the key quantitative data for L-655,708 from preclinical studies.
Table 1: Receptor Binding Affinity
| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. α1, α2, α3 | Reference |
| α5β3γ2 | 0.45 nM | 50-100 fold | [1][2] |
| α1, α2, α3 | Lower Affinity | - | [3][7] |
Table 2: In Vivo Receptor Occupancy and Efficacy
| Animal Model | Dose (Route) | α5 Receptor Occupancy | Cognitive Effect | Reference |
| Rat | 0.7 mg/kg (i.p.) | 60-70% | Enhanced performance in Morris water maze | [1][7] |
| Rat | - | 75 ± 4% | Enhanced cognition | [3][4] |
| Mouse | 0.7 mg/kg (i.p.) | - | Alleviated anesthesia-induced cognitive decline in young mice | [9] |
| Rat | 1 and 3 mg/kg (i.p.) | - | Antidepressant-like effects in Forced Swim Test | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings. Below are protocols for key experiments used to evaluate L-655,708.
In Vitro: Hippocampal Slice Electrophysiology for LTP
This protocol is designed to assess the effect of L-655,708 on synaptic plasticity in mouse hippocampal slices.
-
Slice Preparation:
-
Anesthetize and decapitate a C57BL/6 mouse.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).
-
Prepare 400 µm thick transverse hippocampal slices using a vibratome.
-
Allow slices to recover for at least 1 hour in oxygenated aCSF at room temperature.
-
-
Electrophysiological Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline fEPSP response for at least 20 minutes by delivering single pulses every 30 seconds.
-
-
Drug Application and LTP Induction:
-
Apply L-655,708 (e.g., 10 nM) to the perfusion bath for at least 10 minutes prior to LTP induction.[7] A concentration of 10 nM is estimated to be selective for α5-containing GABAA receptors.[7]
-
Induce LTP using a theta-burst stimulation (TBS) protocol.[3][4]
-
Continue recording fEPSPs for at least 60 minutes post-induction to monitor the potentiation.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the post-LTP fEPSP slopes to the pre-LTP baseline.
-
Compare the degree of potentiation between L-655,708-treated slices and vehicle-treated controls using appropriate statistical tests.
-
In Vivo: Morris Water Maze for Spatial Learning and Memory
This protocol evaluates the effect of L-655,708 on hippocampus-dependent spatial learning in rats.[3][4]
-
Apparatus:
-
A circular pool (e.g., 1.8 m diameter) filled with opaque water (20-22°C).
-
A hidden platform submerged 1-2 cm below the water surface.
-
Extra-maze cues are placed around the room for spatial navigation.
-
-
Drug Administration:
-
Acquisition Phase (e.g., 5 days):
-
Conduct 4 trials per day for each rat.
-
For each trial, place the rat in the pool facing the wall from one of four randomized starting positions.
-
Allow the rat to swim freely for a maximum of 60-90 seconds to find the hidden platform.
-
If the rat fails to find the platform within the time limit, guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (e.g., on Day 6):
-
Remove the platform from the pool.
-
Allow the rat to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location.
-
-
Data Analysis:
-
Analyze escape latencies during the acquisition phase using a repeated-measures ANOVA.
-
Compare the performance in the probe trial between the L-655,708 and vehicle groups using t-tests or ANOVA.
-
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for preclinical evaluation of L-655,708.
Potential and Limitations
The selective nature of L-655,708 for the α5-GABAA receptor subtype makes it a valuable tool for dissecting the role of this receptor in cognition. Preclinical data strongly support its potential as a cognitive enhancer.[3][4] Furthermore, studies have suggested its utility in preventing postoperative cognitive dysfunction and have even explored its rapid antidepressant-like effects.[5][6][9]
However, a significant limitation is its potential to induce anxiety at higher doses, likely due to its inverse agonist activity at other GABAA receptor subtypes such as α2 and α3.[5][8] This anxiogenic profile may hinder its development for use in humans as a nootropic. Additionally, one study found that L-655,708 was not effective in preventing anesthesia-induced cognitive deficits in old mice, suggesting age-related changes in the expression or function of α5-GABAA receptors could impact its efficacy.[9]
Conclusion and Future Directions
L-655,708 remains a cornerstone compound in the study of α5-GABAA receptor function and its role in cognition. Its ability to enhance LTP and improve performance in memory tasks in animal models validates the α5-GABAA receptor as a viable target for cognitive-enhancing drugs. Future research should focus on developing novel α5-selective inverse agonists with improved selectivity and a reduced anxiogenic profile. Further investigation into the age-dependent effects of these compounds is also warranted. While L-655,708 itself may not be suitable for human use as a nootropic due to its side-effect profile, the knowledge gained from its study is invaluable for the development of the next generation of cognitive enhancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-655,708 | GABAA Receptors | Tocris Bioscience [tocris.com]
- 3. L-655,708 enhances cognition in rats but is not proconvulsant at a dose selective for alpha5-containing GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. L-655,708 - Wikipedia [en.wikipedia.org]
- 6. Mechanisms associated with the antidepressant-like effects of L-655,708 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. Anxiogenic-like activity of L-655,708, a selective ligand for the benzodiazepine site of GABA(A) receptors which contain the alpha-5 subunit, in the elevated plus-maze test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. L-655,708 Does not Prevent Isoflurane-induced Memory Deficits in Old Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Investigation into the Antidepressant-Like Properties of L-655,708
DISCLAIMER: This document is intended for an audience of researchers, scientists, and drug development professionals. The information contained herein is a synthesis of preclinical research and should not be interpreted as medical advice.
Executive Summary
L-655,708 is a potent and selective partial inverse agonist for the α5 subunit-containing γ-aminobutyric acid type A (GABA-A) receptors.[1][2] Initially developed as a potential nootropic agent for its cognitive-enhancing properties, recent preclinical evidence has illuminated its potential as a novel therapeutic for depressive disorders.[3][4][5] Studies have demonstrated that L-655,708 elicits sustained antidepressant-like effects in rodent models, distinguishing it from traditional antidepressant medications.[3][5] This whitepaper provides an in-depth technical guide to the preclinical data supporting the antidepressant-like effects of L-655,708, including detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows. The findings suggest that modulation of α5-GABA-A receptors may represent a promising new avenue for the development of rapid-acting and long-lasting antidepressant therapies.
Mechanism of Action
L-655,708 functions as a partial inverse agonist at the benzodiazepine binding site of GABA-A receptors, with a high affinity for receptors containing the α5 subunit (Ki = 0.45 nM).[2] This selectivity is attributed to its approximately 50-100-fold greater affinity for the α5 subunit compared to the α1, α2, and α3 subunits. The α5-containing GABA-A receptors are predominantly expressed in the hippocampus, a brain region critically involved in both cognition and mood regulation.[1][3][4] By acting as an inverse agonist, L-655,708 reduces the GABA-ergic inhibitory tone in the hippocampus, which is thought to enhance synaptic plasticity and neuronal excitability.[3][6] This mechanism is distinct from classic antidepressants and may underlie its rapid and sustained effects.
Preclinical Evidence of Antidepressant-Like Effects
The primary preclinical model used to assess the antidepressant-like effects of L-655,708 is the Forced Swim Test (FST). In this model, a reduction in immobility time is indicative of an antidepressant-like effect.
Forced Swim Test (FST)
Systemic administration of L-655,708 has been shown to produce a sustained, antidepressant-like effect in the FST in both male and female rats.[3] This effect was observed to last for up to 7 days after a single injection.[3] The antidepressant-like effects of L-655,708 were found to be dependent on protein synthesis and plasticity of GluA1 glutamate receptors in the medial prefrontal cortex (mPFC).[3]
| Dose (mg/kg, i.p.) | Effect on Immobility | Effect on Swimming | Significance | Species | Sex |
| 1 | Decreased | Increased | p < 0.05 | Rat | Male & Female |
| 3 | Decreased | Increased | p < 0.05 | Rat | Male & Female |
Table 1: Summary of L-655,708 Effects in the Forced Swim Test.[3]
Experimental Protocols
Forced Swim Test (FST) Protocol
The FST is a widely used behavioral assay to screen for potential antidepressant drugs. The protocol generally involves two sessions.
-
Pre-test Session (Day 1):
-
Rats are individually placed in a vertical cylinder filled with water (24-25°C) to a depth where they cannot touch the bottom or escape.
-
The session lasts for 15 minutes.
-
Following the session, rats are removed, dried, and returned to their home cages.
-
-
Test Session (24 hours or 7 days after drug administration):
-
L-655,708 or vehicle is administered intraperitoneally (i.p.).
-
At the designated time point after injection, rats are placed back into the water-filled cylinder for a 5-minute test session.
-
The session is recorded, and the duration of immobility (making only movements necessary to keep the head above water), swimming, and climbing behaviors are scored.
-
References
- 1. Anxiogenic-like activity of L-655,708, a selective ligand for the benzodiazepine site of GABA(A) receptors which contain the alpha-5 subunit, in the elevated plus-maze test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanisms associated with the antidepressant-like effects of L-655,708 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-655,708 - Wikipedia [en.wikipedia.org]
- 5. Mechanisms associated with the antidepressant-like effects of L-655,708 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-655,708 enhances cognition in rats but is not proconvulsant at a dose selective for alpha5-containing GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
L-655,708: A Deep Dive into its Effects on Hippocampal-Dependent Learning and Memory
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the imidazobenzodiazepine L-655,708, a selective partial inverse agonist for the α5 subunit-containing γ-aminobutyric acid type A (GABAA) receptor. It explores its mechanism of action and its significant effects on hippocampal-dependent learning, memory, and synaptic plasticity. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Mechanism of Action
L-655,708 exerts its effects by selectively binding to the benzodiazepine site of GABAA receptors that incorporate the α5 subunit. These α5-GABAA receptors are highly expressed in the hippocampus, a brain region critical for learning and memory.[1][2] Unlike benzodiazepine agonists which enhance the inhibitory effects of GABA, L-655,708 acts as a partial inverse agonist. This means it reduces the constitutive activity of the GABAA receptor, thereby decreasing the overall inhibitory tone in hippocampal circuits.[2][3] This reduction in inhibition is thought to facilitate the induction of synaptic plasticity, a key cellular mechanism underlying learning and memory.[3]
The selectivity of L-655,708 for the α5 subunit is primarily due to its higher binding affinity for this subunit compared to α1, α2, and α3 subunits.[2][3] This selectivity is crucial as it minimizes the sedative and anxiolytic effects associated with modulation of other GABAA receptor subtypes.[2]
Figure 1: Simplified signaling pathway of L-655,708 at the hippocampal synapse.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the binding affinity and in vivo effects of L-655,708.
Table 1: Binding Affinity of L-655,708 for GABAA Receptor Subtypes
| Receptor Subunit Combination | Ki (nM) | Selectivity (fold) over α5 |
| α5β3γ2 | 0.45[4] | - |
| α1β3γ2 | >50-100 fold lower affinity | 50-100 |
| α2β3γ2 | >50-100 fold lower affinity | 50-100 |
| α3β3γ2 | >50-100 fold lower affinity | 50-100 |
Table 2: Effects of L-655,708 on Hippocampal-Dependent Tasks and Synaptic Plasticity
| Experimental Paradigm | Species | Dose/Concentration | Key Findings |
| Morris Water Maze | Rat | Not specified | Enhanced performance during acquisition and in the probe trial.[3] |
| Trace Fear Conditioning | Mouse | 0.7 mg/kg, i.p. | Increased freezing behavior, indicative of enhanced memory.[5] |
| Long-Term Potentiation (LTP) | Mouse Hippocampal Slices | 10 nM | Enhanced LTP produced by theta burst stimulation.[3] |
| Long-Term Potentiation (LTP) | Mouse Hippocampal Slices | 10 nM | Converted long-term depression (LTD) induced by 10 Hz stimulation into LTP.[5] |
| Whole-cell Patch Clamp | Rat Ventral CA1 Pyramidal Cells | Single systemic administration | Increased input resistance and action potential frequency 24 hours post-administration.[1] |
Key Experimental Protocols
Detailed methodologies for pivotal experiments investigating the effects of L-655,708 are outlined below.
Morris Water Maze
The Morris Water Maze (MWM) is a classic behavioral task to assess hippocampal-dependent spatial learning and memory.[6][7]
Apparatus:
-
A circular pool (approximately 1.5-2 meters in diameter) filled with opaque water (e.g., using non-toxic white paint or milk powder).[6][8]
-
An escape platform submerged just below the water surface.
-
Distal visual cues placed around the room.[7]
-
A video tracking system to record the animal's swim path and latency to find the platform.[6]
Procedure:
-
Habituation: Animals are typically handled for several days before the experiment.
-
Acquisition Phase:
-
Animals undergo multiple trials per day for several consecutive days.
-
For each trial, the animal is placed into the pool at one of several predetermined start locations.
-
The animal is allowed to swim freely to find the hidden platform.
-
If the animal does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.[8]
-
The animal is left on the platform for a short duration (e.g., 15-30 seconds) to associate its location with the distal cues.[8]
-
-
Probe Trial:
-
24 hours after the final acquisition trial, the escape platform is removed from the pool.
-
The animal is allowed to swim freely for a set duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory retention.
-
Figure 2: Generalized workflow for the Morris Water Maze experiment.
Contextual Fear Conditioning
This task assesses the ability of an animal to learn and remember an association between a specific environment (context) and an aversive stimulus (e.g., a mild footshock).[9]
Apparatus:
-
A conditioning chamber with a distinct set of visual, olfactory, and tactile cues.
-
A shock generator and a grid floor to deliver the unconditioned stimulus (US).
-
A video camera and software to record and score freezing behavior, a species-specific fear response.[9]
Procedure:
-
Training/Conditioning Phase:
-
Contextual Memory Test:
Figure 3: Workflow for the Contextual Fear Conditioning experiment.
In Vitro Electrophysiology: Long-Term Potentiation (LTP)
LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a widely studied cellular model for learning and memory.[11]
Preparation:
-
Acute hippocampal slices are prepared from rodent brains.
-
Slices are maintained in artificial cerebrospinal fluid (aCSF).
Procedure:
-
Baseline Recording:
-
A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the CA1 stratum radiatum to record field excitatory postsynaptic potentials (fEPSPs).
-
A stable baseline of synaptic transmission is recorded for a period (e.g., 20-30 minutes).
-
-
LTP Induction:
-
A high-frequency stimulation (HFS) protocol, such as theta burst stimulation, is delivered through the stimulating electrode.
-
-
Post-Induction Recording:
-
fEPSPs are recorded for at least 60 minutes following the HFS.
-
LTP is quantified as the percentage increase in the fEPSP slope compared to the pre-induction baseline.
-
-
Pharmacology:
-
L-655,708 is bath-applied to the slices before and during the experiment to assess its effect on LTP induction and maintenance.
-
Conclusion
L-655,708 has been instrumental in elucidating the role of α5-GABAA receptors in cognitive processes. Its ability to enhance performance in hippocampal-dependent learning and memory tasks, coupled with its facilitation of LTP, underscores the therapeutic potential of targeting this specific GABAA receptor subtype for cognitive enhancement.[3] The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of α5-GABAA receptor inverse agonists. However, it is important to note that at higher doses, L-655,708 can be anxiogenic, likely due to its effects on other GABAA receptor subtypes, which is a critical consideration for its potential clinical use in humans.[2]
References
- 1. Mechanisms associated with the antidepressant-like effects of L-655,708 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-655,708 - Wikipedia [en.wikipedia.org]
- 3. L-655,708 enhances cognition in rats but is not proconvulsant at a dose selective for alpha5-containing GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. jneurosci.org [jneurosci.org]
- 6. mmpc.org [mmpc.org]
- 7. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Contextual and Cued Fear Conditioning Test Using a Video Analyzing System in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Temporally Graded Retrograde Amnesia of Contextual Fear after Hippocampal Damage in Rats: Within-Subjects Examination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-term potentiation in the hippocampal CA1 area and dentate gyrus plays different roles in spatial learning - PubMed [pubmed.ncbi.nlm.nih.gov]
L-655,708: A Technical Guide to Binding Affinity, Selectivity, and Functional Modulation of GABAA Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of L-655,708, a pioneering pharmacological tool in neuroscience research. L-655,708 is a high-affinity, selective inverse agonist for the benzodiazepine binding site on γ-aminobutyric acid type A (GABAA) receptors containing the α5 subunit. Its unique selectivity profile allows for the specific modulation of a receptor subpopulation concentrated in the hippocampus, a brain region critical for learning and memory. This document consolidates key quantitative data on its binding affinity and functional activity, details the experimental protocols used for its characterization, and illustrates the molecular pathways influenced by its mechanism of action.
Introduction to L-655,708
L-655,708 (formerly FG-8094) was one of the first compounds developed to exhibit significant subtype selectivity for the α5-containing GABAA receptor.[1] Unlike non-selective benzodiazepines, which can cause sedation and amnesia, L-655,708's selectivity for the α5 subtype offers a more targeted approach to modulating cognitive processes.[2] It acts as a partial inverse agonist, meaning it binds to the benzodiazepine site and reduces the constitutive activity of the GABAA receptor, thereby decreasing the chloride ion flow that normally hyperpolarizes the neuron.[3][4] This selectivity is achieved purely through a higher binding affinity for the α5 subtype, as its efficacy as an inverse agonist is comparable across the subtypes it binds to.[1] The compound's ability to enhance cognitive processes like long-term potentiation (LTP) and spatial learning, without being proconvulsant at selective doses, has made it an invaluable tool for studying the role of α5-containing GABAA receptors in synaptic plasticity and memory.[2]
Quantitative Binding and Functional Data
The defining characteristic of L-655,708 is its high binding affinity and selectivity for the α5 subunit of the GABAA receptor. This has been quantified through extensive radioligand binding and functional assays.
Binding Affinity (Ki)
Binding affinity is typically determined via competitive radioligand binding assays, where L-655,708 competes with a radiolabeled ligand (e.g., [3H]L-655,708 or [3H]flunitrazepam) for the benzodiazepine binding site on recombinant GABAA receptors of known subunit composition.[5] The inhibition constant (Ki) represents the concentration of L-655,708 required to occupy 50% of the receptors.
Table 1: Binding Affinity (Ki) of L-655,708 for Human GABAA Receptor Subtypes
| GABAA Receptor Subtype (αβγ2) | Binding Affinity (Ki) [nM] | Selectivity Ratio (vs. α5) |
| α5 β3γ2 | 0.45[6] | 1x |
| α1 β3γ2 | ~48.2 | ~107x[3] |
| α2 β3γ2 | ~27.5 | ~61x[3] |
| α3 β3γ2 | ~24.3* | ~54x[3] |
| α6 β3γ2 | >50-100x selectivity noted[5] | >50-100x |
*Calculated based on the reported α5 Ki of 0.45 nM and the selectivity fold-change from Quirk et al. (1996) as cited in other studies.[3]
Functional Activity (IC50)
Functional activity is often assessed using two-electrode or whole-cell voltage-clamp electrophysiology on cells (e.g., Xenopus oocytes or HEK293 cells) expressing specific recombinant GABAA receptor subtypes. The half-maximal inhibitory concentration (IC50) is the concentration of L-655,708 that produces 50% of its maximal inhibitory effect on GABA-evoked currents. As an inverse agonist, L-655,708 reduces the current elicited by a low concentration of GABA.
Table 2: Functional Activity (IC50) of L-655,708 at GABAA Receptor Subtypes
| GABAA Receptor Subtype | Functional Activity (IC50) [nM] |
| α5 | 1.1[4] |
| α1 | 320[4] |
| α2 | 135[4] |
| α3 | 960[4] |
Experimental Protocols
The characterization of L-655,708 relies on standardized and reproducible experimental methodologies. Below are detailed protocols for the key assays used to determine its binding and functional properties.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is used to determine the binding affinity (Ki) of L-655,708 by measuring its ability to displace a known radioligand from the GABAA receptor.
Methodology:
-
Receptor Preparation:
-
Prepare cell membranes from tissue known to express the target GABAA receptor subtypes (e.g., rat hippocampus for α5) or from cell lines (e.g., HEK293) stably transfected with specific α, β, and γ subunits.[5][7]
-
Homogenize the tissue or cells in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[7]
-
Perform a series of centrifugations to isolate the membrane fraction, washing the pellet multiple times to remove endogenous substances.[8]
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration (e.g., via Bradford or BCA assay).
-
-
Assay Setup:
-
In a 96-well plate or microcentrifuge tubes, set up triplicate reactions for each condition.
-
Total Binding: Add receptor membranes, a fixed concentration of radioligand (e.g., [3H]L-655,708 at a concentration near its Kd, ~2.4 nM), and assay buffer.[5]
-
Non-specific Binding (NSB): Add receptor membranes, radioligand, and a high concentration of a non-radiolabeled competitor (e.g., 10 µM Clonazepam) to saturate the specific binding sites.
-
Competition: Add receptor membranes, radioligand, and serial dilutions of unlabeled L-655,708 (e.g., spanning 10⁻¹¹ M to 10⁻⁵ M).
-
-
Incubation & Termination:
-
Incubate the reactions for a set time (e.g., 60-90 minutes) at a controlled temperature (e.g., 0-4°C) to reach binding equilibrium.[8]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification & Analysis:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of L-655,708.
-
Fit the data to a one-site competition curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Voltage-Clamp Electrophysiology
This protocol is used to measure the functional effect of L-655,708 on GABAA receptor ion channel activity.
Methodology:
-
Cell Preparation:
-
Recording Setup:
-
Place a coverslip in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an extracellular solution (ECS).
-
Pull a glass micropipette to create a recording electrode with a resistance of 3-6 MΩ.
-
Fill the electrode with an intracellular solution (ICS) containing a high chloride concentration to allow for the measurement of inward chloride currents.
-
-
Achieving Whole-Cell Configuration:
-
Using a micromanipulator, approach a target cell with the recording electrode while applying positive pressure.[10]
-
Upon touching the cell membrane, release the pressure to form a high-resistance "gigaseal" ( >1 GΩ).
-
Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration. This provides electrical access to the cell's interior.
-
-
Data Acquisition:
-
Clamp the cell's membrane potential at a fixed voltage (e.g., -70 mV).[11]
-
Establish a baseline recording.
-
Apply a low, non-desensitizing concentration of GABA (e.g., EC5-EC20) to the cell via the perfusion system to elicit a stable inward current.[9]
-
Once a stable GABA-evoked current is achieved, co-apply varying concentrations of L-655,708 along with the GABA.
-
As L-655,708 is an inverse agonist, it will reduce the amplitude of the GABA-evoked current.
-
Wash out the L-655,708 to ensure the effect is reversible.
-
-
Analysis:
-
Measure the peak amplitude of the GABA-evoked current in the absence and presence of each concentration of L-655,708.
-
Calculate the percentage of inhibition caused by L-655,708 at each concentration.
-
Plot the percentage of inhibition against the log concentration of L-655,708 and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathway and Mechanism of Action
L-655,708 modulates neuronal activity by targeting a specific population of GABAA receptors that mediate tonic, rather than phasic, inhibition.
-
Target Receptor: The primary target is the α5βγ2 GABAA receptor, which is often located extrasynaptically on the dendrites of pyramidal neurons, particularly in the CA1 and CA3 regions of the hippocampus.[12][13]
-
Tonic Inhibition: These extrasynaptic receptors are activated by low, ambient concentrations of GABA in the extracellular space, generating a persistent, low-level inhibitory chloride current known as tonic inhibition. This tonic current acts as a constant "brake" on neuronal excitability.
-
Inverse Agonism: L-655,708 binds to the benzodiazepine site on these receptors and allosterically reduces the channel's opening probability, even in the presence of GABA. This action diminishes the tonic inhibitory current.
-
Cellular Effect: By reducing tonic inhibition, L-655,708 leads to a depolarization of the neuron's resting membrane potential and an increase in its input resistance.[13] This makes the neuron more excitable and more likely to fire an action potential in response to an excitatory stimulus.
-
Network-Level Effect: This increase in neuronal excitability lowers the threshold for inducing synaptic plasticity phenomena like Long-Term Potentiation (LTP), a key cellular correlate of learning and memory.[2] The sustained effects of L-655,708 have also been linked to increased expression of AMPA (GluA1) glutamate receptors in the medial prefrontal cortex (mPFC), indicating a broader impact on glutamatergic plasticity.[13]
References
- 1. L-655,708 - Wikipedia [en.wikipedia.org]
- 2. L-655,708 enhances cognition in rats but is not proconvulsant at a dose selective for alpha5-containing GABAA receptors [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potentiation of GABAA receptor activity by volatile anaesthetics is reduced by α5GABAA receptor-preferring inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [3H]L-655,708, a novel ligand selective for the benzodiazepine site of GABAA receptors which contain the alpha 5 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PDSP - GABA [kidbdev.med.unc.edu]
- 8. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms associated with the antidepressant-like effects of L-655,708 - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of L-655,708: An In-depth Technical Guide for Researchers
Abstract
L-655,708, a pioneering compound developed in 1996, has garnered significant interest for its selective inverse agonist activity at the α5 subunit of the γ-aminobutyric acid type A (GABA-A) receptor.[1] Predominantly expressed in the hippocampus, a brain region critical for learning and memory, the α5-GABA-A receptor subtype has emerged as a promising target for cognitive enhancement and novel antidepressant therapies.[1] This technical guide provides a comprehensive overview of the early-stage research on L-655,708, detailing its mechanism of action, summarizing key preclinical findings, and outlining the experimental protocols used to evaluate its therapeutic potential. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel neuropharmacological agents.
Introduction
The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system, playing a crucial role in regulating neuronal excitability.[2] GABA-A receptors, a major class of GABA receptors, are ligand-gated ion channels composed of five subunits. The specific combination of these subunits determines the receptor's pharmacological properties.[2] The α5 subunit-containing GABA-A receptors are highly concentrated in the hippocampus and are thought to be key modulators of learning and memory.[1]
L-655,708 (also known as FG-8094) was the first compound identified as a subtype-selective inverse agonist for the α5-GABA-A receptor.[1] Unlike non-selective inverse agonists, which can be proconvulsant, L-655,708's selectivity offers a more favorable safety profile.[1] Early research has demonstrated its potential as a nootropic (cognitive enhancer) and has also revealed rapid, ketamine-like antidepressant effects in animal models of depression.[1] This guide will delve into the foundational preclinical research that has established L-655,708 as a valuable tool for neuroscience research and a lead compound for the development of novel therapeutics.
Mechanism of Action
L-655,708 functions as a negative allosteric modulator (NAM), or inverse agonist, at the benzodiazepine binding site of the GABA-A receptor.[3] Its selectivity for the α5 subunit is conferred by its significantly higher binding affinity for this subtype compared to others (α1, α2, α3).[1] By binding to the α5-GABA-A receptor, L-655,708 reduces the inhibitory effect of GABA, leading to an increase in neuronal excitability, particularly in hippocampal circuits. This disinhibition is believed to underlie its pro-cognitive and antidepressant-like effects.[3]
Signaling Pathway of L-655,708
The proposed signaling cascade initiated by L-655,708 leading to its therapeutic effects is depicted below.
Quantitative Data
The following tables summarize the key quantitative findings from early-stage research on L-655,708.
Table 1: Binding Affinity of L-655,708 for GABA-A Receptor Subtypes
| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. α5 | Reference |
| α5β3γ2 | 0.45 nM | - | [4][5] |
| α1β3γ2 | 50-100 fold lower affinity | 50-100x | [4][5] |
| α2β3γ2 | 50-100 fold lower affinity | 50-100x | [4][5] |
| α3β3γ2 | 50-100 fold lower affinity | 50-100x | [4][5] |
Table 2: In Vivo Receptor Occupancy of L-655,708
| Dose | Route of Administration | Receptor Occupancy (α5) | Species | Reference |
| 0.7 mg/kg | Intraperitoneal | 60-70% | Mouse | [5][6] |
Table 3: Electrophysiological Effects of L-655,708
| Experimental Model | Parameter Measured | Effect of L-655,708 | Reference |
| Mouse Hippocampal Slices | Long-Term Potentiation (LTP) | Enhanced | [7] |
| Rat Ventral CA1 Pyramidal Cells | Action Potential Frequency | Approximately two-fold increase | [3] |
| Rat Ventral CA1 Pyramidal Cells | Input Resistance | Significant increase | [3] |
Table 4: Behavioral Effects of L-655,708
| Behavioral Test | Species | Dose | Effect | Reference |
| Morris Water Maze | Rat | Not specified | Enhanced performance (acquisition and probe trial) | [7] |
| Forced Swim Test | Rat | 1 and 3 mg/kg | Decreased immobility, increased swimming | [3] |
Experimental Protocols
This section details the methodologies for key experiments cited in the early-stage research of L-655,708.
In Vitro Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of L-655,708 for different GABA-A receptor subtypes.
-
Tissue Preparation: Membranes are prepared from rat brain tissue, typically the hippocampus, which has a high expression of α5-GABA-A receptors.
-
Radioligand: [3H]L-655,708 is used as the radioligand.
-
Assay Buffer: A suitable buffer, such as Tris-HCl, is used to maintain pH.
-
Incubation: A fixed concentration of the radioligand is incubated with the prepared membranes and varying concentrations of unlabeled L-655,708 (for competition binding) or other competing ligands.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology in Hippocampal Slices
This technique is employed to measure the effects of L-655,708 on the electrical properties of individual neurons.
-
Slice Preparation: Hippocampal slices (typically 300-400 µm thick) are prepared from the brains of rats or mice. Slices are maintained in artificial cerebrospinal fluid (aCSF) bubbled with 95% O2 / 5% CO2.
-
Recording: Whole-cell patch-clamp recordings are made from CA1 pyramidal neurons. Recording pipettes are filled with an internal solution containing salts that mimic the intracellular environment.
-
Drug Application: L-655,708 is applied to the slices via the perfusion of the aCSF.
-
Data Acquisition: Changes in neuronal properties such as resting membrane potential, input resistance, and action potential firing are recorded and analyzed. To assess effects on synaptic plasticity, long-term potentiation (LTP) can be induced by high-frequency stimulation of afferent pathways.
Forced Swim Test (FST)
The FST is a common behavioral assay used to screen for antidepressant-like activity.
-
Apparatus: A cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom.
-
Procedure:
-
Data Analysis: The duration of immobility (floating with only minor movements to keep the head above water) is scored. A decrease in immobility time is indicative of an antidepressant-like effect.
Morris Water Maze (MWM)
The MWM is a widely used task to assess spatial learning and memory.[9]
-
Apparatus: A large circular pool filled with opaque water containing a hidden escape platform submerged just below the surface.[10] Visual cues are placed around the room to aid in spatial navigation.
-
Procedure:
-
Acquisition Phase: The animal is placed in the pool from different starting locations and must find the hidden platform. The location of the platform remains constant across trials.
-
Probe Trial: After several acquisition trials, the platform is removed, and the animal is allowed to swim freely for a set period.
-
-
Data Analysis: Key measures include the latency to find the platform during the acquisition phase and the time spent in the target quadrant (where the platform was previously located) during the probe trial. Improved performance is indicative of enhanced cognitive function.
Experimental Workflow for Preclinical Assessment
The following diagram illustrates a typical workflow for the preclinical evaluation of a compound like L-655,708.
Discussion and Future Directions
The early-stage research on L-655,708 has provided compelling evidence for its therapeutic potential in cognitive disorders and depression. Its selective action on the α5-GABA-A receptor subtype represents a significant advancement in neuropharmacology, offering the possibility of targeted therapies with fewer side effects than non-selective compounds.
While the initial findings are promising, further research is warranted. Key areas for future investigation include:
-
Long-term Efficacy and Safety: Chronic dosing studies are needed to assess the long-term efficacy and potential for tolerance or adverse effects.
-
Clinical Translation: To date, clinical trials with L-655,708 have been limited. Further human studies are necessary to validate the preclinical findings and establish its therapeutic utility in patient populations.
-
Exploration of Other Therapeutic Areas: Given the role of the hippocampus in various neurological and psychiatric conditions, the therapeutic potential of L-655,708 could extend beyond cognition and depression.
Conclusion
L-655,708 remains a seminal compound in the study of α5-GABA-A receptor function. The early-stage research detailed in this guide has laid a strong foundation for its continued investigation as a potential therapeutic agent. By providing a consolidated resource of its mechanism of action, quantitative data, and experimental protocols, this document aims to facilitate further research and development in this exciting area of neuropharmacology.
References
- 1. L-655,708 - Wikipedia [en.wikipedia.org]
- 2. What are GABAA receptor inverse agonists and how do they work? [synapse.patsnap.com]
- 3. Mechanisms associated with the antidepressant-like effects of L-655,708 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 8. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
Methodological & Application
Application Notes and Protocols for L-655,708 In Vivo Rodent Studies
For: Researchers, scientists, and drug development professionals.
Subject: Detailed experimental protocols for in vivo rodent studies using L-655,708, a selective inverse agonist for the α5 subunit of the GABAA receptor.
Introduction
L-655,708 is a nootropic and antidepressant-like compound that acts as a subtype-selective inverse agonist at the α5 subtype of the benzodiazepine binding site on the GABAA receptor.[1] It displays a high affinity for the α5 subunit, with 50- to 100-fold greater selectivity over α1, α2, and α3 subunit-containing GABAA receptors.[2][3] This selectivity makes it a valuable tool for investigating the role of α5-containing GABAA receptors in cognitive processes and mood regulation.[4][5] These receptors are predominantly expressed in the hippocampus, a brain region critical for learning and memory.[1][6] Preclinical studies in rodents have demonstrated its potential to enhance cognition and produce rapid and sustained antidepressant-like effects, similar to ketamine but without the associated psychotomimetic effects.[7][8]
This document provides detailed application notes and experimental protocols for conducting in vivo studies with L-655,708 in rodents, based on established research.
Mechanism of Action and Signaling Pathway
L-655,708 functions as a negative allosteric modulator (NAM) of α5-containing GABAA receptors.[9] By binding to the benzodiazepine site on these receptors, it reduces the inhibitory effect of GABA, thereby increasing neuronal excitability in regions where α5 subunits are prevalent, such as the hippocampus.[7]
The antidepressant-like effects of L-655,708 are believed to be mediated through the ventral hippocampus-medial prefrontal cortex (vHipp-mPFC) pathway.[7] Systemic administration of L-655,708 leads to increased excitability of pyramidal neurons in the ventral CA1 region of the hippocampus. This, in turn, enhances glutamatergic transmission to the mPFC, promoting plasticity of GluA1 glutamate receptors.[7][8] Notably, unlike ketamine, the antidepressant-like effects of L-655,708 are independent of Brain-Derived Neurotrophic Factor (BDNF) and its receptor, TrkB signaling.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo rodent studies with L-655,708.
Table 1: Dosage and Administration for Behavioral Studies
| Species | Behavioral Assay | Dose Range | Administration Route | Vehicle | Key Findings | Reference |
| Rat | Forced Swim Test (FST) | 1 and 3 mg/kg | Intraperitoneal (i.p.) | 25% DMSO/75% saline | Decreased immobility and increased swimming, sustained for up to 7 days. | [7] |
| Rat | Morris Water Maze | Not specified, sustained release | Subcutaneous (s.c.) implant | Hydroxypropyl methylcellulose | Enhanced cognitive performance during acquisition and in a probe trial. | [5][10] |
| Mouse | Contextual Fear Conditioning | 0.7 mg/kg | Intraperitoneal (i.p.) | 10% DMSO | Prevented isoflurane-induced memory impairment in young mice. | [3][9] |
| Mouse | Elevated Plus-Maze | 0.625-5 mg/kg | Intraperitoneal (i.p.) | Not specified | Exhibited an anxiogenic-like profile. | [6] |
Table 2: Pharmacokinetic and Receptor Occupancy Data in Rats
| Parameter | Value | Conditions | Reference |
| Half-life | Relatively short | Standard pharmacokinetic analysis | [10] |
| Brain vs. Plasma Kinetics | Brain kinetics mirror plasma | Standard pharmacokinetic analysis | [10] |
| Target Plasma Concentration | ~100 ng/ml | For selective α5 receptor occupancy | [10] |
| Receptor Occupancy (at ~100 ng/ml plasma) | α5: ~75% vs. α1, α2, α3: ~22% | In vivo binding experiments | [5][10] |
| Receptor Occupancy (at 0.7 mg/kg i.p. in mice) | α5: 60-70% | Estimated from previous studies | [3] |
Detailed Experimental Protocols
Preparation and Administration of L-655,708
Materials:
-
L-655,708 (e.g., from Sigma-Aldrich)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 0.9% saline
-
Vortex mixer
-
Sterile syringes and needles
Procedure for Intraperitoneal (i.p.) Injection:
-
Prepare the vehicle solution. A common vehicle is 10-25% DMSO in sterile saline.[7][9]
-
Weigh the required amount of L-655,708.
-
Dissolve the L-655,708 in the appropriate volume of DMSO first.
-
Add the saline to the DMSO-drug mixture to achieve the final desired concentration and vehicle composition.
-
Vortex the solution until the L-655,708 is completely dissolved.
-
Administer the solution via intraperitoneal injection at a volume of, for example, 1 ml/kg body weight.[7]
Forced Swim Test (FST) for Antidepressant-Like Effects in Rats
This protocol is adapted from studies demonstrating the sustained antidepressant-like effects of L-655,708.[7]
Materials:
-
Male or female rats (e.g., Sprague-Dawley)
-
Cylindrical swim tank (e.g., 46 cm tall x 20 cm diameter) filled with water (25°C) to a depth of 30 cm
-
Video recording equipment and analysis software
-
L-655,708 solution and vehicle
Experimental Workflow:
References
- 1. L-655,708 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. jneurosci.org [jneurosci.org]
- 4. researchgate.net [researchgate.net]
- 5. L-655,708 enhances cognition in rats but is not proconvulsant at a dose selective for alpha5-containing GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anxiogenic-like activity of L-655,708, a selective ligand for the benzodiazepine site of GABA(A) receptors which contain the alpha-5 subunit, in the elevated plus-maze test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms associated with the antidepressant-like effects of L-655,708 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms associated with the antidepressant-like effects of L-655,708 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. L-655,708 Does not Prevent Isoflurane-induced Memory Deficits in Old Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rat pharmacokinetics and pharmacodynamics of a sustained release formulation of the GABAA alpha5-selective compound L-655,708 - PubMed [pubmed.ncbi.nlm.nih.gov]
Intraperitoneal injection dosage of L-655,708 for cognitive assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the intraperitoneal (i.p.) administration of L-655,708, a selective inverse agonist for the α5 subunit-containing GABAA receptors, for the purpose of studying cognitive enhancement in preclinical rodent models.
Introduction
L-655,708 is a valuable pharmacological tool for investigating the role of the GABAergic system, specifically the α5 subunit of the GABAA receptor, in learning and memory.[1] The α5 subunit is highly expressed in the hippocampus, a brain region critical for cognitive processes.[1] By acting as an inverse agonist, L-655,708 reduces the inhibitory tone mediated by α5-containing GABAA receptors, thereby enhancing neuronal excitability and facilitating synaptic plasticity, such as long-term potentiation (LTP), which is a cellular correlate of learning and memory.[2][3] These characteristics make L-655,708 a compound of interest for developing novel cognitive enhancers.[3]
Quantitative Data Summary
The following table summarizes the reported intraperitoneal dosages of L-655,708 used in various cognitive and behavioral assays in rodents.
| Animal Model | Cognitive/Behavioral Assay | Dosage (mg/kg, i.p.) | Vehicle | Pre-treatment Time | Reference |
| Mice | Fear Conditioning | 0.7 | 10% DMSO in saline | 30 minutes | [4][5] |
| Aged Mice | Cognitive Function (general) | 0.5 | Not specified | 30 minutes | [6] |
| Rats | Antidepressant-like effects (Forced Swim Test) | 1 and 3 | 25% DMSO / 75% saline | Not specified | [7] |
| Rats | Morris Water Maze | Not specified in detail, but cognitive enhancement observed | Not specified | Not specified | [3][8][9] |
| Rats | Multi-dosing regimen for spatial memory | Not specified in detail, but emphasizes maintaining plasma concentration | Not specified | During learning period | [8] |
Signaling Pathway of L-655,708
L-655,708 exerts its pro-cognitive effects by modulating the activity of GABAA receptors containing the α5 subunit. As a selective inverse agonist, it binds to the benzodiazepine site on these receptors and reduces the constitutive activity of the receptor, as well as the effect of GABA. This leads to a decrease in chloride ion influx and, consequently, a reduction in neuronal hyperpolarization. The resulting increase in neuronal excitability is thought to lower the threshold for inducing synaptic plasticity, such as long-term potentiation (LTP), a key cellular mechanism underlying learning and memory.
Caption: Mechanism of L-655,708 action on GABAA receptor signaling.
Experimental Protocols
Drug Preparation
Materials:
-
L-655,708 powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles for injection
Procedure:
-
Prepare a stock solution of L-655,708 in DMSO. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of L-655,708 in 1 mL of DMSO. Vortex thoroughly to ensure complete dissolution.
-
On the day of the experiment, dilute the stock solution with sterile saline to the final desired concentration. For a final vehicle composition of 10% DMSO, dilute the stock solution 1:10 with saline. For example, to prepare a 0.7 mg/mL injection solution, mix 70 µL of the 10 mg/mL stock with 930 µL of sterile saline.
-
Vortex the final solution immediately before administration to ensure homogeneity.
-
The final injection volume for mice is typically 10 mL/kg body weight. For a 25g mouse receiving a 0.7 mg/kg dose, the injection volume would be 0.25 mL of the 0.07 mg/mL solution.
Experimental Workflow for Cognitive Assays
The general workflow for conducting cognitive assays with L-655,708 involves acclimatization of the animals, baseline behavioral assessment (optional), drug administration, and the cognitive test itself.
Caption: General experimental workflow for cognitive assays using L-655,708.
Morris Water Maze (MWM)
The MWM is a widely used task to assess spatial learning and memory.
Apparatus:
-
A circular pool (approximately 1.2-1.5 m in diameter) filled with water made opaque with non-toxic paint.
-
An escape platform submerged about 1 cm below the water surface.
-
Distal visual cues placed around the room.
-
A video tracking system.
Protocol:
-
Habituation: For 2-3 days prior to training, handle the mice and allow them to swim in the pool for 60 seconds without the platform to acclimate them to the environment.
-
Acquisition Training:
-
Administer L-655,708 or vehicle i.p. 30 minutes before the first trial of each day.
-
Conduct 4 trials per day for 4-5 consecutive days.
-
For each trial, gently place the mouse into the water facing the pool wall from one of four randomized start positions.
-
Allow the mouse to search for the hidden platform for a maximum of 60-90 seconds.
-
If the mouse finds the platform, allow it to remain there for 15-30 seconds.
-
If the mouse fails to find the platform within the allotted time, gently guide it to the platform and allow it to remain there for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial:
-
24 hours after the last training session, remove the platform from the pool.
-
Administer L-655,708 or vehicle i.p. 30 minutes before the trial.
-
Place the mouse in the pool from a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
Fear Conditioning
This task assesses associative learning and memory by pairing a neutral conditioned stimulus (CS; e.g., a tone) with an aversive unconditioned stimulus (US; e.g., a mild footshock).
Apparatus:
-
A conditioning chamber with a grid floor capable of delivering a mild electric shock.
-
A sound generator to deliver the auditory cue (CS).
-
A video camera to record freezing behavior.
Protocol:
-
Training (Day 1):
-
Administer L-655,708 (e.g., 0.7 mg/kg) or vehicle i.p. 30 minutes before placing the mouse in the conditioning chamber.[4][5]
-
Allow the mouse to explore the chamber for a baseline period (e.g., 2-3 minutes).
-
Present the CS (e.g., a 30-second tone) that co-terminates with the US (e.g., a 2-second, 0.5-0.7 mA footshock).
-
Repeat the CS-US pairing 2-3 times with an inter-trial interval of 1-2 minutes.
-
Record freezing behavior throughout the session.
-
-
Contextual Fear Testing (Day 2):
-
Place the mouse back into the same conditioning chamber without presenting the tone or shock.
-
Record freezing behavior for a period of 5-8 minutes. Increased freezing compared to baseline indicates memory for the context.
-
-
Cued Fear Testing (Day 3):
-
Place the mouse in a novel context (different shape, color, and odor).
-
After a baseline period, present the CS (tone) without the US.
-
Record freezing behavior during the presentation of the tone. Increased freezing during the tone presentation indicates memory for the cue.
-
Novel Object Recognition (NOR)
The NOR test assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.
Apparatus:
-
An open-field arena (e.g., 40x40 cm).
-
Two sets of identical objects (familiar objects) and one set of novel objects. The objects should be heavy enough that the animal cannot displace them.
Protocol:
-
Habituation (Day 1):
-
Allow each mouse to explore the empty open-field arena for 5-10 minutes.
-
-
Familiarization/Training (Day 2):
-
Administer L-655,708 or vehicle i.p. 30 minutes before the trial.
-
Place two identical objects in the arena.
-
Place the mouse in the arena and allow it to explore the objects for 5-10 minutes.
-
Record the time spent exploring each object.
-
-
Testing (Day 2, after a retention interval):
-
After a retention interval (e.g., 1-24 hours), replace one of the familiar objects with a novel object.
-
Place the mouse back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar and the novel object.
-
A discrimination index (DI) can be calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
-
References
- 1. researchgate.net [researchgate.net]
- 2. L-655,708 enhances cognition in rats but is not proconvulsant at a dose selective for alpha5-containing GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Neurobiology and Therapeutic Potential of α5-GABA Type A Receptors [frontiersin.org]
- 4. α5GABAA Receptor Activity Sets the Threshold for Long-Term Potentiation and Constrains Hippocampus-Dependent Memory | Journal of Neuroscience [jneurosci.org]
- 5. researchgate.net [researchgate.net]
- 6. Negative allosteric modulation of GABAARs at α5 subunit-containing benzodiazepine sites reverses stress-induced anhedonia and weakened synaptic function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurobiology and Therapeutic Potential of α5-GABA Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms associated with the antidepressant-like effects of L-655,708 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An α5 GABAA Receptor Inverse Agonist, α5IA, Attenuates Amyloid Beta-Induced Neuronal Death in Mouse Hippocampal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-655,708 Administration in Behavioral Neuroscience
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of L-655,708, a selective inverse agonist for the α5 subunit-containing γ-aminobutyric acid type A (GABAA) receptor, in behavioral neuroscience experiments. The information presented here is intended to assist in the design and execution of studies investigating the cognitive and behavioral effects of this compound.
Introduction
L-655,708 is a potent and selective nootropic agent that acts as a partial inverse agonist at the benzodiazepine binding site of GABAA receptors, with a high affinity for those containing the α5 subunit.[1][2][3][4][5] These α5-containing GABAA receptors are predominantly expressed in the hippocampus, a brain region critical for learning and memory.[1] By selectively modulating GABAergic inhibition in this area, L-655,708 has been shown to enhance cognitive processes, including spatial learning and memory, and to exhibit antidepressant-like effects in animal models.[6][7][8][9][10] Its mechanism of action involves the enhancement of long-term potentiation (LTP), a cellular correlate of learning and memory.[2][3][4][6]
Mechanism of Action
L-655,708's primary mechanism is the selective negative allosteric modulation of α5-containing GABAA receptors. This action reduces the inhibitory tone mediated by GABA in the hippocampus, thereby facilitating synaptic plasticity. The downstream effects include an increase in the levels of the glutamate receptor subunit GluA1 in the medial prefrontal cortex (mPFC), which is associated with its sustained antidepressant-like effects.[8][9]
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data from preclinical studies with L-655,708.
Table 1: In Vitro Binding Affinity and Selectivity
| Receptor Subtype | Ki (nM) | Selectivity vs. α5 | Reference |
| α5β3γ2 | 0.45 | - | [2][3][4] |
| α1β3γ2 | >22.5 | ~50-100 fold | [2][4] |
| α2β3γ2 | >22.5 | ~50-100 fold | [2][4] |
| α3β3γ2 | >22.5 | ~50-100 fold | [2][4] |
Table 2: In Vivo Administration Routes and Dosages
| Animal Model | Administration Route | Dosage Range | Vehicle | Behavioral Assay | Reference |
| Mice | Intraperitoneal (i.p.) | 0.35 - 0.7 mg/kg | 10% DMSO | Fear Conditioning, Novel Object Recognition | [11][12] |
| Rats | Intraperitoneal (i.p.) | 1 - 3 mg/kg | Not specified | Forced Swim Test | [8] |
| Rats | Subcutaneous (s.c.) implantation of compressed tablets | Not specified | Not applicable | Morris Water Maze | [7] |
Table 3: Behavioral Effects
| Animal Model | Dosage and Route | Behavioral Effect | Reference |
| Rats | Not specified (s.c. implantation) | Enhanced performance in Morris water maze (acquisition and probe trial) | [6][7] |
| Mice | 0.7 mg/kg (i.p.) | Prevention of isoflurane-induced memory impairment in young mice | [11] |
| Rats | 1 and 3 mg/kg (i.p.) | Decreased immobility and increased swimming in the Forced Swim Test | [8] |
Experimental Protocols
Protocol 1: Intraperitoneal Administration of L-655,708 for Fear Conditioning in Mice
This protocol is adapted from studies investigating the effects of L-655,708 on memory.[11][12]
Materials:
-
L-655,708 (powder form)
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl)
-
Vortex mixer
-
Syringes and needles (e.g., 27-gauge)
-
Fear conditioning apparatus
Procedure:
-
Preparation of L-655,708 Solution:
-
Prepare a stock solution of L-655,708 in 100% DMSO.
-
For a final injection volume of 10 ml/kg, the stock solution should be diluted with sterile saline to achieve the desired final concentration of L-655,708 and a final DMSO concentration of 10%. For a 0.7 mg/kg dose in a 25g mouse, you would inject 0.25 ml of a 0.07 mg/ml solution.
-
Vortex the solution thoroughly to ensure it is fully dissolved. Prepare fresh on the day of the experiment.
-
-
Animal Handling and Injection:
-
Habituate the mice to handling for several days prior to the experiment.
-
Weigh each mouse to accurately calculate the injection volume.
-
Administer L-655,708 (e.g., 0.7 mg/kg) or the vehicle (10% DMSO in saline) via intraperitoneal (i.p.) injection.
-
Allow 30 minutes for the drug to reach effective concentrations in the brain before commencing the behavioral task.[11][12]
-
-
Fear Conditioning Paradigm:
-
Place the mouse in the conditioning chamber.
-
After an acclimation period, present a neutral conditioned stimulus (CS), such as an auditory tone.
-
The CS is co-terminated with a mild aversive unconditioned stimulus (US), such as a footshock.
-
Repeat the CS-US pairing as required by the experimental design.
-
Return the mouse to its home cage after the conditioning session.
-
-
Contextual and Cued Fear Testing:
-
24 hours after conditioning, place the mouse back into the same conditioning chamber (context) and measure freezing behavior in the absence of the CS and US.
-
Subsequently, place the mouse in a novel context and present the CS (cue) without the US, and measure freezing behavior.
-
Protocol 2: Intraperitoneal Administration of L-655,708 for the Forced Swim Test in Rats
This protocol is based on studies evaluating the antidepressant-like effects of L-655,708.[8]
Materials:
-
L-655,708 (powder form)
-
Appropriate vehicle (e.g., sterile water, saline, or a small percentage of a solubilizing agent like DMSO, followed by dilution)
-
Vortex mixer
-
Syringes and needles
-
Forced swim test apparatus (a cylinder filled with water)
Procedure:
-
Preparation of L-655,708 Solution:
-
Dissolve L-655,708 in the chosen vehicle to the desired concentration (e.g., for a 1 or 3 mg/kg dose).
-
Ensure the solution is homogenous by vortexing. Prepare fresh daily.
-
-
Animal Handling and Injection:
-
Handle the rats for several days prior to testing to minimize stress.
-
Weigh each rat for accurate dose calculation.
-
Administer L-655,708 (1 or 3 mg/kg) or vehicle via i.p. injection.
-
-
Forced Swim Test:
-
The timing of the test relative to the injection can vary. The test can be conducted 24 hours or even up to 7 days after a single injection to assess sustained effects.[8]
-
Place the rat in a cylinder filled with water (24-25°C) to a depth where the rat cannot touch the bottom or escape.
-
The test duration is typically 5-6 minutes.
-
Record the session and later score the duration of immobility, swimming, and climbing behaviors. A decrease in immobility is indicative of an antidepressant-like effect.
-
Important Considerations
-
Solubility: L-655,708 is soluble in DMSO.[4][13] For in vivo studies, it is crucial to use a vehicle that is non-toxic and minimizes irritation. A common practice is to dissolve the compound in a small amount of DMSO and then dilute it with saline or water to a final DMSO concentration that is well-tolerated by the animals (typically ≤10%).
-
Dose-Response: It is advisable to perform a dose-response study to determine the optimal dose for the specific behavioral paradigm and animal strain being used. Higher doses of L-655,708 may lead to off-target effects due to reduced selectivity.[11]
-
Pharmacokinetics: The timing of administration relative to the behavioral test is critical and should be based on the pharmacokinetic profile of L-655,708. The 30-minute pre-treatment time for i.p. injections is a common starting point.
-
Control Groups: Always include a vehicle-treated control group to account for any effects of the injection procedure or the vehicle itself.
-
Anxiogenic Effects: At doses that enhance cognition, L-655,708 has been reported to be anxiogenic, likely due to its inverse agonist effects at other GABAA receptor subtypes (e.g., α2 and α3).[1] This potential confound should be considered when interpreting behavioral data.
References
- 1. L-655,708 - Wikipedia [en.wikipedia.org]
- 2. L-655,708 | GABAA Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. L-655,708 enhances cognition in rats but is not proconvulsant at a dose selective for alpha5-containing GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms associated with the antidepressant-like effects of L-655,708 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms associated with the antidepressant-like effects of L-655,708 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. L-655,708 Does not Prevent Isoflurane-induced Memory Deficits in Old Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. α5GABAA Receptor Activity Sets the Threshold for Long-Term Potentiation and Constrains Hippocampus-Dependent Memory | Journal of Neuroscience [jneurosci.org]
- 13. This compound | GABA Receptor | TargetMol [targetmol.com]
Application Notes and Protocols: Morris Water Maze with L-655,708 for Cognitive Enhancement Studies
Introduction
The Morris Water Maze (MWM) is a widely utilized behavioral assay to assess hippocampus-dependent spatial learning and memory in rodents.[1][2][3] This protocol details the use of the MWM in conjunction with the administration of L-655,708, a potent and selective inverse agonist for the α5 subunit-containing γ-aminobutyric acid type A (GABAA) receptors.[4][5] GABAA receptors with the α5 subunit are highly expressed in the hippocampus and are implicated in regulating cognitive processes.[5][6] L-655,708 enhances cognitive performance by modulating synaptic plasticity, such as long-term potentiation (LTP), making it a valuable tool for researchers in neuroscience and drug development investigating novel nootropic agents.[7][8]
Mechanism of Action: L-655,708 Signaling Pathway
L-655,708 acts as a negative allosteric modulator at the benzodiazepine binding site of GABAA receptors containing the α5 subunit.[5][9] In the hippocampus, these receptors mediate tonic inhibition, which can constrain synaptic plasticity and learning.[6][7] As an inverse agonist, L-655,708 reduces the function of these receptors, thereby decreasing tonic inhibition. This disinhibition facilitates the induction of LTP, a cellular correlate of learning and memory, ultimately leading to enhanced cognitive performance in tasks like the MWM.[7][8]
Caption: Signaling pathway of L-655,708 at the α5-GABAA receptor.
Experimental Workflow
The experimental workflow provides a comprehensive timeline from animal acclimatization through data analysis. The process involves baseline behavioral assessment, drug administration, MWM training, and a final probe trial to assess memory retention.
Caption: Experimental workflow for the MWM protocol with L-655,708.
Detailed Experimental Protocols
1. Materials and Apparatus
-
Animals: Adult male rats or mice (e.g., C57BL/6J).[9]
-
Morris Water Maze: A circular tank (90-160 cm diameter) filled with water made opaque with non-toxic white paint.[1][10] The water temperature should be maintained at 21-24°C.[3][11]
-
Escape Platform: A 10-12 cm diameter platform submerged 1-2 cm below the water's surface.[2]
-
Visual Cues: Various prominent, contrasting visual cues placed on the walls of the testing room.[3][10]
-
Tracking System: A video camera connected to a computer with tracking software (e.g., Ethovision) to record the animal's swim path, latency, and other parameters.[1][10]
-
Compound: L-655,708 (Sigma-Aldrich or equivalent).[12]
2. Drug Preparation and Administration
-
Prepare a stock solution of L-655,708.
-
On each testing day, dilute the stock solution to the final concentration for a dose of 0.7 mg/kg.[7][12] The control group receives an equivalent volume of the vehicle (10% DMSO).[12]
-
Administer the solution via intraperitoneal (i.p.) injection 30 minutes before the start of the first training trial of the day.[7][12] This timing is estimated to achieve 60-70% occupancy of α5-GABAA receptors.[4][7]
3. Morris Water Maze Procedure
-
Acquisition Phase (4-5 consecutive days):
-
Place the submerged platform in the center of one of the four quadrants of the pool, keeping its position constant throughout the acquisition phase.[10][11]
-
For each trial, gently place the animal into the water facing the wall of the tank at one of four designated start positions (e.g., North, South, East, West).[10] The sequence of start positions should be varied across trials.[2]
-
Allow the animal to swim freely for a maximum of 60 seconds to find the hidden platform.[3][13]
-
If the animal fails to find the platform within 60 seconds, gently guide it to the platform.[13]
-
Allow the animal to remain on the platform for 15-30 seconds to observe the distal cues.[3][11][13]
-
Conduct 4 trials per day for each animal, with an inter-trial interval.
-
-
Probe Trial (24 hours after the last acquisition trial):
4. Data Acquisition and Analysis
-
Key Metrics:
-
Escape Latency: Time taken to find the platform during acquisition trials.
-
Path Length: Distance traveled to find the platform.
-
Time in Target Quadrant: Percentage of time spent in the correct quadrant during the probe trial.
-
Platform Crossings: Number of times the animal swims over the exact former location of the platform during the probe trial.
-
-
Statistical Analysis:
-
Analyze acquisition data (escape latency, path length) using a two-way repeated-measures ANOVA.
-
Analyze probe trial data (time in target quadrant) using a Student's t-test or one-way ANOVA, comparing performance to chance (25%) and between groups.[14][15] More advanced statistical models like Accelerated Failure Time (AFT) can also be used for latency data.[15]
-
Quantitative Data Summary
The following tables summarize the key pharmacological properties of L-655,708 and the standard parameters for the experimental protocol.
Table 1: Pharmacological Profile of L-655,708
| Parameter | Value / Description | Reference(s) |
|---|---|---|
| Mechanism of Action | Selective inverse agonist at the α5 subunit of the GABAA receptor. | [4][5] |
| Binding Affinity (Ki) | 0.45 nM for α5 subunit-containing GABAA receptors. | [4] |
| Selectivity | 50- to 100-fold higher affinity for α5 over α1, α2, and α3 subunits. | [7][9] |
| In Vivo Receptor Occupancy | A 0.7 mg/kg (i.p.) dose results in ~60-70% occupancy of α5-GABAA receptors. | [4][7] |
| Vehicle | Typically 10% DMSO in saline. |[7][12] |
Table 2: MWM Protocol Parameters with L-655,708
| Parameter | Description | Reference(s) |
|---|---|---|
| Animal Model | Rats or Mice | [8][12] |
| Apparatus | Circular pool (90-160 cm diameter), submerged platform (10-12 cm). | [1][2][10] |
| Water Temperature | 21-24 °C | [3][11] |
| L-655,708 Dose | 0.7 mg/kg (can be varied, e.g., 0.35 mg/kg has also been effective). | [7][12] |
| Administration | Intraperitoneal (i.p.), 30 minutes prior to testing. | [7][12] |
| Acquisition Training | 4 trials/day for 4-5 days. Max trial length of 60s. | [13] |
| Probe Trial | 24 hours after last training day, 60s duration, platform removed. | [2][14] |
| Primary Endpoints | Escape latency, path length, time in target quadrant, platform crossings. |[16] |
Table 3: Summary of Reported Effects of L-655,708
| Effect | Description | Reference(s) |
|---|---|---|
| Cognitive Performance | Enhances performance during both acquisition and probe trials in the MWM. | [8] |
| Long-Term Potentiation (LTP) | Enhances LTP in hippocampal slice models, suggesting a mechanism for cognitive enhancement. | [7][8] |
| Proconvulsant Liability | At doses selective for the α5 subtype, L-655,708 is not associated with proconvulsant activity. | [8] |
| Anxiogenic Effects | May be anxiogenic at cognition-enhancing doses due to effects on other GABAA subtypes (α2, α3). | [5] |
| Age-Related Efficacy | Prevents isoflurane-induced memory deficits in young mice, but this effect is not significant in old mice. |[12] |
References
- 1. mmpc.org [mmpc.org]
- 2. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. queensu.ca [queensu.ca]
- 4. medchemexpress.com [medchemexpress.com]
- 5. L-655,708 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. α5GABAA Receptor Activity Sets the Threshold for Long-Term Potentiation and Constrains Hippocampus-Dependent Memory | Journal of Neuroscience [jneurosci.org]
- 8. L-655,708 enhances cognition in rats but is not proconvulsant at a dose selective for alpha5-containing GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potentiation of GABAA receptor activity by volatile anaesthetics is reduced by α5GABAA receptor-preferring inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 12. L-655,708 Does not Prevent Isoflurane-induced Memory Deficits in Old Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 14. A new statistical method to analyze Morris Water Maze data using Dirichlet distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Accelerated Failure Time Survival Model to Analyze Morris Water Maze Latency Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scantox.com [scantox.com]
Application Notes and Protocols: Forced Swim Test to Assess Antidepressant Effects of L-655,708
Introduction
The forced swim test (FST) is a widely utilized behavioral assay in rodents to screen for potential antidepressant properties of novel compounds.[1][2][3][4] The test is predicated on the principle that when placed in an inescapable cylinder of water, animals will eventually adopt an immobile posture, ceasing active escape behaviors.[4] Antidepressant treatments are known to prolong the latency to immobility and reduce the total duration of immobility, reflecting an increase in active coping strategies such as swimming and climbing.[3][5] L-655,708 is a selective negative allosteric modulator (NAM) of the α5 subunit-containing GABA-A receptors.[6][7] Research has demonstrated that L-655,708 exhibits rapid and sustained antidepressant-like effects in rodent models, making the FST a crucial tool for its preclinical evaluation.[6][8][9] These application notes provide a detailed protocol for utilizing the FST to assess the antidepressant effects of L-655,708 in both rats and mice.
Mechanism of Action of L-655,708
L-655,708 acts as a potent and selective inverse agonist at the benzodiazepine site of GABA-A receptors that contain the α5 subunit, displaying 50-100 fold selectivity over receptors containing α1, α2, α3, or α6 subunits. These α5-containing GABA-A receptors are highly expressed in the hippocampus and are believed to mediate tonic inhibition.[6][10] By acting as a negative allosteric modulator, L-655,708 reduces the inhibitory tone in hippocampal circuits, which is hypothesized to contribute to its antidepressant-like effects.[6] Studies have shown that the sustained antidepressant-like effects of L-655,708 are dependent on protein synthesis and involve the plasticity of GluA1 glutamate receptors in the medial prefrontal cortex (mPFC).[6][11] Unlike some other rapid-acting antidepressants like ketamine, the effects of L-655,708 do not appear to be dependent on the activation of TrkB receptors in the ventral hippocampus.[6][11][12]
Experimental Protocols
I. Materials and Apparatus
-
Test Compound: L-655,708 (Tocris Bioscience, MedChemExpress, or equivalent).[7]
-
Vehicle: A suitable vehicle for dissolving L-655,708 for intraperitoneal (i.p.) injection. The choice of vehicle should be based on the solubility of the compound and established laboratory protocols. Common vehicles include saline with a small percentage of a solubilizing agent like DMSO or Tween 80.
-
Animals: Male Sprague-Dawley rats or male C57BL/6J mice are commonly used.[13][14] Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Forced Swim Test Apparatus:
-
Water: The cylinders should be filled with water to a depth that prevents the animal from touching the bottom with its tail or hind limbs (typically 30 cm for rats and 15 cm for mice).[1][5] The water temperature should be maintained between 24-25°C.[2][15]
-
Video Recording Equipment: A camera positioned to capture a side view of the swim cylinder for later scoring.
-
Behavioral Scoring Software (Optional): Commercially available or custom software can be used for automated or semi-automated scoring of behaviors.
-
Post-Test Care: Dry towels and a warming lamp or heated holding cage to dry the animals after the test.[3][15]
II. Experimental Procedure
A. Drug Administration
-
L-655,708 is typically administered via intraperitoneal (i.p.) injection.
-
Effective doses in previous studies have been 1 mg/kg and 3 mg/kg.[6]
-
The control group should receive an equivalent volume of the vehicle.
-
The forced swim test is typically conducted 24 hours after a single administration of L-655,708 to assess its sustained antidepressant-like effects.[6]
B. Forced Swim Test Protocol
The protocol differs slightly for rats and mice.
For Rats (Two-Day Protocol): [4][16]
-
Day 1 (Pre-test/Habituation):
-
Day 2 (Test Session):
For Mice (One-Day Protocol): [1][14]
-
Test Day:
-
Gently place each mouse individually into the swim cylinder for a single 6-minute session.[1][15]
-
Record the entire 6-minute session.
-
The first 2 minutes are typically considered a habituation period and are not scored for analysis.[1][14] The final 4 minutes are scored.
-
After the session, remove the mouse, dry it, and return it to its home cage.
-
C. Behavioral Scoring
The recorded videos are scored by a trained observer who is blind to the experimental conditions. The following behaviors are typically quantified:
-
Immobility: The animal remains floating in the water, making only small movements necessary to keep its head above water.
-
Swimming: The animal makes active swimming motions, moving around in the cylinder.
-
Climbing: The animal makes active movements with its forepaws in and out of the water, usually directed against the walls of the cylinder.
The total duration (in seconds) spent in each of these behavioral states during the test session (5 minutes for rats, last 4 minutes for mice) is recorded.
III. Data Analysis
-
The primary endpoint is the duration of immobility. A significant decrease in immobility time in the L-655,708-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.
-
Data for swimming and climbing durations can provide additional information about the behavioral profile of the compound.
-
Statistical analysis is typically performed using an independent t-test or a one-way ANOVA followed by post-hoc tests if multiple doses are used.
-
A p-value of < 0.05 is generally considered statistically significant.
Data Presentation
Table 1: Summary of L-655,708 Administration and Forced Swim Test Parameters
| Parameter | Details | Reference |
| Compound | L-655,708 | [6] |
| Mechanism of Action | α5-GABAA Receptor Negative Allosteric Modulator | [6] |
| Animal Model | Male Sprague-Dawley Rats or Male Mice | [6][13] |
| Administration Route | Intraperitoneal (i.p.) | [6] |
| Effective Doses | 1 mg/kg, 3 mg/kg | [6] |
| Vehicle | Saline with appropriate solubilizing agent | - |
| Time of FST Post-Injection | 24 hours | [6] |
Table 2: Quantitative Behavioral Outcomes in the Forced Swim Test
| Behavioral Parameter | Expected Outcome with L-655,708 | Interpretation |
| Immobility Time (s) | Significantly Decreased | Antidepressant-like effect |
| Swimming Time (s) | Increased | Increased active coping behavior |
| Climbing Time (s) | May be increased | Increased active escape-directed behavior |
Mandatory Visualizations
Caption: Experimental workflow for the forced swim test with L-655,708.
Caption: Proposed signaling pathway for L-655,708's antidepressant effects.
References
- 1. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 4. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. animal.research.wvu.edu [animal.research.wvu.edu]
- 6. Mechanisms associated with the antidepressant-like effects of L-655,708 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. L-655,708 - Wikipedia [en.wikipedia.org]
- 9. From Inhibition of GABA-A Receptor-Mediated Synaptic Transmission by Conventional Antidepressants to Negative Allosteric Modulators of Alpha5-GABA-A Receptors as Putative Fast-Acting Antidepressant Drugs: Closing the Circle? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms associated with the antidepressant-like effects of L-655,708 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 521. L655,708 A NEGATIVE ALLOSTERIC MODULATOR AT OF GABAA RECEPTOR INCREASED DOPAMINE NEURONAL ACTIVITY UP TO 1 WEEK AFTER A SINGLE INJECTION - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
- 15. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for L-655,708: Dissolution and Long-Term Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and long-term storage of L-655,708, a potent and selective inverse agonist for the benzodiazepine site of GABAA receptors containing the α5 subunit. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes.
Compound Information
| Property | Value | Reference |
| Molecular Weight | 341.37 g/mol | [1] |
| Formula | C₁₈H₁₉N₃O₄ | [1] |
| CAS Number | 130477-52-0 | [1] |
| Appearance | White to yellow solid | [2] |
| Purity | ≥98% | [1] |
Solubility Data
L-655,708 exhibits limited solubility in aqueous solutions but is soluble in organic solvents. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Special Conditions | Reference |
| DMSO | 25 | 8.53 | - | [1] |
| DMSO | 29.29 | 10 | Ultrasonic and warming and heat to 60°C may be required. Use newly opened DMSO as it is hygroscopic. | [2] |
| DMSO | 14.65 | 5 | Sonication is recommended. | [3] |
| Water | Insoluble | Insoluble | - | [3] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of L-655,708 in DMSO.
Materials:
-
L-655,708 powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Equilibration: Allow the vial of L-655,708 powder to equilibrate to room temperature for at least one hour before opening to prevent condensation.[4]
-
Weighing: Accurately weigh the desired amount of L-655,708 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.41 mg of L-655,708 (based on a molecular weight of 341.37 g/mol ). Note: Always refer to the batch-specific molecular weight provided on the product's certificate of analysis.[1]
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the L-655,708 powder. For a 10 mM solution with 3.41 mg of compound, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved.
-
Auxiliary Dissolution (if necessary): If the compound does not fully dissolve, sonicate the vial or gently warm it in a water bath at a temperature not exceeding 45-60°C until a clear solution is obtained.[2][3]
-
Storage: Once fully dissolved, the stock solution is ready for use or long-term storage.
Preparation of Working Solutions
For most in vitro and in vivo experiments, the DMSO stock solution needs to be further diluted in an appropriate aqueous buffer or cell culture medium.
Important Considerations:
-
The final concentration of DMSO in the working solution should be kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts.
-
Organic solvents may precipitate when directly added to an aqueous medium. It is recommended to perform serial dilutions in DMSO first before the final dilution into the aqueous solution.[3]
-
To avoid precipitation, pre-warm both the stock solution and the aqueous medium to 37°C before dilution. If precipitation occurs, ultrasonic heating may help to redissolve the compound.[3]
Example Dilution for a 10 µM Working Solution:
-
Prepare a 1 mM intermediate solution by diluting the 10 mM DMSO stock solution 1:10 in DMSO.
-
Add 1 µL of the 1 mM intermediate solution to 99 µL of your final aqueous buffer or medium to achieve a final concentration of 10 µM with 1% DMSO.
Long-Term Storage Recommendations
Proper storage is critical to maintain the stability and activity of L-655,708.
| Form | Storage Temperature | Duration | Recommendations | Reference |
| Powder | +4°C | Short-term | Desiccate | [1] |
| Powder | -20°C | 3 years | - | [2][3] |
| In Solvent (DMSO) | -20°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. | [2][4] |
| In Solvent (DMSO) | -80°C | 2 years | Recommended for longest-term storage. Aliquot to avoid repeated freeze-thaw cycles. | [2][3] |
Visualized Workflows and Pathways
L-655,708 Stock Solution Preparation Workflow
Caption: Workflow for preparing and storing L-655,708 stock solutions.
Signaling Pathway of L-655,708 at α5-GABAA Receptors
L-655,708 is an inverse agonist at the α5 subunit of the GABAA receptor. This means it binds to the benzodiazepine site and reduces the constitutive activity of the receptor, thereby decreasing the influx of chloride ions and leading to neuronal depolarization or a reduced hyperpolarizing effect of GABA. This action is thought to enhance cognitive processes.[5][6]
Caption: Mechanism of action of L-655,708 at the α5-GABA-A receptor.
References
- 1. L-655,708 | GABAA Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-655708 | GABA Receptor | TargetMol [targetmol.com]
- 4. L-655,708 | CAS:130477-52-0 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. researchgate.net [researchgate.net]
- 6. L-655,708 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for L-655,708 in Neuronal Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro use of L-655,708, a selective inverse agonist for the α5 subunit-containing GABAA receptors. L-655,708 is a valuable tool for investigating the role of α5-GABAA receptors in neuronal excitability, synaptic plasticity, and associated signaling pathways. The protocols outlined below are intended for use with primary neuronal cell cultures, particularly hippocampal neurons.
Mechanism of Action
L-655,708 acts as a partial inverse agonist at the benzodiazepine binding site of GABAA receptors. It exhibits high selectivity for receptors containing the α5 subunit, which are predominantly expressed in the hippocampus, a brain region critical for learning and memory.[1] By acting as an inverse agonist, L-655,708 reduces the GABA-gated chloride current, thereby decreasing the tonic inhibition mediated by α5-containing GABAA receptors and increasing neuronal excitability.[2][3] This modulation of neuronal activity can influence downstream signaling cascades, including those involving GluA1-containing AMPA receptors, and affect synaptic plasticity phenomena such as long-term potentiation (LTP).[2][4]
Quantitative Data Summary
The following tables summarize key quantitative data for the in vitro application of L-655,708.
Table 1: Binding Affinity of L-655,708
| Parameter | Value | Species | Tissue/Cell Type | Radioligand | Reference |
| Ki | 0.45 nM | - | Recombinant GABAA α5β3γ2 | - | [5] |
| Kd | 2.4 ± 0.7 nM | Rat | Hippocampus | [3H]L-655,708 | [6] |
| Bmax | 256 ± 42 fmol/mg protein | Rat | Hippocampus | [3H]L-655,708 | [6] |
Table 2: Electrophysiological Effects of L-655,708 in Hippocampal Neurons
| Parameter | Effect | Concentration | Cell Type | Notes | Reference |
| Input Resistance | Significant increase | 3 mg/kg (in vivo admin) | Ventral CA1 Pyramidal Cells | Measured 24h post-administration | [2][7] |
| Action Potential Frequency | ~Two-fold increase | 3 mg/kg (in vivo admin) | Ventral CA1 Pyramidal Cells | Measured 24h post-administration | [2][7] |
| GABA-evoked Current | Concentration-dependent decrease | 5 nM - 500 nM | Hippocampal Neurons | More effective at lower GABA concentrations | [3] |
| Long-Term Potentiation (LTP) | Enhancement | 10 nM - 100 nM | Hippocampal Slices | Converts LTD to LTP at 10 Hz stimulation | [8] |
Experimental Protocols
Protocol 1: Primary Hippocampal Neuron Culture
This protocol describes the preparation of primary hippocampal neuron cultures from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Dissection medium (e.g., Hibernate-E)
-
Papain or Trypsin solution
-
Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates or coverslips
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Euthanize the pregnant rat according to approved animal welfare protocols.
-
Aseptically remove the uterine horns and transfer to a sterile dish containing ice-cold dissection medium.
-
Isolate the embryos and dissect the hippocampi under a dissecting microscope.
-
Transfer the dissected hippocampi to a tube containing a pre-warmed enzymatic digestion solution (e.g., papain or trypsin) and incubate at 37°C for 15-20 minutes.
-
Gently wash the tissue with plating medium to inactivate the enzyme.
-
Mechanically dissociate the tissue by gentle trituration with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the cells onto pre-coated culture vessels at a desired density (e.g., 2.5 x 105 cells/cm2).
-
Incubate the cultures at 37°C in a humidified 5% CO2 atmosphere.
-
After 24 hours, replace half of the plating medium with fresh, pre-warmed medium. Continue with half-media changes every 3-4 days.
-
Neurons are typically mature and suitable for experiments between 14 and 21 days in vitro (DIV).
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol details the procedure for recording from cultured hippocampal neurons to assess the effects of L-655,708 on neuronal excitability.
Materials:
-
Mature primary hippocampal neuron culture (DIV 14-21)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette pulling
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2.
-
Intracellular solution containing (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 0.5 EGTA, 2 Mg-ATP, and 0.4 Na-GTP, pH adjusted to 7.2 with KOH.
-
L-655,708 stock solution (in DMSO) and working solutions in aCSF.
Procedure:
-
Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at room temperature.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Under visual guidance (e.g., DIC optics), approach a healthy-looking pyramidal neuron with the patch pipette.
-
Apply gentle positive pressure to the pipette and form a giga-ohm seal with the cell membrane.
-
Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before starting recordings.
-
In current-clamp mode, record the resting membrane potential and inject a series of current steps to elicit action potentials and determine the input resistance and firing frequency.
-
Switch the perfusion to aCSF containing the desired concentration of L-655,708 (e.g., 10 nM - 1 µM).
-
After a 5-10 minute incubation period, repeat the current-clamp recordings.
-
Analyze the data to compare neuronal properties before and after the application of L-655,708.
Protocol 3: Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of L-655,708 for the α5-GABAA receptor in neuronal membranes using [3H]L-655,708.
Materials:
-
Cultured hippocampal neurons or hippocampal tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[3H]L-655,708 radioligand
-
Unlabeled L-655,708 or another competing ligand (e.g., diazepam) for non-specific binding determination
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Harvest cultured neurons or dissect hippocampal tissue and homogenize in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh binding buffer and repeating the centrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
Set up the binding assay in microcentrifuge tubes or a 96-well plate. For each data point, prepare triplicate tubes for total binding, non-specific binding, and competitive binding.
-
To each tube, add the membrane preparation (50-100 µg protein).
-
For total binding, add a fixed concentration of [3H]L-655,708 (e.g., 2-3 nM).
-
For non-specific binding, add [3H]L-655,708 and a high concentration of unlabeled L-655,708 or diazepam (e.g., 10 µM).
-
For competitive binding, add [3H]L-655,708 and varying concentrations of the test compound.
-
Incubate the reactions at 4°C for 60-90 minutes.
-
Terminate the binding by rapid filtration through glass fiber filters, followed by several washes with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding and analyze the data to determine Kd and Bmax or Ki values.
Visualizations
References
- 1. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 2. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms associated with the antidepressant-like effects of L-655,708 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Multiple and Plastic Receptors Mediate Tonic GABAA Receptor Currents in the Hippocampus | Journal of Neuroscience [jneurosci.org]
- 6. PDSP - GABA [kidbdev.med.unc.edu]
- 7. Generation of Functional Mouse Hippocampal Neurons [bio-protocol.org]
- 8. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for Stereotaxic Injection of L-655,708
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the stereotaxic injection of L-655,708 into specific brain regions, with a focus on preclinical research in rodent models.
Introduction
L-655,708 is a potent and selective inverse agonist for the benzodiazepine site on the α5 subunit-containing γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] This selectivity makes it a valuable tool for investigating the role of α5-containing GABA-A receptors in various physiological and pathological processes, including learning, memory, and depression.[2][4] These receptors are highly expressed in the hippocampus, a brain region critically involved in cognitive functions.[2] Stereotaxic injection allows for the targeted delivery of L-655,708 to specific brain nuclei, enabling the elucidation of its localized effects on neural circuits and behavior.
Mechanism of Action
L-655,708 acts as a negative allosteric modulator (NAM) or inverse agonist at the α5-GABA-A receptor.[5][6] By binding to the benzodiazepine site on these receptors, it reduces the receptor's response to GABA, thereby decreasing the tonic inhibitory currents mediated by extrasynaptic α5-containing GABA-A receptors.[5][7] This disinhibition of pyramidal neurons, particularly in the hippocampus, can lead to enhanced neuronal excitability and synaptic plasticity, such as long-term potentiation (LTP).[4][5]
Signaling Pathway
The administration of L-655,708, particularly into the ventral hippocampus (vHipp), has been shown to modulate the vHipp-medial prefrontal cortex (mPFC) pathway, which is implicated in the antidepressant-like effects of the compound.[5] This modulation leads to increased glutamatergic transmission and plasticity in the mPFC, including an upregulation of GluA1-containing AMPA receptors.[5][6][8] This effect is dependent on protein synthesis but appears to be independent of TrkB receptor phosphorylation, a pathway associated with other rapid-acting antidepressants like ketamine.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the stereotaxic injection of L-655,708 based on published literature.
Table 1: L-655,708 Preparation and Dosing for Intracerebral Injection
| Parameter | Value | Reference |
| Compound | L-655,708 | [5] |
| Supplier | Tocris | [5] |
| Vehicle | 5% DMSO in 95% Saline | [5] |
| Concentration | 30 ng/µL or 90 ng/µL | [5] |
| Injection Volume | 1 µL per hemisphere | [5] |
| Total Dose | 30 ng or 90 ng per hemisphere | [5] |
Table 2: Stereotaxic Coordinates for Ventral Hippocampus (vHipp) Injection in Rats
| Parameter | Coordinate (from Bregma) | Reference |
| Anterior-Posterior (AP) | -5.3 mm | [5] |
| Medial-Lateral (ML) | ±5.2 mm | [5] |
| Dorsal-Ventral (DV) | -7.5 mm (from skull surface) | [5] |
Note: Stereotaxic coordinates should always be confirmed and adjusted based on the specific rat strain, age, and a stereotaxic atlas.[9][10][11]
Experimental Protocols
Protocol 1: Preparation of L-655,708 Solution
-
Reagents and Materials:
-
L-655,708 powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required amount of L-655,708 to prepare the desired concentration (e.g., 90 ng/µL).
-
Dissolve the L-655,708 powder in a small volume of DMSO to create a stock solution. For a final concentration of 5% DMSO, this will be 5% of the final volume.
-
Vortex thoroughly to ensure the compound is fully dissolved. Sonication can be used to aid dissolution if necessary.
-
Add sterile 0.9% saline to reach the final desired volume (e.g., for a 100 µL final volume, add 5 µL of the drug dissolved in DMSO to 95 µL of saline).
-
Vortex the final solution to ensure homogeneity.
-
Prepare the vehicle solution (5% DMSO in 95% saline) for the control group in the same manner, without the addition of L-655,708.
-
Store the solutions appropriately, protected from light, until use.
-
Protocol 2: Stereotaxic Injection into the Ventral Hippocampus
-
Animals and Anesthesia:
-
Surgical Procedure:
-
Once the animal is deeply anesthetized (confirmed by lack of pedal withdrawal reflex), place it in a stereotaxic apparatus.[12][13]
-
Ensure the head is level by checking the dorsal-ventral measurements of bregma and lambda.[12][14]
-
Make a midline incision on the scalp to expose the skull.
-
Clean the skull surface and identify bregma.
-
Using the stereotaxic coordinates from Table 2, move the injector arm to the target location for the vHipp.
-
Drill a small burr hole through the skull at the marked coordinates, being careful not to damage the underlying dura mater.[9]
-
-
Injection:
-
Load a Hamilton syringe or a glass micropipette with the prepared L-655,708 or vehicle solution.[9]
-
Lower the injection needle slowly to the target DV coordinate.
-
Infuse the solution at a slow and steady rate (e.g., 0.1-0.2 µL/min) to allow for diffusion and prevent tissue damage.[9]
-
After the infusion is complete, leave the needle in place for an additional 5-10 minutes to prevent backflow of the injectate upon withdrawal.[5][15]
-
Slowly retract the needle.
-
Repeat the procedure for the contralateral hemisphere if bilateral injections are required.
-
-
Post-Operative Care:
-
Suture the scalp incision.
-
Administer post-operative analgesics and provide appropriate care as per IACUC guidelines.
-
Allow the animal to recover in a clean, warm cage and monitor its condition closely.[13]
-
Behavioral testing or other experimental procedures can be carried out after a suitable recovery period (e.g., 48 hours or as specified by the experimental design).[5]
-
Experimental Workflow
References
- 1. L-655,708 | GABAA Receptors | Tocris Bioscience [tocris.com]
- 2. L-655,708 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. L-655,708 enhances cognition in rats but is not proconvulsant at a dose selective for alpha5-containing GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms associated with the antidepressant-like effects of L-655,708 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms associated with the antidepressant-like effects of L-655,708 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. olac.berkeley.edu [olac.berkeley.edu]
- 10. researchgate.net [researchgate.net]
- 11. Brain Stereotaxic Injection | Springer Nature Experiments [experiments.springernature.com]
- 12. Frontiers | A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice [frontiersin.org]
- 13. Stereotaxic Injections [protocols.io]
- 14. Frontiers | Stereotaxic Coordinates and Morphological Characterization of a Unique Nucleus (CSF-Contacting Nucleus) in Rat [frontiersin.org]
- 15. Protocols for stereotaxic injections into mouse brain and ex-vivo electrophysiology [protocols.io]
Troubleshooting & Optimization
Optimizing L-655,708 dosage to avoid anxiogenic side effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with L-655,708. The information provided is intended to help optimize dosage to achieve cognitive enhancement while avoiding anxiogenic side effects.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with L-655,708.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No observable cognitive enhancement. | Suboptimal Dosage: The dose may be too low to achieve sufficient α5-GABAA receptor occupancy. Route of Administration: The chosen route may result in poor bioavailability or rapid metabolism. Timing of Behavioral Testing: The behavioral test may be conducted outside the optimal therapeutic window. | Dose-Escalation Study: Conduct a dose-response study to determine the optimal dose for cognitive enhancement in your specific animal model and paradigm. Optimize Administration: Consider alternative routes of administration (e.g., subcutaneous osmotic pumps for continuous delivery) to maintain stable plasma concentrations.[1] Adjust Testing Time: Perform behavioral testing at various time points post-administration to identify the peak effect window. |
| Excessive anxiogenic behavior observed. | High Dosage: The dose may be too high, leading to off-target effects at other GABAA receptor subtypes (e.g., α2, α3) that mediate anxiety.[2][3] High Receptor Occupancy: Even at selective doses, high occupancy of α5-GABAA receptors may inherently produce anxiogenic-like effects in some models. | Dose Reduction: Lower the dose of L-655,708. A dose of 0.7 mg/kg (i.p.) in mice is estimated to provide 60-70% occupancy of α5-GABAA receptors with limited binding to other subtypes.[4] Receptor Occupancy Studies: If possible, conduct receptor occupancy studies to correlate behavioral effects with the level of α5-GABAA receptor binding. |
| Inconsistent or highly variable results between animals. | Improper Drug Formulation/Solubility: L-655,708 may not be fully dissolved, leading to inaccurate dosing. Animal Handling and Stress: Excessive stress from handling or environmental factors can influence behavioral outcomes, particularly in anxiety-related tests. Biological Variability: Inherent biological differences between animals can contribute to variability. | Proper Solubilization: Ensure L-655,708 is fully dissolved. A common vehicle is a solution of DMSO, PEG300, Tween-80, and saline.[5] Always prepare fresh solutions. Standardized Procedures: Acclimate animals to the testing room and handle them consistently.[2][6][7] Minimize environmental stressors. Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. |
| Difficulty differentiating anxiogenic effects from general hyperactivity. | Behavioral Test Limitations: Some tests may not clearly distinguish between anxiety and locomotor activity. | Comprehensive Behavioral Analysis: Utilize a battery of tests. For example, in the open field test, anxiogenic effects are typically characterized by thigmotaxis (staying close to the walls) without a significant change in total distance traveled. Hyperactivity would involve an increase in total distance traveled.[8][9] The elevated plus-maze can also help differentiate, as an anxiogenic effect would be a decrease in open arm time and entries.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of L-655,708?
A1: L-655,708 is a potent and selective partial inverse agonist at the benzodiazepine site of the α5 subunit-containing γ-aminobutyric acid type A (GABAA) receptors (Ki = 0.45 nM).[11][12] It has a 50- to 100-fold higher affinity for α5-containing GABAA receptors compared to those containing α1, α2, or α3 subunits.[11][12] By acting as an inverse agonist, it reduces the function of these receptors, which are predominantly expressed in the hippocampus, a brain region critical for learning and memory.[3]
Q2: Why does L-655,708 cause anxiogenic side effects?
A2: The anxiogenic properties of L-655,708 are likely due to its inverse agonist effects. While it is selective for the α5 subunit, at higher doses, it can also act on other GABAA receptor subtypes, such as α2 and α3, which are implicated in the modulation of anxiety.[2][3] Therefore, a dose that is too high may lead to a generalized inverse agonist effect, resulting in anxiogenic-like behaviors.
Q3: What is a recommended starting dose to achieve cognitive enhancement with minimal anxiety?
A3: A dose of 0.7 mg/kg administered intraperitoneally (i.p.) in mice has been estimated to produce approximately 60-70% occupancy of α5-GABAA receptors with limited engagement of other subtypes.[4] This dose has been shown to enhance cognitive performance without significant off-target effects like sedation or motor impairment.[4] However, it is crucial to perform a dose-response study in your specific experimental model to determine the optimal dose.
Q4: How should I prepare L-655,708 for in vivo administration?
A4: L-655,708 is soluble in DMSO.[11][12] For in vivo studies, a common approach is to first dissolve the compound in a minimal amount of DMSO and then dilute it with other vehicles such as polyethylene glycol 300 (PEG300), Tween-80, and saline to achieve the final desired concentration and vehicle composition.[5] For example, a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been suggested.[5] It is recommended to prepare fresh solutions for each experiment.
Q5: What behavioral tests are suitable for assessing the anxiogenic effects of L-655,708?
A5: The elevated plus-maze (EPM) is a widely used and validated test for assessing anxiety-like behavior in rodents.[6][10][13] An anxiogenic effect of L-655,708 in the EPM would be demonstrated by a decrease in the time spent and the number of entries into the open arms.[10] The open field test (OFT) can also be used, where an anxiogenic effect is typically indicated by reduced time spent in the center of the arena (thigmotaxis).[9][14] The light-dark box test is another suitable assay, where an anxiogenic compound would decrease the time spent in the light compartment.[15][16]
Quantitative Data
The following table summarizes the dose-dependent anxiogenic-like effects of L-655,708 in the elevated plus-maze test in male mice.
Table 1: Effects of L-655,708 on Behavior in the Elevated Plus-Maze in Mice [10][17]
| Dosage (mg/kg, i.p.) | Open Arm Duration (s) | Open Arm Entries | Closed Arm Duration (s) | Closed Arm Entries |
| Vehicle (0.0) | 139 | 6 | 134 | 6 |
| 0.625 | 6 | 1 | 271 | 11** |
| 1.25 | 27 | 3 | 202 | 10 |
| 2.5 | 30 | 2 | 211 | 11 |
| 5.0 | 0 | 0 | 268 | 9 |
| *p < 0.05, **p < 0.02 compared to vehicle control. Data adapted from Navarro et al., 2002.[10][17] |
Experimental Protocols
Elevated Plus-Maze (EPM) Test
Objective: To assess anxiety-like behavior in rodents.
Apparatus: A plus-shaped maze elevated above the floor with two open arms and two arms enclosed by walls.
Procedure:
-
Acclimate the animal to the testing room for at least 30-60 minutes before the test.[13][18]
-
Gently place the animal in the center of the maze, facing one of the open arms.[13][18]
-
Allow the animal to explore the maze for a 5-minute period.[6][13]
-
Record the session using a video camera positioned above the maze.
-
After the 5-minute session, return the animal to its home cage.
-
Thoroughly clean the maze with 70% ethanol between each animal to remove olfactory cues.[13][18]
-
Analyze the video recording to score the time spent in and the number of entries into the open and closed arms. An entry is typically defined as all four paws entering an arm.[13]
Open Field Test (OFT)
Objective: To assess locomotor activity and anxiety-like behavior.
Apparatus: A square or circular arena with walls to prevent escape.
Procedure:
-
Acclimate the animal to the testing room for at least 30 minutes prior to testing.[2][7]
-
Gently place the animal in the center of the open field arena.[14]
-
Allow the animal to explore the arena for a predetermined period, typically 5-20 minutes.[2][14]
-
Record the session using a video tracking system.
-
After the session, return the animal to its home cage.
-
Clean the arena thoroughly with 70% ethanol between animals.[14]
-
Analyze the tracking data to determine the total distance traveled, time spent in the center versus the periphery of the arena, and frequency of rearing and grooming behaviors.
Light-Dark Box Test
Objective: To assess anxiety-like behavior based on the conflict between the innate aversion to a brightly lit area and the drive to explore a novel environment.
Apparatus: A box divided into a large, brightly illuminated compartment and a small, dark compartment, with an opening connecting the two.[15][16]
Procedure:
-
Acclimate the animal to the testing room for at least 30 minutes.[15]
-
Gently place the animal in the center of the brightly lit compartment, facing away from the opening to the dark compartment.[15]
-
Allow the animal to freely explore both compartments for a period of 5-10 minutes.[15]
-
Record the session with a video camera.
-
After the test, return the animal to its home cage.
-
Clean the apparatus with 70% ethanol between trials.[15]
-
Analyze the recording for the latency to first enter the dark compartment, the total time spent in each compartment, and the number of transitions between the two compartments.[16]
Visualizations
Caption: Signaling pathway of L-655,708 at the α5-GABAA receptor.
Caption: General experimental workflow for assessing L-655,708 effects.
Caption: Logical relationship for L-655,708 dosage optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Open Field Protocol - IMPReSS [web.mousephenotype.org]
- 3. L-655,708 - Wikipedia [en.wikipedia.org]
- 4. jneurosci.org [jneurosci.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. protocols.io [protocols.io]
- 7. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Early life stress induces hyperactivity but not increased anxiety-like behavior or ethanol drinking in outbred heterogeneous stock rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anxiogenic-like activity of L-655,708, a selective ligand for the benzodiazepine site of GABA(A) receptors which contain the alpha-5 subunit, in the elevated plus-maze test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. L-655,708 | GABAA Receptors | Tocris Bioscience [tocris.com]
- 12. rndsystems.com [rndsystems.com]
- 13. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 14. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 15. Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice [bio-protocol.org]
- 16. Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice [en.bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
Technical Support Center: L-655,708 for Selective Occupancy of α5 GABA-A Receptors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing L-655,708, a selective inverse agonist for the α5 subunit of the GABA-A receptor. Here you will find troubleshooting advice and frequently asked questions to facilitate your experimental success.
Troubleshooting Guide
This section addresses common issues that may arise during experiments involving L-655,708, offering potential causes and solutions in a question-and-answer format.
Question: Why am I observing no effect or a reduced effect of L-655,708 in my experiment?
Possible Causes & Solutions:
-
Inadequate Drug Concentration: The concentration of L-655,708 may be too low to achieve sufficient occupancy of the α5-containing GABA-A receptors. It is crucial to use a concentration that is effective for your specific experimental model. For in vitro slice preparations, concentrations around 10 nM have been shown to be effective.[1][2] For in vivo studies, a dose of 0.7 mg/kg administered intraperitoneally has been estimated to result in 60-70% occupancy of α5 GABA-A receptors with limited binding to other subtypes.[1][3][4]
-
Poor Solubility: L-655,708 is soluble in DMSO up to 25 mM.[5] If the compound is not fully dissolved, the actual concentration in your working solution will be lower than calculated. Ensure the stock solution is clear and fully dissolved before further dilution. Sonication may aid in dissolution.[4]
-
Degradation of the Compound: Improper storage can lead to the degradation of L-655,708. It should be desiccated at +4°C for storage.[5] For long-term storage of stock solutions, it is recommended to aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[3]
-
Age of Animal Models: The expression of α5 GABA-A receptors can decrease with age. In older mice, L-655,708 has been shown to be less effective in preventing anesthesia-induced memory deficits, potentially due to lower target receptor levels.[6] Consider the age of your animal models when interpreting results.
-
Experimental Conditions: The efficacy of L-655,708 can be influenced by the specific experimental conditions, such as the concentration of GABA used in electrophysiology experiments. L-655,708 is more effective at reducing currents evoked by low concentrations of GABA, consistent with its selectivity for high-affinity extrasynaptic α5-containing receptors.[7]
Question: I am observing off-target or unexpected behavioral effects, such as anxiety. What could be the cause?
Possible Causes & Solutions:
-
High Drug Concentration: While L-655,708 is highly selective for the α5 subunit, at higher concentrations, it can bind to other GABA-A receptor subtypes (α1, α2, α3) for which it has lower affinity.[1][8] This can lead to off-target effects. For instance, anxiogenic-like effects have been reported at higher doses, likely due to its inverse agonist activity at α2 and α3 subunits.[8][9] It is crucial to perform dose-response studies to identify a concentration that is selective for the α5 subunit in your experimental paradigm.
-
Route of Administration and Pharmacokinetics: The method of administration can affect the concentration and distribution of the drug in the brain. A formulation designed to achieve relatively constant plasma concentrations can help maintain selective occupancy of α5-containing receptors.[10] Rapid fluctuations in drug levels after a single injection might contribute to variable or off-target effects.[11]
Question: My electrophysiology recordings show inconsistent or unexpected results after applying L-655,708. How can I troubleshoot this?
Possible Causes & Solutions:
-
Slice Health: Ensure the viability and health of your brain slices. Unhealthy slices can exhibit altered neuronal activity and receptor function, leading to unreliable results.
-
Recording Stability: Maintain stable recording conditions throughout the experiment. Changes in temperature, perfusion rate, or recording electrode properties can affect neuronal responses.
-
GABA Concentration: As mentioned previously, the effect of L-655,708 is dependent on the GABA concentration used to evoke currents. Its inverse agonist action is more pronounced at lower GABA concentrations that preferentially activate high-affinity extrasynaptic receptors.[7]
-
Receptor Desensitization: Prolonged application of GABA can lead to receptor desensitization. Ensure adequate washout periods between drug applications.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the properties and use of L-655,708.
1. What is the mechanism of action of L-655,708? L-655,708 is a potent and selective inverse agonist for the benzodiazepine site of GABA-A receptors that contain the α5 subunit.[3][5] It has a much higher binding affinity for the α5 subtype compared to other subtypes (α1, α2, α3, and α6).[8][12] As an inverse agonist, it reduces the function of the receptor, thereby decreasing GABAergic inhibition mediated by α5-containing receptors.[7][13]
2. What is the selectivity profile of L-655,708? L-655,708 displays 50- to 100-fold selectivity for GABA-A receptors containing the α5 subunit over those containing α1, α2, α3, or α6 subunits in combination with β3 and γ2 subunits.[5] This selectivity is primarily due to its higher binding affinity for the α5 subtype, as its efficacy as an inverse agonist is similar across the subtypes it binds to.[1][8][12]
3. What are the common experimental applications of L-655,708? L-655,708 is widely used in neuroscience research to investigate the role of α5-containing GABA-A receptors in various physiological and pathological processes. Common applications include:
-
Cognitive Enhancement: Studies have shown that L-655,708 can enhance long-term potentiation (LTP) in hippocampal slices and improve performance in spatial learning tasks like the Morris water maze.[5][10][11]
-
Antidepressant Effects: Research suggests that L-655,708 can produce rapid and sustained antidepressant-like effects in animal models of depression.[12][14][15]
-
Studying Anesthesia-Induced Memory Impairment: L-655,708 has been used to investigate and potentially prevent cognitive deficits following anesthesia.[6][8]
4. How should I prepare and store L-655,708?
-
Solubility: L-655,708 is soluble in DMSO up to 25 mM.[5] It is sparingly soluble in aqueous solutions.[2] For in vivo experiments, a common vehicle is 10% DMSO.[1]
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Storage: The solid compound should be stored desiccated at +4°C.[5] Stock solutions in DMSO should be aliquoted and stored at -80°C to prevent degradation from repeated freeze-thaw cycles.[3]
5. Are there any known off-target effects of L-655,708? At doses that are selective for the α5 subunit, L-655,708 is reported to not have significant off-target behavioral effects like sedation or motor impairment.[1][4] However, at higher doses, it can exhibit anxiogenic-like properties, likely due to its action at other GABA-A receptor subtypes.[8][9] It is also important to note that L-655,708's efficacy can be age-dependent.[6]
Quantitative Data
Table 1: Binding Affinity and Selectivity of L-655,708
| Receptor Subtype | Ki (nM) | Selectivity (fold) vs. α5 | Reference |
| α5β3γ2 | 0.45 | - | [3][5] |
| α1β3γ2 | ~70 | ~155 | [2] |
| α2β3γ2 | ~48 | ~106 | [2] |
| α3β3γ2 | ~31 | ~69 | [2] |
| α6β3γ2 | >100 | >222 | [5] |
Note: Ki values can vary slightly between different studies and experimental conditions.
Experimental Protocols
Radioligand Binding Assay Protocol
This protocol is adapted from studies characterizing the binding of [3H]L-655,708.[16]
Materials:
-
[3H]L-655,708 (radioligand)
-
Unlabeled L-655,708 (for determining non-specific binding)
-
Brain tissue homogenate (e.g., from rat hippocampus)
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Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
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Glass fiber filters
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Scintillation vials and scintillation fluid
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Tissue Preparation: Homogenize brain tissue (e.g., hippocampus) in ice-cold binding buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Collect the supernatant and centrifuge at high speed to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer.
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Assay Setup: In test tubes, combine the membrane preparation, [3H]L-655,708 at various concentrations (for saturation binding) or a single concentration (for competition assays), and either binding buffer (for total binding) or a high concentration of unlabeled L-655,708 (e.g., 10 µM) to determine non-specific binding.
-
Incubation: Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold to separate bound from free radioligand.
-
Washing: Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For saturation binding experiments, determine the Kd (dissociation constant) and Bmax (maximum number of binding sites) by non-linear regression analysis of the specific binding data. For competition assays, calculate the Ki of competing ligands.
Whole-Cell Patch-Clamp Electrophysiology Protocol
This protocol is a general guideline based on methodologies described in the literature for studying the effects of L-655,708 on neuronal activity.[12][14]
Materials:
-
Brain slices (e.g., hippocampal slices) from rodents.
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Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2 / 5% CO2. The composition is typically (in mM): 124 NaCl, 2 KCl, 2 MgSO4, 1.25 NaH2PO4, 2 CaCl2, 26 NaHCO3, and 10 D-glucose.[12]
-
Internal solution for the patch pipette (composition can vary depending on the experiment).
-
L-655,708 stock solution in DMSO.
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Patch-clamp amplifier and data acquisition system.
-
Microscope with DIC optics.
Procedure:
-
Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF. Rapidly dissect the brain and prepare acute slices (e.g., 300-400 µm thick) using a vibratome in ice-cold, oxygenated aCSF.
-
Slice Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
Recording: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant rate and temperature (e.g., 32-34°C).
-
Cell Identification: Visualize neurons (e.g., CA1 pyramidal cells) using a microscope with DIC optics.
-
Whole-Cell Recording: Obtain a whole-cell patch-clamp recording from a target neuron.
-
Baseline Recording: Record baseline neuronal activity (e.g., spontaneous inhibitory postsynaptic currents, sIPSCs, or evoked responses) for a stable period.
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Drug Application: Bath-apply L-655,708 at the desired concentration by adding it to the perfusion aCSF.
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Data Acquisition: Record the changes in neuronal activity during and after drug application.
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Washout: Perfuse the slice with drug-free aCSF to observe the reversal of the drug's effects.
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Data Analysis: Analyze the recorded data to quantify the effects of L-655,708 on parameters such as sIPSC frequency and amplitude, or evoked current amplitude.
Visualizations
Caption: Mechanism of L-655,708 action on α5 GABA-A receptors.
Caption: Workflow for a radioligand binding assay with L-655,708.
Caption: A logical approach to troubleshooting reduced L-655,708 efficacy.
References
- 1. α5GABAA Receptor Activity Sets the Threshold for Long-Term Potentiation and Constrains Hippocampus-Dependent Memory | Journal of Neuroscience [jneurosci.org]
- 2. L-655,708 | CAS 130477-52-0 | Cayman Chemical | Biomol.com [biomol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | GABA Receptor | TargetMol [targetmol.com]
- 5. rndsystems.com [rndsystems.com]
- 6. L-655,708 Does not Prevent Isoflurane-induced Memory Deficits in Old Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potentiation of GABAA receptor activity by volatile anaesthetics is reduced by α5GABAA receptor-preferring inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-655,708 - Wikipedia [en.wikipedia.org]
- 9. Anxiogenic-like activity of L-655,708, a selective ligand for the benzodiazepine site of GABA(A) receptors which contain the alpha-5 subunit, in the elevated plus-maze test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. L-655,708 enhances cognition in rats but is not proconvulsant at a dose selective for alpha5-containing GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms associated with the antidepressant-like effects of L-655,708 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mechanisms associated with the antidepressant-like effects of L-655,708 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. [3H]L-655,708, a novel ligand selective for the benzodiazepine site of GABAA receptors which contain the alpha 5 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: L-655,708 Proconvulsant Liability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential proconvulsant liability of L-655,708, particularly when used at non-selective doses. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is L-655,708 and what is its primary mechanism of action?
L-655,708 is a potent and selective inverse agonist for the benzodiazepine binding site of the GABA-A receptor, with a particular preference for the α5 subunit. It exhibits 50-100 times greater selectivity for GABA-A receptors containing the α5 subunit compared to those with α1, α2, or α3 subunits. As an inverse agonist, L-655,708 binds to the receptor and reduces the constitutive activity of the GABA-A receptor, thereby decreasing the inhibitory effect of GABA. This action is in contrast to agonists, which enhance the receptor's activity. The selectivity of L-655,708 for the α5 subunit is attributed to its higher binding affinity for this particular subunit.[1]
Q2: Is L-655,708 known to be proconvulsant?
At doses that are selective for the α5 subunit of the GABA-A receptor, L-655,708 is generally not considered to be proconvulsant.[2] A key study demonstrated that when administered in a formulation designed to maintain selective occupancy of α5-containing receptors (approximately 75%) with minimal occupancy of α1, α2, and α3-containing receptors (around 22%), L-655,708 did not lower the seizure threshold in response to the convulsant agent pentylenetetrazole.[2][3]
Q3: What is meant by "non-selective doses" and what are the risks associated with them?
"Non-selective doses" refer to concentrations of L-655,708 that are high enough to result in significant binding to and modulation of GABA-A receptor subtypes other than α5, namely α1, α2, and α3.[4] While L-655,708 has a higher affinity for the α5 subunit, at increased concentrations, it will also act as an inverse agonist at these other subunits.[5] Inverse agonism at the α1, α2, and α3 subunits is associated with proconvulsant and anxiogenic effects.[5][6] Therefore, at non-selective doses, there is a significant risk of observing proconvulsant activity.
Q4: How can I ensure I am using a selective dose of L-655,708 in my experiments?
Maintaining a selective dose requires careful consideration of the route of administration and the resulting plasma and brain concentrations of the compound. For in vivo studies, using a formulation that provides constant and controlled plasma levels is crucial to maintain selective receptor occupancy.[2][3] It is recommended to conduct pharmacokinetic and receptor occupancy studies to determine the optimal dose for your specific experimental model. An intraperitoneal dose of 0.7 mg/kg in rodents has been reported to result in 60-70% occupancy of α5 GABA-A receptors with limited binding to other subtypes.[7]
Troubleshooting Guide
Issue: I observed seizure-like activity in my animal model after administering L-655,708. What could be the cause?
If you observe proconvulsant effects, consider the following potential causes and troubleshooting steps:
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Dose and Receptor Occupancy: The most likely cause is that the administered dose was not selective for the α5 subunit, leading to significant inverse agonist activity at α1, α2, and/or α3 subunits.
-
Troubleshooting Step: Review your dosing regimen. If possible, reduce the dose and perform dose-response studies. It is highly recommended to conduct in vivo receptor occupancy studies to confirm the selectivity of your chosen dose.[4]
-
-
Route of Administration: A bolus administration (e.g., a single high-concentration injection) can lead to transiently high plasma and brain concentrations, resulting in non-selective receptor binding.
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Animal Model Sensitivity: The sensitivity to proconvulsant agents can vary between different animal species and strains.
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Troubleshooting Step: Review the literature for baseline seizure thresholds in your specific animal model. It may be necessary to use a lower dose of L-655,708 in a more sensitive model.
-
-
Interaction with other compounds: If L-655,708 is co-administered with other substances, there could be a pharmacodynamic interaction that lowers the seizure threshold.
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Troubleshooting Step: Evaluate the pharmacological profile of any co-administered compounds for potential interactions at the GABA-A receptor or other relevant targets.
-
Quantitative Data
Table 1: In Vitro Binding Affinity of L-655,708 for Human GABA-A Receptor Subtypes
| Receptor Subtype | Ki (nM) | Selectivity (fold) vs. α5 |
| α5β3γ2 | 0.45 | - |
| α1β3γ2 | >50x | >50 |
| α2β3γ2 | >50x | >50 |
| α3β3γ2 | >50x | >50 |
| α6β3γ2 | >100x | >100 |
Data compiled from multiple sources indicating 50-100 fold selectivity.
Table 2: In Vivo Receptor Occupancy of L-655,708 at a Non-Proconvulsant Dose
| Receptor Subtype | Occupancy (%) |
| α5 | 75 ± 4 |
| α1, α2, α3 | 22 ± 10 |
Data from a study where L-655,708 did not alter the pentylenetetrazole-induced seizure threshold.[2][3]
Experimental Protocols
Protocol 1: Assessment of Proconvulsant Liability using Pentylenetetrazole (PTZ) Seizure Threshold
This protocol is designed to determine if a test compound alters the threshold for seizures induced by the chemoconvulsant pentylenetetrazole.
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Animals: Use a standard rodent model (e.g., male C57BL/6 mice).
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Acclimation: Allow animals to acclimate to the housing facility for at least one week before the experiment.
-
Drug Administration:
-
Administer the vehicle or L-655,708 at the desired dose and route. To maintain selectivity, a formulation providing sustained release is recommended.[2]
-
The timing of administration should be based on the pharmacokinetic profile of L-655,708 to ensure peak brain concentration during the PTZ challenge.
-
-
PTZ Infusion:
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At the appropriate time after L-655,708 administration, begin a continuous intravenous infusion of PTZ (e.g., 5 mg/mL in saline) at a constant rate (e.g., 0.5 mL/min).
-
-
Observation:
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Observe the animal continuously for the onset of seizure endpoints, typically the first myoclonic jerk and the onset of tonic-clonic seizures.
-
-
Data Analysis:
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Record the time to the seizure endpoint and calculate the dose of PTZ required to induce the seizure.
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Compare the PTZ seizure threshold between the vehicle-treated and L-655,708-treated groups using appropriate statistical methods (e.g., t-test or ANOVA). A significant decrease in the PTZ dose required to induce seizures indicates a proconvulsant effect.
-
Visualizations
Caption: GABA-A receptor signaling pathway and the action of L-655,708.
Caption: Experimental workflow for assessing proconvulsant liability.
Caption: Logical relationship between L-655,708 dose, selectivity, and effects.
References
- 1. Mechanisms associated with the antidepressant-like effects of L-655,708 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-655,708 enhances cognition in rats but is not proconvulsant at a dose selective for alpha5-containing GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The proconvulsant effects of the GABAA alpha5 subtype-selective compound RY-080 may not be alpha5-mediated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-655,708 - Wikipedia [en.wikipedia.org]
- 6. Anxiogenic-like activity of L-655,708, a selective ligand for the benzodiazepine site of GABA(A) receptors which contain the alpha-5 subunit, in the elevated plus-maze test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing L-655,708 Efficacy Through a Multi-Dosing Regimen
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing a multi-dosing regimen to enhance the efficacy of L-655,708, a selective inverse agonist for the α5 subunit-containing GABA-A receptor. The following troubleshooting guides, FAQs, and experimental protocols are designed to address common challenges and facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is L-655,708 and what is its primary mechanism of action?
L-655,708 is a nootropic compound that acts as a subtype-selective inverse agonist at the α5 subtype of the benzodiazepine binding site on the GABA-A receptor.[1] It exhibits a high affinity for the α5 subunit, which is predominantly expressed in the hippocampus, a brain region critical for learning and memory.[1] By acting as an inverse agonist, L-655,708 reduces the tonic inhibitory currents mediated by α5-containing GABA-A receptors, which is thought to enhance cognitive processes.
Q2: Why is a multi-dosing regimen recommended for L-655,708?
A multi-dosing regimen for L-655,708 has been shown to be more effective than a single-dose administration for improving spatial memory in rodent models.[2][3] This is primarily because a multi-dosing strategy maintains a more stable and effective plasma concentration of the compound over a longer period.[3][4] In contrast, single intraperitoneal injections can lead to a rapid decrease in plasma concentration due to the compound's short half-life.
Q3: What are the expected outcomes of a successful multi-dosing regimen with L-655,708?
A successful multi-dosing regimen of L-655,708 administered during the learning phase of a cognitive task is expected to lead to:
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Significant improvement in spatial memory performance.[2][3]
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Elevated levels of phosphorylated signaling molecules crucial for synaptic plasticity, such as p-PKAα, p-CaMKII, and p-CREB-1.[2][3]
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Enhanced functional connectivity of the hippocampus with other cortical regions.[2][3]
Q4: Are there any known side effects or unexpected outcomes to be aware of when using L-655,708?
Yes, at doses that enhance cognition, L-655,708 has been observed to have anxiogenic-like effects in animal models.[5] This is likely due to its inverse agonist activity at other GABA-A receptor subtypes, such as α2 and α3.[1] Therefore, it is crucial to perform dose-response studies to identify a therapeutic window that maximizes cognitive enhancement while minimizing anxiety-like behaviors.
Q5: Is the efficacy of L-655,708 consistent across all age groups?
Research suggests that the efficacy of L-655,708 may be reduced in aged animals. This is potentially due to lower expression levels of the target α5-GABA-A receptors in the hippocampus of older subjects. Studies have shown that while L-655,708 can prevent anesthesia-induced cognitive decline in young mice, it is not as effective in old mice.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lack of behavioral effects on cognition. | Suboptimal plasma concentration. A single-dosing regimen may not maintain therapeutic levels of L-655,708. | Implement a multi-dosing regimen during the learning phase of your experiment to ensure sustained plasma concentrations. |
| Age of animal models. The expression of α5-GABA-A receptors can decrease with age, reducing the efficacy of L-655,708. | Use young, healthy adult animals for initial efficacy studies. If using aged animals, consider that higher doses may be needed, or the effect may be attenuated. | |
| Anxiety-like behaviors observed in animal models. | Dose is too high. L-655,708 can have anxiogenic effects at higher concentrations due to off-target effects on other GABA-A receptor subtypes. | Perform a dose-response study to find the minimal effective dose for cognitive enhancement with the least anxiogenic side effects. |
| Compound precipitation in vehicle solution. | Poor solubility. L-655,708 is sparingly soluble in aqueous solutions. | Prepare stock solutions in 100% DMSO. For final dilutions, sonication is recommended to ensure complete dissolution. |
| Variability in Morris Water Maze results. | Inconsistent experimental protocol. Minor variations in handling, water temperature, or visual cues can significantly impact results. | Strictly adhere to a standardized protocol for all animals. Ensure consistent water temperature, lighting, and placement of distal cues. |
Data Presentation
The following tables summarize the expected quantitative outcomes from a multi-dosing regimen of L-655,708 compared to a single-dosing regimen and a vehicle control, based on findings from Yuan et al. (2021). Note: Specific numerical data with error margins and p-values were not available in the accessed abstracts; therefore, the table indicates the qualitative findings.
Table 1: Morris Water Maze Performance
| Treatment Group | Parameter | Outcome |
| Multi-Dosing L-655,708 | Escape Latency | Significantly Decreased |
| Time in Target Quadrant | Significantly Increased | |
| Single-Dosing L-655,708 | Escape Latency | No Significant Change |
| Time in Target Quadrant | No Significant Change | |
| Vehicle Control | Escape Latency | Baseline |
| Time in Target Quadrant | Baseline |
Table 2: Hippocampal Protein Levels
| Treatment Group | Protein Target | Expression Level |
| Multi-Dosing L-655,708 | GluA1 | Increased |
| p-PKAα | Increased | |
| p-CaMKII | Increased | |
| p-CREB-1 | Increased | |
| Single-Dosing L-655,708 | GluA1 | No Significant Change |
| p-PKAα | No Significant Change | |
| p-CaMKII | No Significant Change | |
| p-CREB-1 | No Significant Change | |
| Vehicle Control | GluA1 | Baseline |
| p-PKAα | Baseline | |
| p-CaMKII | Baseline | |
| p-CREB-1 | Baseline |
Experimental Protocols
L-655,708 Multi-Dosing Regimen for Morris Water Maze in Rats
This protocol is based on the methodology that demonstrated enhanced spatial memory with a multi-dosing regimen.
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Animals: Male Sprague-Dawley rats (250-300g).
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Drug Preparation: Dissolve L-655,708 in 100% DMSO to create a stock solution. Further dilute with saline to the final desired concentration. The final DMSO concentration should be kept low and consistent across all groups.
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Dosing Regimen:
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Multi-Dosing Group: Administer L-655,708 (e.g., 0.5 mg/kg, i.p.) twice daily (e.g., 8 am and 4 pm) for the duration of the Morris Water Maze training period (e.g., 5 days).
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Single-Dosing Group: Administer a single dose of L-655,708 (e.g., 1 mg/kg, i.p.) 30 minutes before the first training trial on day 1.
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Vehicle Group: Administer the vehicle solution (e.g., saline with the same final concentration of DMSO as the drug groups) following the same schedule as the multi-dosing group.
-
-
Morris Water Maze Procedure:
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Apparatus: A circular pool (approx. 150 cm in diameter) filled with opaque water (22-24°C). A hidden platform (10 cm in diameter) is submerged 1-2 cm below the water surface in a fixed quadrant.
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Acquisition Training: Conduct 4 trials per day for 5 consecutive days. For each trial, gently place the rat facing the wall of the pool at one of four randomized starting positions. Allow the rat to swim for a maximum of 60 seconds to find the platform. If the rat fails to find the platform within 60 seconds, guide it to the platform. Allow the rat to remain on the platform for 15-30 seconds.
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Probe Trial: 24 hours after the final training session, remove the platform from the pool. Allow the rat to swim freely for 60 seconds. Record the time spent in the target quadrant and the number of times the rat crosses the former platform location.
-
Western Blot Analysis of Hippocampal Signaling Molecules
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Tissue Collection: Immediately following the final behavioral test, euthanize the rats and rapidly dissect the hippocampi on ice.
-
Protein Extraction: Homogenize the hippocampal tissue in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the homogenate and collect the supernatant containing the protein lysate.
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against GluA1, p-PKAα, p-CaMKII, p-CREB-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Visualizations
Caption: Signaling pathway of L-655,708 in enhancing cognitive function.
Caption: Experimental workflow for assessing L-655,708 efficacy.
References
- 1. L-655,708 - Wikipedia [en.wikipedia.org]
- 2. A multi-dosing regimen to enhance the spatial memory of normal rats with α5-containing GABAA receptor negative allosteric modulator L-655,708 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anxiogenic-like activity of L-655,708, a selective ligand for the benzodiazepine site of GABA(A) receptors which contain the alpha-5 subunit, in the elevated plus-maze test - PubMed [pubmed.ncbi.nlm.nih.gov]
Welcome to the technical support center for researchers utilizing L-655,708. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a special focus on age-related differences in the cognitive effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is L-655,708 and what is its primary mechanism of action?
L-655,708 is a potent and selective inverse agonist for the benzodiazepine site on GABAA receptors that contain the α5 subunit (α5-GABAARs)[1][2][3][4]. These receptors are predominantly expressed in the hippocampus, a brain region critical for learning and memory[2]. As an inverse agonist, L-655,708 reduces the tonic inhibitory current mediated by α5-GABAARs, thereby enhancing neuronal excitability and promoting synaptic plasticity, such as long-term potentiation (LTP)[1][5][6].
Q2: What are the expected cognitive effects of L-655,708 in young adult animals?
In young adult rodents, L-655,708 has been demonstrated to have nootropic, or cognition-enhancing, effects[2][6][7]. Specifically, it has been shown to:
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Enhance spatial learning and memory in tasks like the Morris water maze[6][7].
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Improve performance in contextual fear conditioning tests[8][9].
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Prevent memory deficits induced by general anesthetics like isoflurane[8].
Q3: Are the cognitive effects of L-655,708 different in aged animals compared to young animals?
Yes, there is significant evidence suggesting that the cognitive effects of L-655,708 are diminished in aged animals. A key study found that while L-655,708 prevented isoflurane-induced memory deficits in young mice, it was ineffective in old mice[8]. This age-related difference is thought to be due to lower expression of hippocampal α5GABAA receptors in aged animals[8]. Furthermore, the aging process itself is associated with alterations in the GABAergic system, which can impact the efficacy of compounds targeting these receptors[10][11].
Q4: What is the proposed signaling pathway for the cognitive effects of L-655,708?
L-655,708's mechanism involves the disinhibition of hippocampal pyramidal neurons. By acting as an inverse agonist at extrasynaptic α5-GABAA receptors, it reduces tonic inhibition. This leads to increased neuronal excitability, including a higher input resistance and an increased frequency of action potentials in ventral CA1 pyramidal cells[5][12]. This enhanced hippocampal output is thought to influence downstream targets like the medial prefrontal cortex (mPFC), leading to increased levels of the glutamate receptor subunit GluA1 and promoting synaptic plasticity, which is essential for its antidepressant-like and potentially its cognitive-enhancing effects[5][12].
Caption: Proposed signaling pathway of L-655,708 in cognitive enhancement.
Troubleshooting Guides
Problem 1: L-655,708 administration shows no effect on cognitive performance in my animal model.
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Possible Cause 1: Age of the animals.
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Troubleshooting: Verify the age of your animals. As noted, L-655,708 has shown reduced efficacy in aged rodents[8]. If you are using aged animals, the lack of effect may be due to age-related changes in the expression of α5-GABAA receptors. Consider including a young adult control group to confirm the compound's activity.
-
-
Possible Cause 2: Incorrect dosage or administration route.
-
Troubleshooting: Review your experimental protocol and compare it to published studies. For intraperitoneal (i.p.) injections, a common dose in mice is 0.7 mg/kg[8][9][13]. Ensure proper dissolution of L-655,708; it is soluble in DMSO[4]. The timing of administration relative to behavioral testing is also critical. For instance, in some studies, L-655,708 was administered 30 minutes before the task[8][9].
-
-
Possible Cause 3: Sub-optimal behavioral paradigm.
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Troubleshooting: The cognitive-enhancing effects of L-655,708 may be more apparent in certain behavioral tasks than others. Tasks that are highly dependent on hippocampal function, such as the Morris water maze and contextual fear conditioning, are more likely to reveal an effect[6][7]. Ensure your behavioral protocol is sensitive enough to detect cognitive enhancement.
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Problem 2: I am observing anxiogenic-like effects in my animals after L-655,708 administration.
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Possible Cause: Off-target effects at higher doses.
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Troubleshooting: L-655,708 has a higher affinity for α5-GABAARs but can act as an inverse agonist at other subtypes (α1, α2, α3) at higher concentrations[2]. Inverse agonism at α2 and α3 subtypes has been linked to anxiety[2]. If you observe anxiogenic-like behaviors, consider reducing the dose to a range that is more selective for the α5 subunit. It has been reported that L-655,708 can be anxiogenic at doses that enhance cognition[2][14].
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Problem 3: My electrophysiological recordings do not show an enhancement of LTP with L-655,708.
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Possible Cause 1: Inappropriate concentration in slice preparations.
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Troubleshooting: For in vitro slice electrophysiology, the concentration of L-655,708 is crucial. Studies have used concentrations in the range of 10-100 nM to selectively target α5-GABAARs[9]. Higher concentrations may lead to off-target effects.
-
-
Possible Cause 2: Age-related decline in synaptic plasticity.
-
Troubleshooting: Aged animals exhibit a natural decline in synaptic plasticity[15]. If you are using tissue from aged animals, the baseline capacity for LTP may be reduced, making it more difficult to observe an enhancement with L-655,708.
-
Quantitative Data Summary
| Parameter | Value | Species/Model | Reference |
| Binding Affinity (Ki) | 0.45 nM | α5-containing GABAA receptors | [1][3][4] |
| Selectivity | 50-100 fold higher for α5 over α1, α2, α3, or α6 | GABAA receptor subtypes | [1][4] |
| Effective Dose (in vivo) | 0.7 mg/kg (i.p.) | Mice | [8][9][13] |
| Receptor Occupancy | 60-70% at 0.7 mg/kg | α5-GABAA receptors in mice | [9][13] |
| Effective Concentration (in vitro) | 10-100 nM | Mouse hippocampal slices | [9] |
Experimental Protocols
In Vivo Behavioral Testing: Fear Conditioning in Mice
This protocol is adapted from studies investigating the effect of L-655,708 on anesthesia-induced memory deficits[8][9].
-
Animal Model: Young (3-5 months) and old (18-20 months) C57BL/6 mice.
-
Drug Preparation and Administration:
-
Dissolve L-655,708 in 10% Dimethyl Sulfoxide (DMSO) in saline.
-
Administer L-655,708 (0.7 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to the conditioning trial or anesthesia exposure.
-
-
Fear Conditioning Protocol:
-
Conditioning: Place the mouse in the conditioning chamber. After a habituation period, present an auditory cue (e.g., 80 dB tone for 30 seconds) that co-terminates with a mild footshock (e.g., 0.7 mA for 2 seconds). Repeat this pairing for a set number of trials.
-
Contextual Fear Testing: 24 hours after conditioning, place the mouse back into the same chamber and measure freezing behavior for a defined period (e.g., 5 minutes) in the absence of the auditory cue or footshock.
-
Cued Fear Testing: At a later time point (e.g., 26 hours after conditioning), place the mouse in a novel context and, after a habituation period, present the auditory cue. Measure freezing behavior during the cue presentation.
-
-
Data Analysis: Quantify the percentage of time spent freezing. Compare the freezing behavior between the L-655,708 and vehicle-treated groups for both young and old animals.
References
- 1. L-655,708 | GABAA Receptors | Tocris Bioscience [tocris.com]
- 2. L-655,708 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Mechanisms associated with the antidepressant-like effects of L-655,708 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-655,708 enhances cognition in rats but is not proconvulsant at a dose selective for alpha5-containing GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. L-655,708 Does not Prevent Isoflurane-induced Memory Deficits in Old Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. Aging and GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular aspects of age-related cognitive decline: the role of GABA signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms associated with the antidepressant-like effects of L-655,708 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. L-655708 | GABA Receptor | TargetMol [targetmol.com]
- 14. Anxiogenic-like activity of L-655,708, a selective ligand for the benzodiazepine site of GABA(A) receptors which contain the alpha-5 subunit, in the elevated plus-maze test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Age-related differences in long-term potentiation-like plasticity and short-latency afferent inhibition and their association with cognitive function - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting L-655,708 solubility and stability issues in buffers
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-655,708, focusing on common challenges related to its solubility and stability in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is L-655,708 and what is its primary mechanism of action?
L-655,708 is a potent and selective inverse agonist for the benzodiazepine binding site on GABA-A receptors that contain the α5 subunit (K_i = 0.45 nM).[1][2] It displays a 50- to 100-fold selectivity for α5-containing receptors over those containing α1, α2, or α3 subunits.[2][3] This selectivity is due to its higher binding affinity for the α5 subtype.[4] L-655,708's action as an inverse agonist at these specific receptors can enhance cognitive processes like learning and memory, and it is being investigated for its nootropic and antidepressant-like effects.[5][6]
The primary mechanism involves the modulation of GABAergic inhibition in the hippocampus, a brain region rich in α5-containing GABA-A receptors.[4][5] By acting as an inverse agonist, L-655,708 reduces the tonic inhibitory current mediated by these receptors, which can lead to an increase in neuronal excitability and facilitate synaptic plasticity, such as long-term potentiation (LTP).[6]
Solubility Troubleshooting
Q2: What is the recommended solvent for making an L-655,708 stock solution?
L-655,708 is practically insoluble in water but is soluble in organic solvents.[3][7] The most commonly recommended solvent is Dimethyl Sulfoxide (DMSO) .[2][7][8] Solubility in N,N-Dimethylformamide (DMF) has also been reported.[8]
For creating a concentrated stock solution, use high-purity, anhydrous DMSO. It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1][7]
Solubility Data Summary
| Solvent | Maximum Concentration (Vendor Data) |
|---|---|
| DMSO | 1 mg/mL to 25 mM (~8.53 mg/mL)[2][8] |
| 5 mg/mL (14.65 mM)[7] | |
| 20 mg/mL (58.59 mM)[3] | |
| DMF | 2 mg/mL[8] |
| Water | Insoluble (< 0.1 mg/mL)[3][7] |
| DMF:PBS (pH 7.2) (1:20) | Slightly soluble[8] |
Note: Solubility can vary between batches. Sonication or gentle warming (to 37-45°C) can aid dissolution in organic solvents.[3][7]
Q3: My L-655,708 precipitated when I diluted my DMSO stock into an aqueous buffer (e.g., PBS, cell culture media). What should I do?
This is a common issue for hydrophobic compounds. When a concentrated DMSO stock is diluted into an aqueous medium, the compound can crash out of solution. Here is a troubleshooting workflow to address this:
Key strategies to prevent precipitation include:
-
Vigorous Mixing: Add the stock solution drop-by-drop into the aqueous buffer while vortexing or stirring vigorously. This prevents localized high concentrations that lead to precipitation.
-
Pre-warming: Pre-warming the aqueous buffer to 37°C can sometimes help keep the compound in solution.[7]
-
Serial Dilution: Instead of a single large dilution, perform one or more intermediate dilution steps (e.g., from 10 mM in DMSO to 1 mM in DMSO), before the final dilution into the aqueous buffer.[7]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible but high enough to maintain solubility. This is often a balance, as high DMSO concentrations can affect experimental results. A final concentration of <0.5% is a common target.
Stability and Storage
Q4: How should I store L-655,708 powder and stock solutions?
Proper storage is critical to maintain the integrity of the compound.
Storage Recommendations
| Form | Storage Temperature | Duration | Notes |
|---|---|---|---|
| Solid Powder | +4°C or -20°C | Up to 3 years | Must be stored desiccated (dry).[7] |
| DMSO Stock Solution | -20°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles.[1][7] |
| | -80°C | Up to 2 years | Preferred for long-term storage.[1] |
Q5: How stable is L-655,708 in aqueous working solutions?
While specific data on the stability of L-655,708 in various aqueous buffers is limited in publicly available literature, it is best practice to prepare working solutions fresh on the day of the experiment .[3] The stability of compounds in aqueous media can be affected by pH, temperature, and light exposure. Given its poor aqueous solubility, L-655,708 may be prone to degradation or adsorption to container surfaces over time in buffer. Avoid storing diluted aqueous solutions.
Experimental Protocols
Q6: Can you provide a standard protocol for preparing L-655,708 solutions for an experiment?
Certainly. This protocol outlines the steps from receiving the solid compound to preparing a final working solution for a typical cell culture or electrophysiology experiment.
Detailed Protocol: Preparation of a 10 µM Working Solution
-
Calculate Stock Solution:
-
The molecular weight of L-655,708 is ~341.37 g/mol .
-
To make a 10 mM stock solution, dissolve 3.41 mg of L-655,708 in 1 mL of anhydrous DMSO.
-
-
Prepare Stock Solution (10 mM):
-
Allow the vial of solid L-655,708 to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO.
-
Vortex vigorously. If necessary, place the tube in an ultrasonic bath or warm it gently at 37°C until all solid has dissolved and the solution is clear.[3]
-
-
Store Stock Solution:
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile tubes.
-
Store these aliquots at -80°C for long-term stability.[1]
-
-
Prepare Final Working Solution (10 µM):
-
On the day of the experiment, thaw one aliquot of the 10 mM stock solution.
-
Warm your final experimental buffer (e.g., ACSF, DMEM) to 37°C.
-
Perform a 1:1000 dilution. For example, to make 1 mL of 10 µM solution, add 1 µL of the 10 mM stock to 999 µL of the pre-warmed buffer.
-
Crucially , add the 1 µL of stock solution dropwise into the buffer while the buffer is being continuously and vigorously vortexed or stirred. This rapid dispersion is key to preventing precipitation.
-
Use this freshly prepared working solution immediately for your experiment.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. L-655,708 | CAS:130477-52-0 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Mechanisms associated with the antidepressant-like effects of L-655,708 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-655,708 - Wikipedia [en.wikipedia.org]
- 6. L-655,708 enhances cognition in rats but is not proconvulsant at a dose selective for alpha5-containing GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-655708 | GABA Receptor | TargetMol [targetmol.com]
- 8. L-655,708 | CAS 130477-52-0 | Cayman Chemical | Biomol.com [biomol.com]
Off-target effects of L-655,708 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using L-655,708, particularly concerning its off-target effects at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of L-655,708?
L-655,708 is a potent and selective inverse agonist for the benzodiazepine site of GABAA receptors that contain the α5 subunit. Its selectivity is attributed to a significantly higher binding affinity for the α5 subunit compared to other α subunits (α1, α2, α3, and α6), rather than a difference in its efficacy as an inverse agonist at these subunits.
Q2: What are the known off-target effects of L-655,708, especially at high concentrations?
At higher concentrations, the selectivity of L-655,708 for the α5 subunit is diminished, leading to increased binding to other GABAA receptor subtypes, particularly those containing α1, α2, and α3 subunits. This can result in off-target effects such as anxiogenic-like behaviors. It is crucial to use the appropriate concentration to maintain selectivity for the α5 subunit and avoid these confounding effects.
Q3: What is the reported selectivity of L-655,708 for the α5 subunit?
L-655,708 exhibits a 50 to 100-fold greater affinity for GABAA receptors containing the α5 subunit compared to those with α1, α2, or α3 subunits.
Q4: How do the off-target effects of L-655,708 impact downstream signaling pathways?
At high concentrations, the binding of L-655,708 to non-α5 GABAA receptor subunits can lead to broader neurological effects. For instance, its action on α2 and α3 subunits is thought to contribute to its anxiogenic properties. Furthermore, by modulating GABAergic inhibition, L-655,708 can indirectly influence glutamatergic and dopaminergic systems. This includes enhancing glutamatergic transmission and increasing the population activity of dopamine neurons in the ventral tegmental area (VTA).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected anxiogenic-like behavior in animal models. | The concentration of L-655,708 used is likely too high, leading to off-target effects at α2 and α3-containing GABAA receptors. | Reduce the dosage of L-655,708 to a range that is selective for the α5 subunit. A dose of 0.7 mg/kg (i.p.) in mice has been shown to achieve 60-70% occupancy of α5 GABAA receptors with minimal binding to other subtypes. Perform a dose-response study to determine the optimal concentration for your specific experimental paradigm. |
| Lack of cognitive enhancement in older animal models. | There may be age-related changes in the expression or function of α5-containing GABAA receptors. Excess L-655,708 might engage non-α5 GABAA receptors, counteracting the desired effect. | Consider that the efficacy of L-655,708 may be reduced in aged subjects. It may be necessary to test lower doses to see if a therapeutic window can be identified. Characterize the expression levels of α5-GABAA receptors in your animal model. |
| Variability in experimental results. | Inconsistent drug administration, timing of behavioral testing, or environmental factors can contribute to variability. The "one-trial tolerance" phenomenon in the elevated plus-maze can also be a factor. | Ensure consistent drug formulation and administration routes. Standardize the timing of drug administration relative to behavioral testing. For the elevated plus-maze, consider a longer inter-trial interval (e.g., 28 days) and changing the testing room to avoid one-trial tolerance. |
| No significant effect on long-term potentiation (LTP) or cognitive tasks. | The concentration of L-655,708 may be too low to achieve sufficient receptor occupancy. Alternatively, the specific neural circuit being studied may have a low density of α5-containing GABAA receptors. | Increase the concentration of L-655,708 in a stepwise manner, while carefully monitoring for off-target behavioral effects. Confirm the expression and distribution of α5-GABAA receptors in the brain region of interest using techniques like autoradiography with [3H]L-655,708. |
Quantitative Data
Table 1: Binding Affinity of L-655,708 for the α5-Containing GABAA Receptor
| Parameter | Value | Reference |
| Ki for α5β3γ2 | 0.45 nM |
Table 2: Selectivity of L-655,708
| Receptor Subtype Comparison | Selectivity Ratio | Reference |
| α5 vs. α1, α2, α3, α6 | 50-100 fold | |
| α5 vs. α1 | ~100 fold | |
| α5 vs. α1, α2, α3 | 30-70 fold |
Note: While the selectivity of L-655,708 is well-documented, precise Ki values for the off-target α1, α2, α3, and α6 subunits are not consistently reported in publicly available literature.
Experimental Protocols
Radioligand Binding Assay for L-655,708
Objective: To determine the binding affinity (Ki) of L-655,708 for GABAA receptors.
Materials:
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[3H]L-655,708 (radioligand)
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Unlabeled L-655,708
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Cell membranes expressing the desired GABAA receptor subtype (e.g., α5β3γ2)
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Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
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Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
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96-well filter plates
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Scintillation fluid
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Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer. Determine the protein concentration of the membrane preparation.
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Assay Setup: In a 96-well plate, add the following to each well:
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Binding buffer
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A fixed concentration of [3H]L-655,708 (typically at or below its Kd).
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Varying concentrations of unlabeled L-655,708 (for competition binding).
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A constant amount of membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes).
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Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters several times with ice-cold wash buffer to remove unbound radioactivity.
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Counting: After drying the filters, add scintillation fluid to each well and count the radioactivity using a scintillation counter.
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Data Analysis: Plot the percentage of specific binding of [3H]L-655,708 against the concentration of unlabeled L-655,708. Use a non-linear regression analysis to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of L-655,708 on GABAA receptor-mediated currents.
Materials:
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Cells expressing the GABAA receptor subtypes of interest (e.g., primary neurons or transfected cell lines).
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External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4).
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Internal solution (e.g., containing in mM: 140 CsCl, 2 MgCl2, 10 EGTA, 10 HEPES; pH 7.2).
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Patch-clamp amplifier and data acquisition system.
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Glass micropipettes (3-5 MΩ resistance).
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GABA and L-655,708 solutions.
Procedure:
-
Cell Preparation: Plate cells on coverslips for recording.
-
Pipette Preparation: Fill a glass micropipette with the internal solution.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusional access to the cell's interior.
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Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV). Apply GABA to the cell to evoke an inward Cl- current.
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Drug Application: Perfuse L-655,708 onto the cell and then co-apply with GABA to measure its modulatory effect on the GABA-evoked current.
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Data Analysis: Measure the peak amplitude and kinetics of the GABA-evoked currents in the absence and presence of L-655,708.
Elevated Plus-Maze Test for Anxiogenic-like Behavior
Objective: To assess the anxiogenic-like effects of high concentrations of L-655,708 in rodents.
Materials:
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Elevated plus-maze apparatus (two open arms and two closed arms).
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Video tracking system and software.
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L-655,708 and vehicle solutions.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer L-655,708 or vehicle intraperitoneally (i.p.) at the desired dose and time before the test (e.g., 30 minutes).
-
Testing: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for a set period (e.g., 5 minutes).
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Data Collection: Record the animal's behavior using the video tracking system. Key parameters to measure include:
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Time spent in the open arms.
-
Time spent in the closed arms.
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Number of entries into the open arms.
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Number of entries into the closed arms.
-
-
Data Analysis: Calculate the percentage of time spent and entries into the open arms. A significant decrease in these parameters in the L-655,708-treated group compared to the vehicle group is indicative of an anxiogenic-like effect.
Visualizations
Caption: Off-target effects of L-655,708 at high concentrations.
Caption: Workflow for assessing anxiogenic-like effects of L-655,708.
Caption: Proposed mechanism of L-655,708's effect on the hippocampal-VTA pathway.
How to control for vehicle effects in L-655,708 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing L-655,708. The following information is intended for researchers, scientists, and drug development professionals to effectively control for vehicle effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for L-655,708?
L-655,708 is a potent and selective inverse agonist for the benzodiazepine site of the α5 subunit-containing GABAA receptors (Ki = 0.45 nM). It displays a 50 to 100-fold selectivity for the α5 subunit over GABAA receptors containing α1, α2, α3, or α6 subunits. By acting as an inverse agonist, L-655,708 reduces the GABA-evoked chloride currents, leading to a disinhibition of neurons where α5-GABAA receptors are predominantly expressed, such as the hippocampus. This disinhibition can enhance neuronal excitability and promote synaptic plasticity.
Q2: What are the common vehicles used to dissolve L-655,708 for in vivo and in vitro experiments?
L-655,708 is a hydrophobic compound, and therefore requires an organic solvent for dissolution. The most commonly reported vehicle is a solution of Dimethyl Sulfoxide (DMSO) in saline.
In Vivo Studies: For intraperitoneal (i.p.) injections in rodents, various concentrations of DMSO in saline have been used. Common preparations include:
-
10% DMSO in saline
-
25% DMSO in 75% saline
-
5% DMSO in 95% saline for direct intra-hippocampal injections
-
A formulation of 50% DMSO and 50% saline has been used in osmotic pumps for continuous delivery.
In Vitro Studies: For in vitro experiments, such as those using brain slices, L-655,708 is typically first dissolved in 100% DMSO to create a stock solution, which is then further diluted in the artificial cerebrospinal fluid (aCSF) to the final working concentration. It is crucial to ensure the final concentration of DMSO in the experimental medium is low (typically ≤0.1%) to avoid solvent-induced effects.
Q3: Why is a vehicle control group essential in L-655,708 experiments?
A vehicle control group is critical to differentiate the pharmacological effects of L-655,708 from any potential biological effects of the solvent (vehicle) itself. The vehicle, especially at higher concentrations, can have off-target effects that may confound the experimental results. For instance, DMSO has been reported to have anti-inflammatory, antioxidant, and even direct effects on neuronal activity. Therefore, a group of animals or preparations receiving only the vehicle under the exact same experimental conditions is necessary to serve as a proper baseline.
Troubleshooting Guide
Issue 1: I am observing unexpected effects in my vehicle control group.
Possible Cause: The vehicle, particularly DMSO, can have biological effects. Studies have shown that DMSO can:
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Suppress NMDA and AMPA currents in hippocampal neurons in vitro.
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Block GABA-induced currents in dorsal root ganglion neurons.
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Induce apoptosis in the developing central nervous system at high concentrations.
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Reduce astrocytic hyper-reactivity and prevent changes in cytoarchitecture in a model of cerebral infarction.
However, some in vivo studies have reported no significant modulation of electrophysiological characteristics of neurons in the rat barrel cortex with acute intracerebroventricular administration of 10% DMSO.
Solution:
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Lower the Vehicle Concentration: If possible, reduce the concentration of DMSO in your vehicle. Test the solubility of L-655,708 in lower percentages of DMSO to find the minimum concentration required for complete dissolution.
-
Conduct Preliminary Vehicle-Only Studies: Before starting the main experiment, run a pilot study with just the vehicle to characterize its effects on your specific experimental model and outcome measures.
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Use an Alternative Vehicle: If DMSO proves to be problematic, consider alternative solubilizing agents for hydrophobic drugs, although this may require significant validation.
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Report All Findings: Transparently report any effects observed in the vehicle control group in your publications.
Issue 2: My L-655,708 solution is not clear, or the compound appears to be precipitating.
Possible Cause: L-655,708 has limited solubility in aqueous solutions. Precipitation can occur if the compound is not fully dissolved initially or if the stock solution is not properly stored.
Solution:
-
Ensure Complete Initial Dissolution: When preparing the stock solution in 100% DMSO, ensure the compound is fully dissolved. Sonication is recommended to aid dissolution.
-
Proper Dilution: When diluting the DMSO stock solution into an aqueous medium (e.g., saline or aCSF), add the stock solution to the aqueous phase dropwise while vortexing or stirring to prevent precipitation.
-
Fresh Preparation: Prepare the final working solution fresh on the day of the experiment. If a stock solution is stored, keep it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
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Check for Saturation: Be aware of the maximum solubility of L-655,708 in your chosen vehicle. Do not attempt to make a solution that is more concentrated than the solubility limit.
Data Presentation
Table 1: Solubility of L-655,708
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 8.53 | 25 |
| Water | Insoluble | Insoluble |
Data sourced from Tocris Bioscience and TargetMol.
Table 2: Commonly Used Vehicle Formulations for L-655,708 in In Vivo Studies
| Vehicle Composition | Route of Administration | Animal Model | Reference |
| 10% DMSO in Saline | Intraperitoneal (i.p.) | Mice | |
| 25% DMSO in 75% Saline | Intraperitoneal (i.p.) | Rats | |
| 5% DMSO in 95% Saline | Intra-hippocampal | Rats | |
| 50% DMSO in 50% Saline | Osmotic Pump | Not Specified |
Experimental Protocols
Protocol 1: Preparation of L-655,708 for In Vivo Intraperitoneal Injection
-
Prepare Stock Solution: Weigh the desired amount of L-655,708 powder. Dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Sonication may be used to ensure complete dissolution.
-
Prepare Vehicle Control: The vehicle control should be prepared with the same final concentration of DMSO as the drug solution.
-
Prepare Final Dosing Solution: On the day of the experiment, dilute the L-655,708 stock solution with sterile saline to the desired final concentration. For example, to prepare a 1 mg/mL solution in 10% DMSO, add 1 part of the 10 mg/mL DMSO stock to 9 parts of sterile saline.
-
Administration: Administer the L-655,708 solution or the vehicle control to the animals via intraperitoneal injection. The injection volume is typically calculated based on the animal's body weight (e.g., 1 mL/kg).
Protocol 2: Preparation of L-655,708 for In Vitro Brain Slice Experiments
-
Prepare Stock Solution: Dissolve L-655,708 in 100% DMSO to a high concentration (e.g., 10 mM). Store this stock solution at -20°C in small aliquots.
-
Prepare aCSF: Prepare your standard artificial cerebrospinal fluid (aCSF) and ensure it is continuously bubbled with 95% O2 / 5% CO2.
-
Prepare Final Working Solution: On the day of the experiment, thaw an aliquot of the L-655,708 stock solution. Dilute the stock solution in aCSF to the final desired working concentration (e.g., 100 nM). It is critical to ensure the final concentration of DMSO in the aCSF is minimal (e.g., ≤0.1%) to avoid solvent effects.
-
Prepare Vehicle Control: Prepare a vehicle control aCSF containing the same final concentration of DMSO as the drug-containing aCSF.
-
Application: Perfuse the brain slices with either the vehicle control aCSF or the L-655,708-containing aCSF.
Mandatory Visualization
Interpreting unexpected behavioral outcomes with L-655,708
This guide provides researchers, scientists, and drug development professionals with information to interpret and troubleshoot unexpected behavioral outcomes during experiments with L-655,708.
Frequently Asked Questions (FAQs)
Q1: What is L-655,708 and what is its primary mechanism of action?
L-655,708 is a potent and selective partial inverse agonist for the benzodiazepine site of GABAᴀ receptors that contain the α5 subunit (α5-GABAᴀR).[1][2] These receptors are highly expressed in the hippocampus, a brain region critical for learning and memory.[3] As an inverse agonist, L-655,708 reduces the constitutive activity of the α5-GABAᴀ receptor, thereby decreasing GABAergic inhibition. This disinhibition is thought to enhance cognitive processes like learning and memory.[3][4] Its selectivity is due to a 50-100 fold higher binding affinity for the α5 subunit compared to α1, α2, or α3 subunits.[1][2]
Q2: What are the expected behavioral outcomes of L-655,708 administration?
The primary expected outcomes are nootropic (cognition-enhancing) effects.[5] Studies have shown that L-655,708 can enhance performance in memory tasks such as the Morris water maze.[5] Additionally, some research suggests it may have rapid and sustained antidepressant-like effects, potentially mediated by plasticity in the ventral hippocampus-medial prefrontal cortex (vHipp-mPFC) pathway.[4]
Q3: Is L-655,708 associated with proconvulsant activity?
At doses that achieve selective occupancy of α5-GABAᴀ receptors, L-655,708 has not been found to be proconvulsant.[2][5] This is a key advantage over non-selective GABAᴀ receptor inverse agonists. However, it is crucial to maintain selective dosing to avoid potential off-target effects.
Troubleshooting Unexpected Behavioral Outcomes
Issue 1: Anxiogenic-Like Behaviors Observed Instead of Cognitive Enhancement
Question: We administered L-655,708 to improve performance in a memory task, but our animals (mice) are showing signs of increased anxiety (e.g., avoidance of open spaces in an elevated plus-maze). Why is this happening?
Possible Causes and Solutions:
-
Dose and Receptor Selectivity: While L-655,708 has high affinity for the α5 subunit, its selectivity is dose-dependent. At higher concentrations, it can exhibit inverse agonist effects at other GABAᴀ receptor subtypes, such as α2 and α3, which are implicated in anxiety.[3] The observed anxiogenic profile is likely a result of off-target activity at these other subunits.[3]
-
Troubleshooting Step: Review your dosage. Anxiogenic-like effects have been reported in mice at doses ranging from 0.625 mg/kg to 5 mg/kg (i.p.).[1] For cognitive enhancement with minimal anxiety, lower doses (e.g., 0.7 mg/kg, i.p. in mice) that ensure higher selectivity for the α5 subunit are recommended.[6]
-
-
Pharmacokinetics: L-655,708 has a relatively short half-life.[7] Bolus injections (like i.p.) can lead to high peak plasma concentrations, increasing the likelihood of off-target binding.
Issue 2: Lack of Efficacy in Cognitive Enhancement in Aged Animals
Question: We are studying age-related cognitive decline and administered L-655,708 to aged mice, but we are not observing the expected improvements in memory. The compound works as expected in our young control animals. What could be the reason?
Possible Causes and Solutions:
-
Age-Related Receptor Expression: Studies have shown that the expression of hippocampal α5-GABAᴀ receptors is significantly lower in old mice compared to young mice.[6] Since L-655,708's cognitive-enhancing effects are mediated through this target, a reduction in the number of available receptors can render the drug less effective or ineffective in aged subjects.[6]
-
Troubleshooting Step: First, confirm the age-related decrease in α5 subunit expression in your specific animal model via techniques like Western blot or qPCR on hippocampal tissue. If confirmed, L-655,708 may not be a suitable agent for your study's objectives in this population. Consider alternative mechanisms for cognitive enhancement.
-
-
Altered Dose-Response in Aged Subjects: The effective and tolerated dose of α5-GABAᴀ inverse agonists may be significantly lower in aged populations. A human study with a similar compound noted that the maximal tolerated dose was ten times lower in elderly subjects compared to young subjects.[6] A dose that is effective in young animals might be ineffective or produce off-target effects in older animals.
-
Troubleshooting Step: If you must proceed with L-655,708, a full dose-response study in your aged animal cohort is necessary to determine if a therapeutic window exists. It is possible that a much lower dose could be effective, as one study noted that a higher dose (0.7 mg/kg) failed to reverse memory deficits caused by isoflurane while a lower dose (0.35 mg/kg) was successful.[6]
-
Data Summary
The following table summarizes quantitative data from an elevated plus-maze (EPM) experiment in mice, demonstrating the anxiogenic-like effects of L-655,708.
Table 1: Effects of L-655,708 on Behavior in the Elevated Plus-Maze (Mice) Data adapted from Navarro et al., 2002.[8] Values are presented as medians.
| Treatment Group (Dose, mg/kg, i.p.) | Time in Open Arms (s) | Time in Closed Arms (s) | Entries into Open Arms | Entries into Closed Arms |
| Vehicle (0.0) | 139 | 134 | 6 | 6 |
| L-655,708 (0.625) | 6 | 271 | 1 | 11 |
| L-655,708 (1.25) | 27 | 202 | 3 | 10 |
| L-655,708 (2.5) | 30 | 211 | 2 | 11 |
| L-655,708 (5.0) | 0 | 268 | 0 | 9 |
Key Experimental Protocols
Protocol: Elevated Plus-Maze (EPM) for Anxiogenic Compound Testing
This protocol is designed to assess anxiety-like behavior in mice following the administration of a test compound like L-655,708.
1. Materials:
-
Elevated Plus-Maze apparatus (for mice: two open arms, ~25x5 cm; two closed arms, ~25x5x16 cm; elevated ~50-60 cm from the floor).[9]
-
Video recording system and tracking software (e.g., ANY-maze).[10]
-
Test compound (L-655,708) and vehicle solution (e.g., 10% DMSO in saline).
-
Syringes and needles for intraperitoneal (i.p.) injection.
-
70% Ethanol for cleaning the apparatus.
-
Stopwatch.
2. Procedure:
-
Acclimation: Allow mice to acclimate to the behavior testing room for at least 45-60 minutes before testing. The room should be quiet with controlled illumination (e.g., 100 lux).[9][10]
-
Habituation: Handle the mice for 5 minutes per day for 3-5 days prior to the test day to reduce handling stress.[10]
-
Drug Administration:
-
Prepare fresh solutions of L-655,708 at the desired concentrations.
-
Administer the vehicle or L-655,708 solution via i.p. injection at a volume of 10 mL/kg.
-
Allow for a 30-minute pre-treatment period before placing the animal on the maze.
-
-
Testing:
-
Place a mouse gently onto the central platform of the EPM, facing one of the closed arms.[9]
-
Immediately start the video recording and tracking software.
-
Allow the mouse to explore the maze freely for a 5-minute session.[11]
-
The experimenter should leave the room or be shielded from the mouse's view to avoid influencing its behavior.
-
-
Post-Test:
-
At the end of the 5-minute session, gently remove the mouse and return it to its home cage.
-
Thoroughly clean the maze with 70% ethanol and allow it to dry completely between animals to eliminate olfactory cues.
-
3. Data Analysis:
-
The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms.[9][12]
-
An anxiogenic effect is indicated by a significant decrease in the time and/or entries into the open arms compared to the vehicle-treated control group.[1]
-
Total arm entries (open + closed) can be used as a measure of general locomotor activity to rule out sedation or hyperactivity as confounding factors.[1]
Visualizations
Signaling Pathway and Mechanism of Action
Experimental Workflow for EPM Testing
Troubleshooting Logic for Anxiogenic Effects
References
- 1. Anxiogenic-like activity of L-655,708, a selective ligand for the benzodiazepine site of GABA(A) receptors which contain the alpha-5 subunit, in the elevated plus-maze test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-655,708 | GABAA Receptors | Tocris Bioscience [tocris.com]
- 3. L-655,708 - Wikipedia [en.wikipedia.org]
- 4. Mechanisms associated with the antidepressant-like effects of L-655,708 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-655,708 enhances cognition in rats but is not proconvulsant at a dose selective for alpha5-containing GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-655,708 Does not Prevent Isoflurane-induced Memory Deficits in Old Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rat pharmacokinetics and pharmacodynamics of a sustained release formulation of the GABAA alpha5-selective compound L-655,708 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elevated plus maze protocol [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Elevated plus maze - Wikipedia [en.wikipedia.org]
Technical Support Center: L-655,708 In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in in vivo experiments using the α5-GABAA receptor partial inverse agonist, L-655,708.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for L-655,708?
A1: L-655,708 is a subtype-selective partial inverse agonist at the benzodiazepine binding site of the GABAA receptor, with a significantly higher affinity for the α5 subunit compared to the α1, α2, and α3 subunits.[1][2] This selectivity is attributed to its higher binding affinity for the α5 subtype, while its efficacy as an inverse agonist is similar across the subtypes it binds to.[1] The α5 subunit-containing GABAA receptors are predominantly expressed in the hippocampus, a brain region crucial for learning and memory.[1] By acting as an inverse agonist, L-655,708 reduces the GABA-ergic inhibitory tone in the hippocampus, which is thought to underlie its nootropic and antidepressant-like effects.[1][3]
Q2: How should I prepare and store L-655,708 for in vivo administration?
A2: L-655,708 is sparingly soluble in aqueous solutions. For intraperitoneal (i.p.) injections, a common vehicle is a mixture of DMSO and saline.[3] A typical preparation involves dissolving L-655,708 in DMSO first, and then diluting it with saline to the final concentration.[3] To aid dissolution, sonication and gentle warming (e.g., to 45°C) may be necessary.[4] It is recommended to prepare fresh solutions for each experiment.[5] If storage is necessary, stock solutions in DMSO can be stored at -20°C for up to a year or at -80°C for up to two years.[1] When preparing for injection, it is advisable to bring the stock solution to room temperature for at least an hour before further dilution to prevent precipitation.[5]
Q3: What are the known pharmacokinetic properties of L-655,708 in rodents?
A3: L-655,708 has a relatively short half-life in rats, and its kinetics in the brain closely mirror those in the plasma.[6] To maintain a steady plasma concentration and selective occupancy of α5-containing GABAA receptors for behavioral studies, subcutaneous implantation of a sustained-release tablet formulation has been successfully used.[6]
Troubleshooting Guides
Issue 1: High Variability in Behavioral Data
Q: My behavioral experiments with L-655,708 are showing high variability between animals. What are the potential sources of this variability and how can I minimize them?
A: High variability in behavioral outcomes is a common challenge in neuroscience research. When working with L-655,708, several factors can contribute to this issue:
-
Animal Characteristics:
-
Strain: Different rodent strains can exhibit significant variations in their baseline cognitive performance and anxiety levels, which can influence their response to L-655,708.[7] It is crucial to use a consistent strain throughout your studies.
-
Age: The expression of α5GABAA receptors can change with age, potentially altering the efficacy of L-655,708.[8] Studies have shown that L-655,708 may be less effective in older animals.[8]
-
Sex: Hormonal fluctuations in female rodents can impact neurotransmitter systems and behavior. Consider using only one sex or balancing the number of males and females in your experimental groups and analyzing the data separately.[9][10]
-
-
Experimental Procedures:
-
Acclimation: Ensure all animals are properly acclimated to the testing room and equipment before the start of the experiment to reduce stress-induced variability.
-
Handling: Consistent and gentle handling of the animals is critical to minimize stress, which can confound behavioral results.
-
Time of Day: Circadian rhythms can influence both baseline behavior and drug metabolism. Conduct all behavioral testing at the same time of day.
-
-
Drug Formulation and Administration:
-
Inconsistent Formulation: Ensure your L-655,708 solution is homogenous and free of precipitates. Sonication can help ensure the compound is fully dissolved.[4]
-
Injection Stress: The stress of injection can impact behavior. Handle animals gently during injections and consider including a vehicle-injected control group that undergoes the same procedures.
-
Issue 2: Confounding Anxiogenic Effects in Cognitive Assays
Q: I am using the Morris Water Maze to assess the cognitive-enhancing effects of L-655,708, but I'm concerned that its anxiogenic properties are affecting the results. How can I address this?
A: L-655,708 has been reported to have anxiogenic-like effects at doses that enhance cognition.[2] This can be a significant confounding factor in cognitive tasks that are sensitive to anxiety, such as the Morris Water Maze (MWM).[11] Here are some strategies to mitigate this issue:
-
Dose-Response Study: Conduct a dose-response study to identify a dose of L-655,708 that provides cognitive enhancement with minimal anxiogenic effects. It is possible that lower doses may be effective for cognitive enhancement without inducing significant anxiety.
-
Habituation: A thorough habituation to the MWM apparatus and testing room can help reduce baseline anxiety levels in the animals.
-
Control for Motor Activity: Always include an open field test to assess general locomotor activity. This will help you determine if any observed changes in MWM performance are due to cognitive effects or simply altered motor function.
-
Alternative Cognitive Tasks: Consider using less stressful cognitive tasks that are not as reliant on aversive motivation, such as the novel object recognition test.
-
Measure Anxiety-Related Behaviors: In the MWM, thigmotaxis (wall-hugging) is a behavior associated with anxiety.[12] Quantifying this behavior can provide an index of anxiety levels and can be used as a covariate in your statistical analysis.
Quantitative Data Summary
| Parameter | Value | Species | Reference |
| Binding Affinity (Ki) | |||
| α5β3γ2 | 0.45 nM | - | [13] |
| Selectivity | 50-100 fold for α5 over α1, α2, α3, or α6 | - | [13] |
| In Vivo Receptor Occupancy | |||
| 0.7 mg/kg (i.p.) | 60-70% of α5 GABAA receptors | Mouse | [1] |
| Pharmacokinetics (Rat) | |||
| Half-life | Relatively short | Rat | [6] |
| Brain vs. Plasma Kinetics | Brain kinetics mirror plasma kinetics | Rat | [6] |
| Effective Doses (Rodents) | |||
| Cognitive Enhancement (MWM) | Not specified, but formulation for constant plasma concentration was key | Rat | [14] |
| Antidepressant-like effect (FST) | 1 and 3 mg/kg (i.p.) | Rat | [3] |
| Anxiogenic-like effect (EPM) | 0.625 - 5 mg/kg (i.p.) | Mouse | [15] |
Experimental Protocols
Forced Swim Test (FST) Protocol for Assessing Antidepressant-Like Effects
This protocol is adapted from studies demonstrating the antidepressant-like effects of L-655,708 in rats.[3]
-
Animals: Adult male Sprague-Dawley rats.
-
Apparatus: A transparent cylindrical container (40 cm height, 20 cm diameter) filled with water (25 ± 1°C) to a depth of 30 cm.
-
Drug Preparation: Prepare L-655,708 in a vehicle of 25% DMSO in 75% saline.[3]
-
Procedure:
-
Day 1 (Pre-test): Place each rat in the cylinder for a 15-minute swim session. This is done to induce a baseline level of immobility for the test day. After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages.
-
Day 2 (Test Day):
-
Administer L-655,708 (1 or 3 mg/kg, i.p.) or vehicle 24 hours before the test session.[3]
-
Place the rats individually into the swim cylinder for a 5-minute test session.
-
Record the session for later scoring.
-
-
-
Scoring: An observer blinded to the treatment conditions should score the duration of immobility during the 5-minute test. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.
-
Troubleshooting:
-
High variability: Ensure consistent water temperature and handling procedures. Acclimatize animals to the testing room for at least 1 hour before testing.
-
No effect: Verify the correct preparation and administration of L-655,708. The timing of administration is critical; the 24-hour pre-treatment has been shown to be effective.[3]
-
Visualizations
Caption: Signaling pathway of L-655,708.
Caption: Forced Swim Test experimental workflow.
Caption: Troubleshooting logic for L-655,708 experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-655,708 - Wikipedia [en.wikipedia.org]
- 3. Mechanisms associated with the antidepressant-like effects of L-655,708 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-655708 | GABA Receptor | TargetMol [targetmol.com]
- 5. L-655,708 | CAS:130477-52-0 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Rat pharmacokinetics and pharmacodynamics of a sustained release formulation of the GABAA alpha5-selective compound L-655,708 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Possible confounding influence of strain, age and gender on cognitive performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-655,708 Does not Prevent Isoflurane-induced Memory Deficits in Old Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sex, species and age: Effects of rodent demographics on the pharmacology of ∆9-tetrahydrocanabinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strain-, Sex-, and Time-Dependent Antidepressant-like Effects of Cannabidiol [mdpi.com]
- 11. Endogenous anxiety and stress responses in water maze and Barnes maze spatial memory tasks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rndsystems.com [rndsystems.com]
- 14. L-655,708 enhances cognition in rats but is not proconvulsant at a dose selective for alpha5-containing GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anxiogenic-like activity of L-655,708, a selective ligand for the benzodiazepine site of GABA(A) receptors which contain the alpha-5 subunit, in the elevated plus-maze test - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to L-655,708 and Ketamine for Rapid Antidepressant Effects
For Researchers, Scientists, and Drug Development Professionals
The discovery of ketamine's rapid and robust antidepressant effects has revolutionized the field of psychiatry, shifting the focus from traditional monoaminergic systems to the glutamate system. However, its dissociative side effects and potential for abuse have spurred the search for alternative compounds that can replicate its therapeutic efficacy with an improved safety profile. This guide provides a detailed comparison of ketamine and L-655,708, a selective negative allosteric modulator of α5 subunit-containing GABA-A receptors (GABA-A α5 NAM), as potential rapid-acting antidepressants.
Mechanism of Action: A Tale of Two Pathways to Glutamate Modulation
While both ketamine and L-655,708 ultimately lead to enhanced glutamatergic signaling and synaptic plasticity, their initial molecular targets and downstream cascades differ significantly.
Ketamine: The NMDA Receptor Antagonist Pathway
Ketamine, a non-competitive NMDA receptor antagonist, is thought to exert its primary antidepressant effects by blocking NMDA receptors on GABAergic interneurons.[1][2][3] This action inhibits the inhibitory neurons, leading to a disinhibition of pyramidal neurons and a subsequent surge of glutamate release.[1][2][4] This glutamate surge preferentially activates AMPA receptors, triggering a cascade of intracellular signaling events crucial for synaptogenesis and neuroplasticity.[1][4][5]
Key downstream pathways activated by ketamine include:
-
Brain-Derived Neurotrophic Factor (BDNF) - Tropomyosin receptor kinase B (TrkB) Signaling: The glutamate surge leads to the release of BDNF, which activates its receptor TrkB.[1][4]
-
Mammalian Target of Rapamycin (mTOR) Pathway: Activation of the BDNF-TrkB and AMPA pathways converges on the mTOR signaling complex, which promotes the synthesis of synaptic proteins like GluA1.[1][4][5]
-
Eukaryotic Elongation Factor 2 (eEF2) Kinase Inhibition: Ketamine's actions lead to the inhibition of eEF2 kinase, which in turn de-suppresses protein translation, including that of BDNF.[4][6]
These events collectively lead to increased synaptic strength, the formation of new synapses, and the reversal of stress-induced synaptic deficits, which are believed to underlie its rapid antidepressant effects.[4][7]
References
- 1. mdpi.com [mdpi.com]
- 2. Ketamine and other N-methyl-D-aspartate receptor antagonists in the treatment of depression: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMDA Receptor Activation-Dependent Antidepressant-Relevant Behavioral and Synaptic Actions of Ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ketamine’s Mechanism of Action: A Path to Rapid-Acting Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Mechanisms Behind Rapid Antidepressant Effects of Ketamine: A Systematic Review With a Focus on Molecular Neuroplasticity [frontiersin.org]
- 6. Mechanism Behind Ketamine’s Rapid Antidepressant Action Revealed | Technology Networks [technologynetworks.com]
- 7. Ketamine and rapid antidepressant action: new treatments and novel synaptic signaling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of L-655,708 and Other Nootropics
Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of the selective α5-GABA-A receptor inverse agonist L-655,708 and other prominent nootropics, including Piracetam, Aniracetam, Noopept, and Modafinil. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.
Comparative Side Effect Profiles
The side effect profiles of nootropics vary significantly based on their mechanisms of action. While many are generally well-tolerated, some carry risks of more severe adverse events. L-655,708, due to its high selectivity, presents a unique profile compared to broader-acting agents.
Table 1: Summary of Common and Serious Side Effects
| Nootropic | Common Side Effects | Serious/Less Common Side Effects |
| L-655,708 | Anxiogenic (anxiety-producing) effects at cognitive-enhancing doses.[1] | Not proconvulsant at doses selective for the α5 subunit; does not appear to have psychotomimetic effects.[2][3] |
| Piracetam | Hyperactivity, weight gain, nervousness, drowsiness, insomnia, depression, diarrhea, muscle spasms.[4][5][6][7] | Generally well-tolerated; contraindicated for patients with cerebral hemorrhage due to reduced platelet aggregation.[6][8] |
| Aniracetam | Headaches (may be mitigated with a choline supplement), nausea, irritability, sleep disturbances, digestive discomfort.[9][10][11] | Unrest, anxiety, uneasiness. Considered mild and typically do not require withdrawal from studies.[12] |
| Noopept | Headaches, irritability, fatigue, mood swings, insomnia, stomach upset.[13][14][15] | Sleep disturbances, increased blood pressure.[16] |
| Modafinil | Headache, nausea, anxiety, insomnia, dizziness, decreased appetite, rhinitis (runny nose).[17][18][19] | Severe skin reactions (Stevens-Johnson Syndrome), psychiatric symptoms (mania, hallucinations, suicidal ideation), cardiovascular events (chest pain, hypertension).[17][18][20] |
Mechanisms of Action and Relation to Side Effects
The distinct pharmacological targets of these compounds are fundamental to understanding their respective side effect profiles.
L-655,708: This compound is a selective inverse agonist for the benzodiazepine binding site on the α5 subunit-containing GABA-A receptor.[1] These receptors are highly expressed in the hippocampus, a key region for learning and memory.[1] By acting as an inverse agonist, L-655,708 reduces the tonic inhibitory currents mediated by these receptors, thereby enhancing neuronal excitability and facilitating long-term potentiation (LTP), a cellular correlate of memory formation.[3][21] This selective action is responsible for its nootropic effects. However, its inverse agonist activity at other GABA-A receptor subtypes, such as α2 and α3, is believed to contribute to its anxiogenic side effects.[1] Notably, its selectivity for the α5 subtype appears to prevent the proconvulsant activity seen with non-selective inverse agonists.[3][22]
Other Nootropics: In contrast, other nootropics have broader mechanisms of action.
-
Racetams (Piracetam, Aniracetam): These compounds are believed to modulate cholinergic and glutamatergic (specifically AMPA) receptor systems.[6] Their influence on acetylcholine may contribute to side effects like headaches, which are sometimes alleviated by choline supplementation.[10]
-
Noopept: This dipeptide derivative increases the expression of Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF), key proteins involved in neuroplasticity.[15] It also has effects on cholinergic and glutamatergic systems.[15][16]
-
Modafinil: A central nervous system stimulant, its primary wakefulness-promoting effect is thought to be mediated through dopamine transporter inhibition, though it also influences norepinephrine, serotonin, and histamine pathways. This broad stimulant action is linked to its common side effects like insomnia and anxiety, as well as its potential for more serious cardiovascular and psychiatric events.[17][18]
Experimental Protocols for Side Effect Assessment
Objective assessment of side effects relies on standardized preclinical and clinical protocols. Below are examples of methodologies relevant to the compounds discussed.
Protocol 1: Assessment of Proconvulsant Liability of L-655,708
This protocol is adapted from studies assessing the seizure risk of GABA-A receptor modulators.[3]
-
Objective: To determine if L-655,708 lowers the seizure threshold.
-
Subjects: Male Sprague-Dawley rats.
-
Methodology:
-
Drug Administration: Animals are administered L-655,708 (e.g., 0.7 mg/kg, i.p.) or vehicle (e.g., 50% DMSO/50% saline).[21] The formulation is designed to achieve sustained and selective occupancy of α5-containing receptors.
-
Proconvulsant Challenge: 30 minutes post-administration, a continuous intravenous infusion of a convulsant agent, such as pentylenetetrazole (PTZ), is initiated.
-
Observation: Animals are observed for the onset of defined seizure endpoints (e.g., first myoclonic jerk, generalized clonic seizure).
-
Data Analysis: The dose of PTZ required to induce seizures is calculated for both the L-655,708 and vehicle groups. A statistically significant reduction in the required PTZ dose in the L-655,708 group would indicate a proconvulsant effect. Studies have shown L-655,708 does not alter the dose of PTZ required to induce seizures.[3]
-
Protocol 2: Assessment of Cognitive Enhancement and General Behavior
The Morris water maze is a standard test for spatial learning and memory, often used to validate the nootropic effects of compounds like L-655,708.[3]
-
Objective: To assess the effect of a nootropic on spatial learning and memory.
-
Apparatus: A large circular pool filled with opaque water, containing a hidden escape platform.
-
Methodology:
-
Acquisition Phase: For several consecutive days, animals are given multiple trials to find the hidden platform. The drug or vehicle is administered before each day's trials. Latency to find the platform and path efficiency are recorded.
-
Probe Trial: 24 hours after the final acquisition trial, the platform is removed, and the animal is allowed to swim for a set duration (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured.
-
Behavioral Side Effect Monitoring: Throughout the trials, animals are monitored for signs of distress, anxiety (e.g., thigmotaxis or wall-hugging), or motor impairment that could confound the results.
-
Data Analysis: A shorter escape latency during acquisition and more time spent in the target quadrant during the probe trial in the drug group, compared to the vehicle group, indicates cognitive enhancement.[3]
-
References
- 1. L-655,708 - Wikipedia [en.wikipedia.org]
- 2. Mechanisms associated with the antidepressant-like effects of L-655,708 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-655,708 enhances cognition in rats but is not proconvulsant at a dose selective for alpha5-containing GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piracetam: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. Piracetam: Alzheimer's & Dementia Uses, Warnings, Side Effects, Dosage [medicinenet.com]
- 6. Piracetam - Wikipedia [en.wikipedia.org]
- 7. drugs.com [drugs.com]
- 8. Piracetam: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 9. Aniracetam: Benefits, Side Effects, Dosage, and Alternatives - sarmguide [sarmguide.com]
- 10. Aniracetam: Review of Benefits, Effects, Dosage, and More | Braintropic [braintropic.com]
- 11. paradigmpeptides.com [paradigmpeptides.com]
- 12. Aniracetam: An Evidence-Based Model for Preventing the Accumulation of Amyloid-β Plaques in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. quora.com [quora.com]
- 14. mentalhealthdaily.com [mentalhealthdaily.com]
- 15. nootropicsexpert.com [nootropicsexpert.com]
- 16. alzdiscovery.org [alzdiscovery.org]
- 17. Modafinil - Wikipedia [en.wikipedia.org]
- 18. Modafinil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. 7 Modafinil Side Effects and How to Manage Them - GoodRx [goodrx.com]
- 20. Modafinil (Provigil): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 21. researchgate.net [researchgate.net]
- 22. L-655,708 | GABAA Receptors | Tocris Bioscience [tocris.com]
Validation of L-655,708's effects on memory using control groups
An in-depth examination of the experimental evidence for L-655,708's memory-enhancing properties, benchmarked against control groups and alternative modulators of the GABAergic system.
L-655,708 has emerged as a significant research tool in the quest to develop novel therapeutics for cognitive deficits. This compound is a subtype-selective inverse agonist at the α5 subunit of the benzodiazepine binding site on the GABAA receptor.[1] The GABAA α5 subtype is predominantly expressed in the hippocampus, a brain region critical for learning and memory.[1] By acting as an inverse agonist, L-655,708 reduces the GABAergic inhibition mediated by these receptors, leading to enhanced neuronal excitability and synaptic plasticity, which are cellular correlates of learning and memory.[2][3][4] This guide provides a comprehensive comparison of L-655,708's effects on memory, supported by experimental data from preclinical studies, with a focus on validation through control groups.
Mechanism of Action: Targeting the GABAA α5 Subunit
L-655,708 exhibits a high affinity for the α5 subunit of the GABAA receptor, with 50- to 100-fold greater affinity than for α1, α2, and α3 subunit-containing receptors.[5] Unlike newer α5 inverse agonists, its selectivity is primarily due to this higher binding affinity rather than a difference in efficacy at the receptor subtypes it binds to.[1] The compound's action at the GABAA receptor leads to a decrease in chloride ion influx, which in turn reduces GABAergic inhibition and increases neuronal excitability.[6] This mechanism is believed to underlie its nootropic, or cognition-enhancing, effects.[1]
References
- 1. L-655,708 - Wikipedia [en.wikipedia.org]
- 2. An inverse agonist selective for alpha5 subunit-containing GABAA receptors enhances cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms associated with the antidepressant-like effects of L-655,708 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-655,708 enhances cognition in rats but is not proconvulsant at a dose selective for alpha5-containing GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. PWZ-029, AN INVERSE AGONIST SELECTIVE FOR α5 GABAA RECEPTORS, IMPROVES OBJECT RECOGNITION, BUT NOT WATER-MAZE MEMORY IN NORMAL AND SCOPOLAMINE-TREATED RATS - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Receptor Mapping: [3H]L-655,708 vs. Non-Selective Alternatives
For researchers, scientists, and drug development professionals, the precise mapping of neurotransmitter receptor subtypes is paramount for understanding brain function and developing targeted therapeutics. This guide provides an objective comparison of [3H]L-655,708, a radioligand with high selectivity for the α5 subunit of the γ-aminobutyric acid type A (GABA-A) receptor, against non-selective alternatives like [3H]flumazenil.
This comparison is supported by experimental data to inform the selection of the most appropriate radioligand for specific research applications. The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. The diversity of its subunit composition (e.g., α1-6, β1-3, γ1-3) gives rise to a variety of receptor subtypes with distinct pharmacological properties and anatomical distributions. The α5 subunit-containing GABA-A receptors are of particular interest due to their preferential expression in the hippocampus and their role in learning and memory.
Performance Comparison: Selectivity is Key
The primary advantage of [3H]L-655,708 lies in its remarkable selectivity for the α5 subunit of the GABA-A receptor. This specificity allows for the precise localization and quantification of this particular receptor subtype, which is crucial for studying its role in cognitive processes and for the development of drugs targeting memory and learning.
In contrast, non-selective radioligands such as [3H]flumazenil bind with high affinity to multiple benzodiazepine-sensitive GABA-A receptor subtypes (α1, α2, α3, and α5). While useful for mapping the overall distribution of these receptors, [3H]flumazenil cannot distinguish between the different α subtypes.
Table 1: Comparison of Binding Affinities (Ki in nM) for [3H]L-655,708 and [3H]flumazenil at different GABA-A Receptor α Subtypes
| Radioligand | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 | Selectivity for α5 |
| [3H]L-655,708 | ~320[1] | ~135[1] | ~960[1] | ~1.1 [1] | >50-fold over α1, α2, α3[2] |
| [3H]flumazenil | ~0.8[3] | ~0.6[3] | ~0.5[3] | ~0.4 [3] | Non-selective |
Note: Ki values are approximated from IC50 values for L-655,708 and compiled from publicly available database for flumazenil. The β and γ subunits can also influence binding affinity.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results in radioligand binding assays. Below are generalized protocols for performing receptor mapping studies with [3H]L-655,708 and [3H]flumazenil.
Protocol 1: [3H]L-655,708 Radioligand Binding Assay
1. Membrane Preparation:
-
Homogenize brain tissue (e.g., hippocampus for high α5 expression) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, combine the membrane preparation, [3H]L-655,708 (at a concentration near its Kd, e.g., 2-3 nM), and either assay buffer (for total binding) or a high concentration of a non-labeled competing ligand (e.g., 10 µM unlabeled L-655,708 or diazepam) to determine non-specific binding.
-
Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Perform saturation analysis by incubating membranes with increasing concentrations of [3H]L-655,708 to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
For competition assays, calculate the inhibition constant (Ki) of unlabeled ligands from their IC50 values.
Protocol 2: [3H]flumazenil Radioligand Binding Assay
The protocol for [3H]flumazenil is similar to that of [3H]L-655,708 with a few key differences:
1. Membrane Preparation:
-
The same procedure as for [3H]L-655,708 can be followed. Brain regions with a mixed population of GABA-A receptors, such as the cerebral cortex, are often used.
2. Binding Assay:
-
Use [3H]flumazenil at a concentration close to its Kd (e.g., 1-2 nM).
-
For determining non-specific binding, a high concentration of an unlabeled benzodiazepine site ligand like diazepam (e.g., 10 µM) is typically used.[4]
3. Filtration and Scintillation Counting:
-
The procedure is identical to that for [3H]L-655,708.
4. Data Analysis:
-
Data analysis is performed in the same manner as for [3H]L-655,708 to determine Kd, Bmax, and Ki values.
Visualizing the Workflow and Signaling
To better understand the experimental process and the underlying biological context, the following diagrams illustrate the radioligand binding assay workflow and the GABA-A receptor signaling pathway.
The diagram above illustrates the synthesis of GABA in the presynaptic terminal, its release into the synaptic cleft, and its binding to a postsynaptic GABA-A receptor containing an α5 subunit. This binding opens a chloride channel, leading to hyperpolarization and inhibition of the postsynaptic neuron.
This flowchart outlines the key steps in a typical radioligand binding assay, from tissue preparation to data analysis.
Conclusion
The choice between [3H]L-655,708 and a non-selective radioligand like [3H]flumazenil depends entirely on the research question. For studies focused specifically on the role and distribution of the GABA-A α5 receptor subtype, the high selectivity of [3H]L-655,708 makes it the superior tool. Its use can provide invaluable insights into the specific functions of this receptor in health and disease. For broader studies aiming to map the overall distribution of benzodiazepine-sensitive GABA-A receptors, [3H]flumazenil remains a valuable and widely used radioligand. By understanding the distinct properties and employing the appropriate experimental protocols, researchers can effectively utilize these radioligands to advance our understanding of the GABAergic system.
References
- 1. Potentiation of GABAA receptor activity by volatile anaesthetics is reduced by α5GABAA receptor-preferring inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [3H]L-655,708, a novel ligand selective for the benzodiazepine site of GABAA receptors which contain the alpha 5 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. flumazenil | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. benchchem.com [benchchem.com]
L-655,708 Mechanism of Action: A Comparative Cross-Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action of L-655,708, a selective inverse agonist for the α5 subunit-containing γ-aminobutyric acid type A (GABA-A) receptor. Its performance is objectively compared with alternative compounds, supported by experimental data, detailed protocols, and signaling pathway visualizations to aid in research and drug development.
Comparative Analysis of Binding Affinity
L-655,708's selectivity for the α5 subunit of the GABA-A receptor is a key aspect of its pharmacological profile. This selectivity is primarily driven by its higher binding affinity for this subunit compared to other α subunits. The following table summarizes the binding affinities (Ki values in nM) of L-655,708 and its alternatives for various GABA-A receptor subtypes.
| Compound | α1 (Ki, nM) | α2 (Ki, nM) | α3 (Ki, nM) | α5 (Ki, nM) | α6 (Ki, nM) | Selectivity (α1,α2,α3,α6 vs α5) |
| L-655,708 | ~50-100x lower affinity | ~50-100x lower affinity | ~50-100x lower affinity | 0.45[1][2] | ~50-100x lower affinity | 50-100 fold[1][2] |
| α5IA | Subnanomolar | Subnanomolar | Subnanomolar | Subnanomolar | - | Binds with equivalent affinity, but has selective inverse agonist efficacy for α5[3] |
| α5IA-II | 2.7 | 2.5 | 0.8 | 1.2 | - | Binds with high affinity to α1, α2, α3, and α5 subtypes[4] |
| MRK-016 | 0.83 | 0.85 | 0.77 | 1.4 | - | High affinity for α1, α2, α3, and α5 subtypes[3] |
Note: Lower Ki values indicate higher binding affinity.
Experimental Protocols
GABA-A Receptor Binding Assay ([3H]Flumazenil Competition Assay)
This protocol is used to determine the binding affinity (Ki) of a test compound for different GABA-A receptor subtypes.
Materials:
-
Cell membranes expressing specific recombinant human GABA-A receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).
-
[3H]Flumazenil (a radiolabeled benzodiazepine site antagonist).
-
Test compound (e.g., L-655,708).
-
Non-labeled flumazenil (for determining non-specific binding).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the desired GABA-A receptor subtype and prepare a membrane suspension.
-
Assay Setup: In a 96-well plate, add the membrane suspension, [3H]Flumazenil (at a concentration near its Kd), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]Flumazenil (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Morris Water Maze Test
This test is a widely used behavioral assay to assess spatial learning and memory in rodents.
Apparatus:
-
A large circular pool (e.g., 1.5 m in diameter) filled with opaque water (made opaque with non-toxic paint).
-
An escape platform submerged just below the water surface.
-
Visual cues placed around the room.
-
A video tracking system to record the animal's swim path.
Procedure:
-
Acquisition Phase:
-
Place the rodent in the water at one of four starting positions.
-
Allow the animal to swim and find the hidden platform. If it fails to find the platform within a set time (e.g., 60 seconds), guide it to the platform.
-
Allow the animal to remain on the platform for a short period (e.g., 15-30 seconds).
-
Conduct multiple trials per day for several consecutive days.
-
-
Probe Trial:
-
After the acquisition phase, remove the platform from the pool.
-
Place the animal in the pool and allow it to swim for a set duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis: Analyze the escape latency (time to find the platform) during the acquisition phase and the time spent in the target quadrant during the probe trial. Shorter escape latencies and more time in the target quadrant indicate better spatial learning and memory. L-655,708 has been shown to enhance performance in the Morris water maze[5].
Forced Swim Test
This test is commonly used to screen for antidepressant-like activity in rodents.
Apparatus:
-
A cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water to a depth where the animal cannot touch the bottom.
Procedure:
-
Pre-test Session (optional but common for rats): On the first day, place the animal in the cylinder for a 15-minute session.
-
Test Session: 24 hours after the pre-test, place the animal back in the cylinder for a 5-minute session.
-
Behavioral Scoring: Record the duration of immobility (floating with only minor movements to keep the head above water), swimming, and climbing behaviors.
-
Data Analysis: A decrease in immobility time is interpreted as an antidepressant-like effect. L-655,708 has been shown to have a sustained antidepressant-like effect in the forced swim test[6].
Signaling Pathways and Experimental Workflows
Signaling Pathway of L-655,708's Antidepressant-Like Effect
L-655,708's antidepressant-like effects are mediated through the ventral hippocampus (vHipp) to medial prefrontal cortex (mPFC) pathway. By acting as an inverse agonist at α5-containing GABA-A receptors on hippocampal neurons, L-655,708 reduces GABAergic inhibition, leading to increased neuronal excitability. This, in turn, enhances glutamatergic transmission to the mPFC, promoting synaptic plasticity through mechanisms involving AMPA receptors.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. L-655,708 - Wikipedia [en.wikipedia.org]
- 3. An inverse agonist selective for alpha5 subunit-containing GABAA receptors enhances cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. L-655,708 enhances cognition in rats but is not proconvulsant at a dose selective for alpha5-containing GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms associated with the antidepressant-like effects of L-655,708 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
L-655,708: A Precision Tool for Unraveling GABAA α5 Subunit Function
A Comparative Guide for Researchers in Neuroscience and Drug Development
L-655,708 has emerged as a critical pharmacological tool for dissecting the nuanced roles of the α5 subunit-containing γ-aminobutyric acid type A (GABA-A) receptors. Predominantly expressed in the hippocampus, a brain region integral to learning and memory, the α5 subunit is a key target for understanding and potentially treating cognitive disorders. This guide provides a comprehensive comparison of L-655,708 with other pharmacological agents used to study GABA-A α5 function, supported by experimental data and detailed protocols to aid researchers in their study design.
Performance Comparison of GABAA α5-Subunit Modulators
L-655,708 is a potent and selective inverse agonist for the benzodiazepine site on GABA-A receptors that include the α5 subunit. Its utility as a research tool is underscored by its high affinity for the α5 subunit compared to other α subunits (α1, α2, α3), allowing for more targeted investigations into the functions of α5-containing receptors.[1]
Binding Affinity and Selectivity
The selectivity of a pharmacological tool is paramount for attributing observed effects to a specific molecular target. L-655,708 exhibits a significant binding preference for the α5 subunit. The table below summarizes the binding affinities (Ki) of L-655,708 and its alternatives at different GABA-A receptor subtypes.
| Compound | α1 (Ki, nM) | α2 (Ki, nM) | α3 (Ki, nM) | α5 (Ki, nM) | Selectivity for α5 (fold vs α1) |
| L-655,708 | ~50-100x higher than α5 | ~50-100x higher than α5 | ~50-100x higher than α5 | 0.45[2] | 50-100 |
| α5IA | 0.8-2.7 | 0.8-2.7 | 0.8-2.7 | 0.8-2.7[3] | ~1 (functional selectivity)[4] |
| MRK-016 | 0.83[5] | 0.85[5] | 0.77[5] | 1.4[5] | ~0.6 |
| RO4938581 | Higher than α5 | Higher than α5 | Higher than α5 | Potent inverse agonist[3] | High (quantitative data not specified)[3] |
Table 1: Comparative binding affinities (Ki) of L-655,708 and alternative compounds for human recombinant GABAA receptor subtypes. Lower Ki values indicate higher binding affinity.
In Vivo Efficacy and Phenotypic Effects
The in vivo effects of these compounds provide crucial insights into the physiological roles of the GABA-A α5 subunit. While cognitive enhancement is a shared property, the propensity to induce anxiety-like behaviors varies, a critical consideration for therapeutic development.
| Compound | Cognitive Enhancement Dose (rodents) | Anxiogenic/Proconvulsant Effects |
| L-655,708 | 0.3-3 mg/kg (i.p.) | Anxiogenic at cognition-enhancing doses[1] |
| α5IA | 0.3 mg/kg (p.o.)[4] | Not anxiogenic or proconvulsant[4] |
| MRK-016 | 3 mg/kg (i.p.)[6] | Not anxiogenic or proconvulsant[5] |
| RO4938581 | 0.3-1 mg/kg (p.o.)[3] | Not anxiogenic or proconvulsant[3] |
Table 2: Comparison of in vivo effects of GABAA α5 modulators in rodent models.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and comparison of findings across different studies. Below are methodologies for key experiments used to characterize the function of L-655,708 and other GABA-A α5 modulators.
Electrophysiology: Whole-Cell Patch-Clamp Recording of Tonic Inhibition
This protocol is designed to measure tonic GABAergic currents, which are persistently activated by ambient GABA and are a hallmark of extrasynaptic GABA-A receptors, including those containing the α5 subunit.[5]
Objective: To quantify the contribution of α5-containing GABA-A receptors to tonic inhibitory currents in neurons (e.g., hippocampal pyramidal cells).
Materials:
-
Brain slice preparation of the region of interest (e.g., hippocampus).
-
Artificial cerebrospinal fluid (aCSF).
-
Patch pipettes with intracellular solution.
-
Pharmacological agents: L-655,708, a non-selective GABA-A receptor antagonist (e.g., bicuculline or gabazine).
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Prepare acute brain slices from the animal model.
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.
-
Establish a whole-cell patch-clamp recording from a target neuron.
-
Record a stable baseline current in voltage-clamp mode.
-
Apply L-655,708 to the bath to selectively block α5-containing GABA-A receptors. The resulting change in holding current reflects the contribution of these receptors to the tonic current.[5]
-
Subsequently, apply a saturating concentration of a non-selective GABA-A receptor antagonist (e.g., bicuculline) to block all GABA-A receptor-mediated currents. The further shift in holding current represents the total tonic GABAergic current.[5]
-
The L-655,708-sensitive tonic current is calculated by subtracting the holding current in the presence of L-655,708 from the baseline holding current.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms associated with the antidepressant-like effects of L-655,708 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An α5 GABAA Receptor Inverse Agonist, α5IA, Attenuates Amyloid Beta-Induced Neuronal Death in Mouse Hippocampal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. A Negative Allosteric Modulator for α5 Subunit-Containing GABA Receptors Exerts a Rapid and Persistent Antidepressant-Like Action without the Side Effects of the NMDA Receptor Antagonist Ketamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for L-655,708 in Behavioral Studies
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of control experiments for the selective α5-GABAA receptor inverse agonist, L-655,708, in behavioral research. This document outlines detailed experimental protocols, presents quantitative data in a comparative format, and visualizes key concepts to ensure robust and reliable study outcomes.
L-655,708 is a potent and selective inverse agonist for the α5 subunit-containing γ-aminobutyric acid type A (GABAA) receptors, which are highly expressed in the hippocampus.[1][2] This selectivity has made it a valuable tool in preclinical studies investigating cognitive enhancement and antidepressant-like effects.[1][3] However, the validity of these findings heavily relies on the implementation of appropriate control experiments. This guide will compare various control strategies, alternative compounds, and provide the necessary protocols to aid in the design of rigorous behavioral studies.
Comparative Efficacy of L-655,708 and Alternatives
The following tables summarize the quantitative data from various behavioral studies involving L-655,708 and comparable compounds.
Table 1: Effects of L-655,708 in the Forced Swim Test (FST)
| Compound | Dosage (mg/kg, i.p.) | Animal Model | Key Finding |
| L-655,708 | 1 and 3 | Male Sprague-Dawley Rats | Decreased immobility time, suggesting an antidepressant-like effect.[4] |
| Vehicle Control | - | Male Sprague-Dawley Rats | No significant change in immobility time.[4] |
Table 2: Cognitive Enhancement Effects in the Morris Water Maze (MWM)
| Compound | Dosage | Animal Model | Key Finding | Receptor Occupancy (α5) |
| L-655,708 | Formulation for constant plasma concentration | Rats | Enhanced performance during acquisition and in the probe trial.[1] | ~75%[1] |
| α5IA | 0.3 (oral) | Rats | Enhanced performance in the delayed-matching-to-position version of the MWM.[5] | 25%[5] |
| PWZ-029 | 5, 10, and 15 | Rats | No significant improvement in swim patterns during acquisition or the probe trial.[6] | Not specified |
Table 3: Anxiogenic Profile in the Elevated Plus-Maze (EPM)
| Compound | Dosage (mg/kg, i.p.) | Animal Model | Key Finding |
| L-655,708 | 0.625 - 5 | Male Mice | Increased entries and time in closed arms; decreased entries and time in open arms, indicating an anxiogenic-like profile.[7] |
| Vehicle Control | - | Male Mice | No significant anxiogenic-like behavior.[7] |
Key Experimental Protocols
Robust behavioral research necessitates meticulous and standardized experimental procedures. The following are detailed protocols for key behavioral assays and control experiments.
Forced Swim Test (FST) Protocol
The FST is a common behavioral test used to assess antidepressant-like activity.[8][9]
Apparatus:
-
A transparent cylindrical container (20 cm in diameter, 50 cm high) filled with water (23-25°C) to a depth of 30 cm.[8]
Procedure:
-
Habituation (Day 1): Place each rat individually into the cylinder for a 15-minute pre-test session.[10] This serves to induce a state of immobility on the subsequent test day.
-
Drug Administration: Administer L-655,708 (e.g., 1 or 3 mg/kg, i.p.) or vehicle control. The timing of administration should be consistent across all animals before the test session.[4]
-
Test Session (Day 2): 24 hours after the pre-test, place the animals back into the swim cylinder for a 5-minute test session.[10]
-
Data Analysis: Record the duration of immobility, swimming, and climbing behaviors. A decrease in immobility time is indicative of an antidepressant-like effect.[4]
Morris Water Maze (MWM) Protocol
The MWM is a widely used test for assessing hippocampal-dependent spatial learning and memory.[11][12]
Apparatus:
-
A circular pool (150-200 cm in diameter) filled with opaque water (20-24°C).[11][12]
-
A submerged escape platform (10-15 cm in diameter) placed 1-2 cm below the water surface.[11]
-
Visual cues are placed around the room to be used for navigation.
Procedure:
-
Acquisition Phase:
-
Animals are given multiple trials per day (e.g., 4 trials) for several consecutive days (e.g., 5 days).
-
For each trial, the animal is released from one of four starting positions and allowed to swim until it finds the hidden platform.
-
If the animal does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.[11]
-
The animal is allowed to remain on the platform for a short period (e.g., 15-30 seconds) before being removed.[11]
-
-
Probe Trial:
-
24 hours after the final acquisition trial, the escape platform is removed from the pool.
-
The animal is allowed to swim freely for a set duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of spatial memory.[11]
-
-
Data Analysis: Key metrics include escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial.
Control Experiment Protocols
Vehicle Control:
-
The vehicle solution should be identical to the one used to dissolve L-655,708, but without the active compound. A common vehicle for L-655,708 is a solution of 10% or 25% DMSO in saline.[4][13] It is crucial to administer the vehicle using the same route and volume as the drug treatment to control for any effects of the injection procedure or the vehicle itself.
Pharmacological Controls with Antagonists:
-
NBQX (AMPA Receptor Antagonist): To confirm the involvement of AMPA receptors in the effects of L-655,708, the AMPA receptor antagonist NBQX can be administered. For example, after systemic administration of L-655,708, NBQX (e.g., 300 µM in 0.5 µl) can be infused directly into a specific brain region, such as the medial prefrontal cortex (mPFC), immediately before behavioral testing.[4]
-
Flumazenil (Benzodiazepine Site Antagonist): To demonstrate that the effects of L-655,708 are mediated through the benzodiazepine binding site on the GABAA receptor, the antagonist flumazenil can be co-administered. The reversal of the behavioral effects of L-655,708 by flumazenil would confirm its mechanism of action.[14]
Visualizing Experimental Design and Pathways
To further clarify the experimental logic and the underlying biological mechanisms, the following diagrams are provided.
Caption: Signaling pathway of L-655,708 at the α5-GABAA receptor.
Caption: General workflow for a behavioral study with L-655,708.
Caption: Logical comparison of control strategies for L-655,708 studies.
By employing these rigorous control experiments and standardized protocols, researchers can confidently elucidate the behavioral effects of L-655,708 and contribute to the development of novel therapeutics targeting the α5-GABAA receptor.
References
- 1. L-655,708 enhances cognition in rats but is not proconvulsant at a dose selective for alpha5-containing GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-655,708 - Wikipedia [en.wikipedia.org]
- 3. Specific targeting of the GABA-A receptor α5 subtype by a selective inverse agonist restores cognitive deficits in Down syndrome mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms associated with the antidepressant-like effects of L-655,708 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An inverse agonist selective for alpha5 subunit-containing GABAA receptors enhances cognition [pubmed.ncbi.nlm.nih.gov]
- 6. PWZ-029, an inverse agonist selective for α₅ GABAA receptors, improves object recognition, but not water-maze memory in normal and scopolamine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anxiogenic-like activity of L-655,708, a selective ligand for the benzodiazepine site of GABA(A) receptors which contain the alpha-5 subunit, in the elevated plus-maze test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Swim Test (Behavioral Despair) [augusta.edu]
- 11. mmpc.org [mmpc.org]
- 12. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. L-655,708 Does not Prevent Isoflurane-induced Memory Deficits in Old Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 521. L655,708 A NEGATIVE ALLOSTERIC MODULATOR AT OF GABAA RECEPTOR INCREASED DOPAMINE NEURONAL ACTIVITY UP TO 1 WEEK AFTER A SINGLE INJECTION - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for L-655,708
This guide provides essential safety and logistical information for the proper disposal of L-655,708, ensuring the safety of laboratory personnel and compliance with regulatory standards like those from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[1][2][3]
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Given the unknown specific hazards of L-655,708, caution is paramount.
| Required Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
Step-by-Step Disposal Protocol
This protocol outlines the process for disposing of solid L-655,708 and any contaminated labware. The fundamental principle is to treat all related materials as hazardous chemical waste.[4][5]
-
Waste Characterization: In the absence of an SDS, L-655,708 must be characterized as hazardous waste. Do not attempt to dispose of it in the regular trash or via sink disposal.[6][7]
-
Waste Segregation:
-
Solid Waste: Dispose of solid L-655,708 directly into a designated solid hazardous waste container.[8]
-
Contaminated Debris: Any items that have come into direct contact with L-655,708, such as weigh boats, contaminated gloves, or paper towels, must also be disposed of in the solid hazardous waste container.[9][7]
-
Empty Containers: The original container of L-655,708, even if seemingly empty, must be disposed of as hazardous waste unless it has been triple-rinsed. The first rinse must be collected and disposed of as liquid hazardous waste.[7][10]
-
Avoid Mixing: Do not mix L-655,708 with other incompatible waste streams. Keep solid waste separate from liquid waste.[8][10]
-
-
Containerization and Labeling:
-
Container: Use a sturdy, leak-proof container that is compatible with chemical waste. The container must have a secure, tight-fitting lid and remain closed except when adding waste.[10][11]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste".[12] The label should also include:
-
The full chemical name: "L-655,708"
-
An approximate amount of the waste.
-
The date the waste was first added to the container.
-
Any known hazard characteristics (in this case, "Potentially Toxic" or "Caution: Research Chemical, Hazards Not Fully Known").
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA).[11][12]
-
This area should be at or near the point of generation and under the control of laboratory personnel.[13]
-
Ensure the storage area is away from heat sources and that the container is stored in secondary containment to prevent spills.[5][7]
-
-
Final Disposal:
-
Once the waste container is full or has been in storage for the maximum allowable time (typically up to one year for partially filled containers in an SAA), arrange for its removal.[11]
-
Contact your institution’s EHS office to schedule a pickup. Do not attempt to transport or dispose of the waste yourself. Disposal must be handled by a licensed hazardous waste contractor.[4][5]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of L-655,708.
Caption: Disposal workflow for L-655,708 in the absence of an SDS.
References
- 1. Are There Specific Regulations for Disposing of Chemical Waste in a Lab [needle.tube]
- 2. needle.tube [needle.tube]
- 3. osha.gov [osha.gov]
- 4. Effective Lab Chemical Waste Management [emsllcusa.com]
- 5. usbioclean.com [usbioclean.com]
- 6. Safe Chemical Waste Disposal [fishersci.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. acewaste.com.au [acewaste.com.au]
- 9. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. MedicalLab Management Magazine [medlabmag.com]
- 13. epa.gov [epa.gov]
Personal protective equipment for handling L-655708
Disclaimer: This document provides essential safety and logistical information for handling the potent pharmaceutical compound L-655,708. As no specific Safety Data Sheet (SDS) for L-655,708 was found, the following guidance is based on best practices for handling potent Active Pharmaceutical Ingredients (APIs) and should be supplemented by a compound-specific risk assessment before any handling occurs.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, minimizing exposure and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure to potent pharmaceutical compounds like L-655,708. The following table summarizes the recommended PPE for handling such materials.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosol generation. Hoods or full-facepieces can offer high Assigned Protection Factors (APFs), potentially up to 1000.[1][2] |
| Reusable Half or Full-Facepiece Respirator | Use with appropriate particulate filters (P100/FFP3). Ensure a proper fit test has been conducted.[1] | |
| Disposable Respirators (e.g., N95, FFP2) | Suitable for low-risk activities or as a secondary layer of protection, but not recommended for handling highly potent compounds as primary protection.[1] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals.[1] |
| Body Protection | Disposable Coveralls | Choose coveralls made from materials like Tyvek or microporous film (MPF) to protect against chemical splashes and dust.[1] A dedicated lab coat, preferably disposable, should be worn over personal clothing.[1] |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for added protection.[1] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting.[1] |
Operational Plan for Handling L-655,708
A systematic approach is crucial for safely handling potent compounds. The following step-by-step plan outlines the key phases of handling.
1. Preparation:
-
Designated Area: All handling of L-655,708 should be conducted in a designated area, such as a certified chemical fume hood, glove box, or other containment enclosure.
-
Decontamination: Ensure that a decontamination solution (e.g., a validated cleaning agent) is readily available in the work area.[1]
-
Spill Kit: A pre-prepared spill kit appropriate for chemical hazards should be readily accessible.[1]
-
Weighing: Use a balance with a draft shield or conduct weighing within a containment enclosure to minimize the risk of aerosolization.
2. Handling:
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above before entering the designated handling area.
-
Containment: Keep containers of L-655,708 covered as much as possible during the procedure.[1]
-
Avoid Inhalation and Contact: Handle the compound carefully to avoid generating dust or aerosols. Avoid direct contact with skin and eyes.
3. Spill Management:
-
Alerting: In the event of a spill, immediately alert others in the area.[1]
-
Cleanup: Use the pre-prepared spill kit to clean the spill, working from the outside in.[1]
-
Disposal: All materials used for spill cleanup must be disposed of as hazardous waste.[1]
4. Decontamination and Waste Disposal:
-
Surface Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.[1]
-
PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination.[1]
-
Waste Segregation: Dispose of single-use PPE and any contaminated materials in a clearly labeled hazardous waste container.
Caption: Safe Handling Workflow for L-655,708.
Disposal Plan
The disposal of L-655,708 and associated contaminated materials must be handled with care to prevent environmental contamination and ensure personnel safety.
1. Waste Identification and Collection:
-
Hazardous Waste: All materials contaminated with L-655,708, including disposable PPE, cleaning materials, and empty containers, are to be considered hazardous waste.
-
Dedicated Containers: Use dedicated, clearly labeled, and sealed containers for the collection of this waste.
2. Storage:
-
Secure Area: Store hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials.
-
Labeling: Ensure all waste containers are properly labeled with the contents and associated hazards.
3. Disposal:
-
Licensed Disposal Vendor: Arrange for the disposal of the hazardous waste through a licensed and reputable hazardous waste disposal vendor.
-
Regulatory Compliance: Ensure all local, state, and federal regulations for hazardous waste disposal are strictly followed. Incineration is often the required method for potent pharmaceutical compounds.[2]
Caption: Disposal Workflow for L-655,708 Waste.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
